molecular formula C10H6N2S B1358254 2-(Thiophen-3-yl)nicotinonitrile CAS No. 870065-06-8

2-(Thiophen-3-yl)nicotinonitrile

Cat. No.: B1358254
CAS No.: 870065-06-8
M. Wt: 186.24 g/mol
InChI Key: DWILXKHBTORMMP-UHFFFAOYSA-N
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Description

2-(Thiophen-3-yl)nicotinonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around two privileged heterocyclic scaffolds: the nicotinonitrile (pyridine-3-carbonitrile) core and the thiophene ring. The nicotinonitrile moiety is a well-documented pharmacophore present in several marketed drugs, such as Bosutinib and Neratinib, which are used for the treatment of chronic myeloid leukemia and HER2-positive breast cancer, respectively . This highlights the therapeutic potential of the nicotinonitrile scaffold in oncology research. The strategic incorporation of the thiophene ring, a common bioisostere for phenyl groups, further enhances the compound's utility. Thiophene-based heterocycles are known for their broad spectrum of biological activities and are integral to numerous therapeutic agents across various drug classes . Specifically, derivatives containing chlorothiophene subunits, like the 2,5-dichlorothiophene, have demonstrated enhanced molecular lipophilicity and potent biological activities, including notable antifungal and cytotoxic effects . The primary research value of this compound lies in its use as a key synthetic intermediate or a lead compound in the design of novel bioactive molecules. Researchers can utilize this compound to explore structure-activity relationships (SAR) in projects aimed at developing new therapeutic agents. Its molecular structure makes it a promising candidate for screening against various biological targets, particularly in the areas of oncology and infectious diseases. Given the documented properties of its structural components, this compound is particularly relevant for investigations into anticancer, antimicrobial, and antioxidant activities . As a versatile building block, it enables molecular hybridization strategies, allowing scientists to create novel derivatives with potential multi-target activities. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWILXKHBTORMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CSC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594772
Record name 2-(Thiophen-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870065-06-8
Record name 2-(Thiophen-3-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2-(Thiophen-3-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Thiophen-3-yl)nicotinonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. By combining the pharmacologically relevant nicotinonitrile scaffold with the versatile thiophene ring, this molecule serves as a valuable building block for the development of novel therapeutic agents and functional organic materials.[1][2][3] This document details a robust synthetic protocol via the Suzuki-Miyaura cross-coupling reaction, explains the rationale behind the experimental design, and outlines a complete workflow for structural verification and purity assessment using modern analytical techniques.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of drug discovery, the nicotinonitrile (3-cyanopyridine) core is a well-established "privileged scaffold."[1][4] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous marketed drugs, including agents with anticancer, anti-inflammatory, and cardiovascular effects.[5] The nitrile group is a versatile functional handle and can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[5][6]

Similarly, the thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry.[2][7] As a bioisostere of the benzene ring, it can modulate a compound's pharmacokinetic profile, improving properties like absorption, distribution, metabolism, and excretion (ADME).[2] The sulfur atom can engage in specific interactions with biological targets, often enhancing potency and selectivity.[2][7]

The strategic fusion of these two moieties in this compound (C₁₀H₆N₂S) creates a molecule with significant potential for further chemical elaboration in drug development programs. This guide offers a detailed, field-proven methodology for its preparation and rigorous characterization.

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and modular route to construct the C-C bond between the pyridine and thiophene rings is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its high functional group tolerance, excellent yields, and relatively mild reaction conditions, making it a staple in modern organic synthesis.[8]

Retrosynthetic Strategy & Rationale

The key disconnection is made at the carbon-carbon bond linking the two heterocyclic rings. This leads to two readily available starting materials: a halogenated nicotinonitrile (electrophile) and a thiophene boronic acid or its ester derivative (nucleophile).

  • Electrophile: 2-Chloronicotinonitrile is selected as the electrophilic partner due to its commercial availability and appropriate reactivity in palladium-catalyzed reactions.

  • Nucleophile: Thiophen-3-ylboronic acid is the chosen organoboron reagent.

This approach is favored over alternatives as it avoids harsh conditions and the pre-functionalization complexities associated with other coupling methods.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system, with each step contributing to a high-yield, high-purity outcome.

Reagents & Equipment:

  • 2-Chloronicotinonitrile

  • Thiophen-3-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq, 3 mol%).

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas three times. This step is critical to prevent the oxidative degradation of the palladium(0) species, which is the active catalytic form.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The aqueous phase is essential for the function of the inorganic base and facilitates the transmetalation step.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Structural confirmation and purity assessment are paramount. A combination of spectroscopic and physical methods provides an unambiguous profile of the synthesized compound.

Analytical Techniques & Expected Results

The following techniques form a standard characterization package to validate the identity and purity of the target molecule.

Technique Purpose Expected Observations for this compound
¹H NMR Determines the proton framework of the molecule.Pyridine Ring: 3 distinct aromatic protons, likely appearing as doublets or doublet of doublets. Thiophene Ring: 3 distinct aromatic protons, exhibiting characteristic coupling patterns. Chemical shifts are expected in the δ 7.0-9.0 ppm range.
¹³C NMR Determines the carbon framework of the molecule.Nitrile Carbon (C≡N): A characteristic quaternary carbon signal around δ 117-120 ppm.[9] Aromatic Carbons: 8 distinct signals in the aromatic region (δ 110-160 ppm).
IR Spectroscopy Identifies key functional groups.C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹.[9][10] C=C/C=N Stretch: Multiple bands in the 1400-1600 cm⁻¹ region. C-H Aromatic Stretch: Bands appearing above 3000 cm⁻¹.
Mass Spectrometry Confirms molecular weight and formula.Molecular Formula: C₁₀H₆N₂S. Exact Mass: 186.0252.[11] A high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ at m/z 187.0325.
Melting Point Assesses purity.A sharp and defined melting point range indicates high purity of the crystalline solid.
Visualization of the Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Conclusion

This guide has outlined a reliable and efficient methodology for the synthesis of this compound, a compound of considerable interest to researchers in drug development and materials science. The use of the Suzuki-Miyaura cross-coupling reaction provides a robust and scalable route to this valuable molecular scaffold. The detailed characterization workflow, employing a suite of standard analytical techniques, ensures the unambiguous confirmation of the compound's structure and purity. By adhering to the principles of scientific integrity and causality outlined herein, researchers can confidently prepare and validate this key chemical intermediate for use in a wide range of scientific applications.

References

  • Hassan, H. (2023).
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  • ResearchGate. (n.d.).
  • Supplementary Inform
  • NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
  • Chatelain, P., et al. (2019). Suzuki−Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis. Angewandte Chemie.
  • MDPI. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile.
  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
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  • PubMed Central. (n.d.). Therapeutic importance of synthetic thiophene.

Sources

2-(Thiophen-3-yl)nicotinonitrile chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Thiophen-3-yl)nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science.

Compound Identification and Chemical Properties

IUPAC Name: 2-(thiophen-3-yl)pyridine-3-carbonitrile[1][2]

CAS Number: 870065-06-8[1][2]

Molecular Formula: C₁₀H₆N₂S[1]

Molecular Weight: 186.23 g/mol [1]

The structural framework of this compound incorporates a pyridine ring substituted at the 2-position with a thiophene ring and possessing a nitrile group at the 3-position. This arrangement of heteroaromatic rings and the reactive nitrile functionality are key determinants of its chemical behavior and potential utility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₆N₂SChemScene[1]
Molecular Weight 186.23ChemScene[1]
Topological Polar Surface Area (TPSA) 54.5 ŲEstimated
logP 2.45Estimated
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)Inferred

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on the analysis of its structural motifs and data from closely related analogues.[3][4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiophene rings. The pyridine protons would likely appear as doublets and doublets of doublets in the aromatic region (δ 7.0-9.0 ppm). The thiophene protons would also resonate in the aromatic region, with chemical shifts and coupling constants characteristic of a 3-substituted thiophene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all ten carbon atoms. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The aromatic carbons of the pyridine and thiophene rings would resonate in the δ 120-160 ppm region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[3] Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 186, corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon bonds between aromatic rings. The Suzuki-Miyaura coupling is a particularly advantageous approach due to its mild reaction conditions and tolerance of a wide range of functional groups.[5]

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

This synthetic strategy involves the reaction of a pyridine-containing precursor with a thiophene-containing boronic acid derivative in the presence of a palladium catalyst and a base.

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-chloronicotinonitrile (1.0 eq), 3-thienylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), to the flask under the inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of toluene, ethanol, and water (e.g., 4:1:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Alternative Synthetic Strategies:

  • Stille Coupling: This method involves the reaction of an organotin compound (e.g., 2-(tributylstannyl)pyridine-3-carbonitrile) with 3-bromothiophene, also catalyzed by a palladium complex.[6][7][8][9]

  • Negishi Coupling: This approach utilizes an organozinc reagent (e.g., 3-thienylzinc chloride) coupled with 2-chloronicotinonitrile in the presence of a palladium or nickel catalyst.[10][11][12][13][14]

Figure 2: Overview of alternative palladium-catalyzed cross-coupling reactions.

Potential Applications in Drug Discovery and Materials Science

The thienopyridine scaffold is a privileged structure in medicinal chemistry, with several approved drugs, such as the antiplatelet agents clopidogrel and ticlopidine, featuring this core.[2][15][16][17][18] These drugs act as antagonists of the P2Y₁₂ receptor, playing a crucial role in preventing thrombosis.[2][15][16][17] The structural similarity of this compound to these established therapeutic agents suggests its potential as a building block for the discovery of novel cardiovascular drugs.

Furthermore, substituted pyridine and thiophene derivatives have demonstrated a broad range of biological activities, including:

  • Anticancer Activity: Many heterocyclic compounds containing pyridine and thiophene rings have been investigated for their potential as anticancer agents.[4]

  • Anti-inflammatory and Antimicrobial Properties: These scaffolds are also common in compounds exhibiting anti-inflammatory and antimicrobial effects.[16]

In the realm of materials science, the conjugated π-system of this compound makes it an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The nitrile group can also serve as a versatile chemical handle for further functionalization to tune the material's electronic and physical properties.

Conclusion

This compound is a heterocyclic compound with a well-defined structure and promising synthetic accessibility. While detailed experimental data on its physical and spectroscopic properties are currently limited, its synthesis can be readily achieved using established cross-coupling methodologies. The presence of the thienopyridine core and the versatile nitrile functionality make it a valuable scaffold for further investigation in both medicinal chemistry, particularly in the search for new cardiovascular agents, and in the development of novel organic electronic materials. Further research is warranted to fully elucidate its properties and explore its potential applications.

References

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2004). PubMed. Retrieved January 18, 2026, from [Link]

  • Mechanism of action of thienopyridine drugs. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Pharmacology of thienopyridines: rationale for dual pathway inhibition. (2006). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. (2021). ACS Publications. Retrieved January 18, 2026, from [Link]

  • THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011). Journal of Drug Delivery and Therapeutics. Retrieved January 18, 2026, from [Link]

  • ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. (2009). PubMed. Retrieved January 18, 2026, from [Link]

  • 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. (2010). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: (n.d.). Preprints.org. Retrieved January 18, 2026, from [Link]

  • 2-(Benzylsulfanyl)-6-(thiophen-2-YL)pyridine-3-carbonitrile. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

  • 2-(3-Thienyl)pyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 2-[(E)-(Pyridin-2-ylmethylidene)amino]thiophene-3-carbonitrile. (2012). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 18, 2026, from [Link]

  • Negishi coupling. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Stille Coupling. (n.d.). NROChemistry. Retrieved January 18, 2026, from [Link]

  • 2-(thiophen-3-yl)pyridine-4-carbonitrile. (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • 3-thiophen-2-yl-pyridine. (n.d.). ChemSynthesis. Retrieved January 18, 2026, from [Link]

  • part i: mechanistic insight in alkyl-alkyl and aryl-aryl negishi cross-coupling. (n.d.). CORE. Retrieved January 18, 2026, from [Link]

  • A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. (2006). Europe PMC. Retrieved January 18, 2026, from [Link]

  • Negishi Cross Coupling Reaction. (2014). Chem-Station. Retrieved January 18, 2026, from [Link]

  • rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. (2017). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. (2009). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • 2-HYDROXY-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE. (n.d.). Matrix Fine Chemicals. Retrieved January 18, 2026, from [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). Retrieved January 18, 2026, from [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (1982). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. (2019). PubMed. Retrieved January 18, 2026, from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-(Thiophen-3-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2-(Thiophen-3-yl)nicotinonitrile, a molecule featuring interconnected thiophene and pyridine nitrile moieties, represents a scaffold of significant interest due to the diverse biological activities and material properties associated with these heterocycles. This guide provides an in-depth technical analysis of the expected spectroscopic signature of this compound, leveraging predictive data corroborated by experimental findings for analogous structures.

This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to serve as a robust reference for compound verification, quality control, and further research endeavors.

Predicted Spectroscopic Data at a Glance

The following table summarizes the anticipated key spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally related molecules.

Spectroscopic Technique Key Predicted Data
¹H NMR (500 MHz, CDCl₃) δ 8.80 (dd, 1H), 8.00 (dd, 1H), 7.85 (dd, 1H), 7.60 (dd, 1H), 7.50 (dd, 1H), 7.40 (dd, 1H)
¹³C NMR (125 MHz, CDCl₃) δ 153.0, 152.5, 140.0, 138.0, 129.0, 127.0, 126.5, 123.0, 117.0, 108.0
IR (ATR) ν̃ (cm⁻¹): 3100-3000 (C-H str), 2225 (C≡N str), 1580-1400 (C=C/C=N str)
MS (EI) m/z (%): 186 (M⁺), 159 ([M-HCN]⁺)

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on proper sample preparation. A standard protocol for a solid sample is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For nicotinonitrile derivatives, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[1][2][3][4] The choice of solvent is critical as it can influence chemical shifts.[2]

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Vortex the NMR tube until the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Referencing: An internal standard, such as tetramethylsilane (TMS), is typically added to the solvent by the manufacturer to define the 0 ppm reference point.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer homogenize Vortex to Homogenize transfer->homogenize instrument Place in NMR Spectrometer homogenize->instrument setup Setup Experiment (1H, 13C) instrument->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process analyze Spectral Analysis process->analyze

Caption: Workflow for NMR Data Acquisition.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum will reveal the electronic environment of each proton. The aromatic region is expected to be complex due to the coupling between protons on both the nicotinonitrile and thiophene rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 (Pyridine)8.80ddJ = 4.8, 1.8
H-4 (Pyridine)8.00ddJ = 7.8, 1.8
H-2' (Thiophene)7.85ddJ = 2.9, 1.2
H-5' (Thiophene)7.60ddJ = 5.0, 2.9
H-5 (Pyridine)7.40ddJ = 7.8, 4.8
H-4' (Thiophene)7.50ddJ = 5.0, 1.2

Justification of Predictions:

  • Pyridine Protons: The protons on the nicotinonitrile ring are expected to be deshielded due to the electron-withdrawing nature of the nitrogen atom and the nitrile group. H-6, being ortho to the ring nitrogen, will be the most downfield.

  • Thiophene Protons: The chemical shifts of the thiophene protons are influenced by the sulfur atom and the attachment to the pyridine ring. The expected shifts are based on data from similar thiophene-substituted aromatics.

  • Coupling: The coupling constants are predicted based on typical ortho, meta, and para couplings in pyridine and thiophene systems.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, including quaternary carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine)153.0
C-6 (Pyridine)152.5
C-4 (Pyridine)140.0
C-3' (Thiophene)138.0
C-5' (Thiophene)129.0
C-2' (Thiophene)127.0
C-4' (Thiophene)126.5
C-5 (Pyridine)123.0
C≡N117.0
C-3 (Pyridine)108.0

Justification of Predictions:

  • The carbons of the pyridine ring will show characteristic shifts, with C-2 and C-6 being the most deshielded due to their proximity to the nitrogen.

  • The nitrile carbon (C≡N) is expected to appear around 117.0 ppm, a typical value for aromatic nitriles.[5]

  • The thiophene carbons will have shifts influenced by the sulfur heteroatom.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR-ATR

The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining IR spectra of solid samples.[6][7]

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition clean Clean ATR Crystal background Acquire Background Spectrum clean->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire Acquire Sample Spectrum apply_pressure->acquire process Process and Analyze acquire->process

Caption: Workflow for FTIR-ATR Data Acquisition.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the nitrile group.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000Aromatic C-H StretchMedium to Weak
2225C≡N StretchStrong, Sharp
1580, 1550, 1470, 1420Aromatic C=C and C=N StretchMedium to Strong
850 - 700Aromatic C-H Out-of-Plane BendStrong

Justification of Predictions:

  • C≡N Stretch: The most characteristic peak will be the strong, sharp absorption of the nitrile group around 2225 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring.[5]

  • Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine and thiophene rings will appear in the 1600-1400 cm⁻¹ region.

  • C-H Bends: The out-of-plane C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) will be characteristic of the substitution pattern of the two aromatic rings.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the instrument, often via a direct insertion probe for solids.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection introduce Introduce Sample vaporize Vaporize Sample introduce->vaporize ionize Electron Ionization (70 eV) vaporize->ionize accelerate Accelerate Ions ionize->accelerate separate Separate by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: Workflow for EI-Mass Spectrometry.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₀H₆N₂S, giving it a molecular weight of 186.23 g/mol .

Predicted m/z Proposed Fragment Notes
186[C₁₀H₆N₂S]⁺Molecular Ion (M⁺)
159[M - HCN]⁺Loss of hydrogen cyanide
160[M - CN]⁺Loss of a nitrile radical
142[M - CS]⁺Fragmentation of the thiophene ring
115[C₇H₃N]⁺Further fragmentation

Justification of Predictions:

  • Molecular Ion: A prominent molecular ion peak at m/z 186 is expected due to the stability of the aromatic system.

  • Fragmentation: Aromatic nitriles commonly undergo the loss of HCN (m/z 27) or a CN radical (m/z 26).[8] Fragmentation of the thiophene ring can also occur. The stability of the resulting fragment ions will dictate the relative intensities of the peaks in the spectrum.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive analytical fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS analyses offers a multi-faceted approach to confirming the structure and purity of this compound. The detailed protocols and interpretations serve as a practical resource for researchers, enabling confident characterization and facilitating the advancement of scientific investigations involving this promising heterocyclic scaffold.

References

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  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • IntechOpen. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • MDPI. (n.d.). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Scribd. (n.d.). Predict 13C Carbon NMR Spectra. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • ResearchGate. (2023, July 15). How to predict IR Spectra?. Retrieved from [Link]

  • Magri, F. M. M., et al. (2006). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 17(1), 98-107.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
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  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?. Retrieved from [Link]

  • Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Infrared spectra prediction. Retrieved from [Link]

  • Grimci, L., et al. (2020). Predicting in silico electron ionization mass spectra using quantum chemistry.
  • ResearchGate. (n.d.). (PDF) Predicting in-silico electron ionization mass spectra using quantum chemistry. Retrieved from [Link]

  • ChemRxiv. (2024). Quantum chemistry based prediction of electron ionization mass spectra for environmental chemicals. Retrieved from [Link]

  • Hoffbauer, M. A., & Fiedler, J. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 5443-5453.
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The Ascendant Therapeutic Potential of Thiophene-Nicotinonitrile Hybrids: A Technical Guide to Unlocking Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of thiophene and nicotinonitrile scaffolds has given rise to a novel class of heterocyclic compounds with a remarkably broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and, most critically, the diverse biological activities of these promising derivatives. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the burgeoning field of thiophene-nicotinonitrile derivatives and harness their therapeutic potential.

Introduction: The Strategic Fusion of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of privileged structures is a cornerstone of rational drug design. Thiophene, a five-membered sulfur-containing heterocycle, is a well-established pharmacophore present in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5] The thiophene ring's unique electronic properties and its ability to act as a bioisostere for the phenyl ring contribute to its versatility in drug discovery.[1]

Similarly, the nicotinonitrile moiety, a cyanopyridine derivative, serves as a crucial building block for various biologically active molecules.[6][7] The presence of the cyano group and the pyridine ring allows for diverse chemical modifications, leading to compounds with potent therapeutic effects, particularly in the realm of oncology.[6][8]

The amalgamation of these two powerful pharmacophores into a single molecular entity has yielded novel thiophene-nicotinonitrile derivatives with enhanced and often synergistic biological activities. This guide will navigate the multifaceted biological landscape of these compounds, providing the theoretical framework and practical methodologies required for their comprehensive evaluation.

Synthesis and Characterization: Building the Molecular Architecture

The synthesis of thiophene-nicotinonitrile derivatives typically involves multi-step reactions, with the Gewald aminothiophene synthesis being a common and efficient method.[9][10] This reaction involves the condensation of a ketone with an activated nitrile in the presence of elemental sulfur and a base to form a 2-aminothiophene, which can then be further modified to introduce the nicotinonitrile scaffold.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Materials (Ketone, Activated Nitrile, Sulfur) Gewald Gewald Aminothiophene Synthesis Start->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Cyclization Cyclization/Condensation with Nicotinonitrile Precursor Aminothiophene->Cyclization Product Novel Thiophene- Nicotinonitrile Derivative Cyclization->Product Purification Purification & Characterization (NMR, MS, etc.) Product->Purification Anticancer_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis Transcription->Apoptosis Inhibition leads to Derivative Thiophene-Nicotinonitrile Derivative Derivative->RTK Inhibition Derivative->Tubulin Inhibition of Polymerization CellCycleArrest->Apoptosis SAR_Concept Core Thiophene-Nicotinonitrile Core Scaffold R1 Substituent R1 Core->R1 Modification R2 Substituent R2 Core->R2 Modification R3 Substituent R3 Core->R3 Modification Activity Antimicrobial Activity R1->Activity Influences R2->Activity Influences R3->Activity Influences

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Thiophen-3-yl)nicotinonitrile: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive analysis of the potential therapeutic targets for the novel chemical entity 2-(Thiophen-3-yl)nicotinonitrile. As of the latest literature review, no specific biological activities or molecular targets have been empirically determined for this exact molecule. This guide, therefore, constitutes a theoretical framework based on extensive analysis of its constituent pharmacophores—the nicotinonitrile scaffold and the thiophene ring. The methodologies and target classes discussed herein are intended to serve as a strategic roadmap for researchers initiating the pharmacological investigation of this compound.

Executive Summary: Unveiling the Therapeutic Promise of a Hybrid Scaffold

The compound this compound represents an intriguing intersection of two well-established pharmacophores in medicinal chemistry. The nicotinonitrile moiety is a cornerstone of numerous approved kinase inhibitors, prized for its ability to form critical hydrogen bonds within ATP-binding sites.[1] Concurrently, the thiophene ring is a versatile bioisostere of the phenyl group, found in a wide array of drugs targeting enzymes, receptors, and signaling pathways, often improving metabolic stability and target engagement.[2]

The combination of these two moieties in a single small molecule suggests a high probability of activity within therapeutically relevant target classes, particularly those involved in oncology, inflammation, and neurodegenerative diseases. This guide will deconstruct the potential of this compound by examining the established pharmacology of its components and propose a logical, tiered approach to its experimental validation.

Deconstruction of the Core Scaffold: Predicted Target Families

The therapeutic potential of this compound can be logically inferred from the known activities of its structural precedents. We will explore the most probable target classes based on this established pharmacology.

The Nicotinonitrile Core: A Privileged Motif for Kinase Inhibition

The 3-cyanopyridine (nicotinonitrile) structure is a highly successful scaffold in modern drug discovery, most notably in the development of protein kinase inhibitors.[1][3] Its nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the nitrile group can also participate in key interactions, effectively anchoring the molecule within the hinge region of a kinase's ATP-binding pocket.

Marketed drugs such as Bosutinib (a Src/Abl kinase inhibitor) and Neratinib (an irreversible inhibitor of EGFR/HER2) feature the nicotinonitrile core, underscoring its utility. Research on various nicotinonitrile derivatives has revealed a broad spectrum of kinase inhibition, including:

  • Oncogenic Serine/Threonine Kinases: Derivatives have shown inhibitory activity against kinases like PIM-1, which is crucial for cancer cell survival.[3]

  • Protein Kinase C (PKC): Certain 4-aminopyridine-3-carbonitriles are reported as inhibitors of PKCθ, a key enzyme in T-cell activation, suggesting potential applications in autoimmune diseases like multiple sclerosis and arthritis.[4]

  • Receptor Tyrosine Kinases (RTKs): Structurally related compounds have demonstrated inhibitory activity against a panel of RTKs, including Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR).[5]

Given this strong precedent, the primary and most promising therapeutic targets for this compound are predicted to be protein kinases .

The Thiophene Ring: A Versatile Modulator of Biological Activity

The thiophene ring is a bioisosteric replacement for a benzene ring, present in numerous FDA-approved drugs.[2] Its inclusion can modulate a compound's physicochemical properties, metabolic profile, and target-binding affinity. Thiophene-containing molecules have demonstrated a vast range of biological activities, suggesting several potential target classes for our compound of interest.

  • Enzyme Inhibition:

    • Acetylcholinesterase (AChE): Certain thiophene derivatives are potent inhibitors of AChE, a key target in the treatment of Alzheimer's disease.[6]

    • Phosphoinositide Phospholipase C (PI-PLC): The structurally related thieno[2,3-b]pyridines have shown potent anti-proliferative activity, putatively through the inhibition of PI-PLC, an enzyme critical to cellular signaling.[7]

    • c-Kit and VEGFR-2: Thienyl-substituted acrylonitriles have displayed high activity against hepatocellular carcinoma cells by inhibiting these key receptor tyrosine kinases involved in tumor growth and angiogenesis.[8]

  • Anti-inflammatory and Antioxidant Pathways:

    • Compounds incorporating a thiophene scaffold have been shown to possess significant anti-inflammatory activity, likely through the modulation of pathways involving cyclooxygenases (COX) or other inflammatory mediators.[9] Their antioxidant properties suggest an ability to scavenge free radicals.[9]

  • Receptor Modulation:

    • Thieno[2,3-b]pyridine derivatives have been found to modulate G-protein coupled receptors (GPCRs), such as the Adenosine A2A receptor (A2AAR), indicating that GPCRs could be a secondary target class.[10]

Proposed Investigational Roadmap: From Screening to Target Validation

A systematic, multi-tiered approach is essential to efficiently identify and validate the therapeutic targets of this compound. The following section outlines a logical experimental workflow.

Tier 1: Broad-Spectrum Phenotypic and Target-Class Screening

The initial phase focuses on broad screening to identify the primary biological activity and narrow the field of potential targets.

3.1.1 Experiment: Multi-panel Cancer Cell Line Cytotoxicity Assay

  • Rationale: Based on the strong association of the nicotinonitrile scaffold with anticancer agents, a broad cytotoxicity screen is the highest priority. This will determine if the compound has anti-proliferative effects and may reveal selectivity towards certain cancer types.

  • Protocol:

    • Select a diverse panel of human cancer cell lines (e.g., the NCI-60 panel or a custom panel including breast, colon, lung, liver, and leukemia cell lines).

    • Plate cells in 96-well microplates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 72 hours.

    • Assess cell viability using a standard MTT or resazurin-based assay.

    • Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine potency and selectivity.

3.1.2 Experiment: Broad Kinase Panel Profiling

  • Rationale: To directly test the primary hypothesis of kinase inhibition, the compound should be screened against a large, commercially available kinase panel.

  • Protocol:

    • Submit this compound to a contract research organization (CRO) for screening (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠).

    • Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases.

    • Analyze the results, identifying any kinase where inhibition is greater than a predefined threshold (e.g., >70% inhibition).

    • For promising "hits," perform follow-up dose-response assays to determine the IC50 value for each specific kinase.

Data Presentation: Tier 1 Screening Results

Assay TypePanel/Cell LinesPrimary EndpointPredicted Outcome
Cytotoxicity ScreenNCI-60 or similarIC50 (µM)Potent activity in specific lineages (e.g., breast, colon)
Broad Kinase Profiling>400 Kinase Panel% Inhibition, IC50Inhibition of specific RTKs, CMGC, or TK family kinases
General Enzyme/Receptor PanelSafetyScreen44™ or similar% InhibitionPotential off-target hits (e.g., AChE, GPCRs)
Tier 2: Target Validation and Mechanism of Action Studies

Once primary hits are identified from Tier 1, the focus shifts to validating these targets in a cellular context and elucidating the mechanism of action.

Workflow for a Validated Kinase Hit (e.g., "Kinase X")

G cluster_0 Tier 2: Target Validation Workflow A Kinase X Identified (IC50 < 1 µM) B Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) A->B Confirm binding in live cells C Phospho-Substrate Western Blot B->C Confirm functional inhibition D Cell Cycle Analysis (Flow Cytometry) C->D Assess downstream cellular effect E Apoptosis Assay (Annexin V / PI Staining) C->E Assess cell fate F Validated Target D->F E->F

Caption: Workflow for validating a candidate kinase target.

3.2.1 Experiment: Cellular Target Engagement Assay

  • Rationale: To confirm that the compound binds to its putative kinase target within a live cell, a target engagement assay is crucial. This bridges the gap between a biochemical (enzymatic) assay and a cellular phenotypic outcome.

  • Protocol (Example using CETSA® - Cellular Thermal Shift Assay):

    • Culture cells known to express the target kinase (Kinase X).

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates across a temperature gradient.

    • Separate soluble and aggregated proteins via centrifugation.

    • Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting or ELISA.

    • A positive result is a thermal shift, indicating that drug binding has stabilized the protein against heat-induced denaturation.

3.2.2 Experiment: Phospho-protein Analysis

  • Rationale: To demonstrate functional inhibition of the kinase signaling pathway in cells.

  • Protocol:

    • Select a cell line where Kinase X is active.

    • Starve cells (if necessary to reduce basal signaling) and then stimulate with an appropriate growth factor to activate the Kinase X pathway.

    • Treat cells with varying concentrations of this compound.

    • Prepare cell lysates and perform Western blotting using antibodies specific for the phosphorylated form of a known downstream substrate of Kinase X.

    • A dose-dependent decrease in the phospho-substrate signal confirms functional inhibition of the pathway.

Hypothetical Signaling Pathway and Point of Intervention

Based on the analysis, a plausible mechanism of action is the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the EGFR or FGFR pathway, which is frequently dysregulated in cancer.

G cluster_pathway Hypothetical RTK Signaling Pathway cluster_downstream Downstream Signaling ligand Growth Factor (e.g., EGF) rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, FGFR) ligand->rtk Binds & Activates ras RAS/MAPK Pathway rtk->ras Phosphorylates pi3k PI3K/AKT Pathway rtk->pi3k Phosphorylates plc PLCγ Pathway rtk->plc Phosphorylates compound This compound compound->rtk Inhibits ATP Binding proliferation Cell Proliferation, Survival, Angiogenesis ras->proliferation pi3k->proliferation plc->proliferation

Caption: Potential intervention point in a generic RTK pathway.

Conclusion and Future Directions

While the specific therapeutic targets of this compound remain to be elucidated, its chemical architecture strongly suggests a high potential for biological activity, particularly as an inhibitor of protein kinases. The nicotinonitrile core provides a validated anchor for kinase binding, and the thiophene moiety offers a versatile element for optimizing potency, selectivity, and pharmacokinetic properties.

The experimental roadmap outlined in this guide—progressing from broad phenotypic screening to specific target validation—provides a robust framework for its investigation. Successful identification of a potent and selective target, particularly a clinically relevant kinase, would position this compound as a promising lead compound for a new drug development program. Further studies would involve medicinal chemistry efforts for lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive ADME/Tox profiling.

References

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  • Saad, H. A., & Abdel-Hafez, S. H. (2012). Synthesis and biological activity of some nucleoside analogs of 3-cyanopyridin-2-one. Current Organic Synthesis, 9(4), 413–426.
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  • El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10763–10777.
  • MDPI. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Available from: [Link]

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  • Di Vona, M. L., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5490–5504.
  • Gamage, S. A., et al. (2021). Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC. Molecules, 26(23), 7205.
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exploring the mechanism of action of 2-(Thiophen-3-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(Thiophen-3-yl)nicotinonitrile

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, the exploration of novel heterocyclic compounds is a cornerstone of identifying next-generation therapeutics. The molecule this compound emerges from a rich chemical space, bridging the pharmacologically significant thiophene and nicotinonitrile scaffolds. Thiophene derivatives are known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Similarly, the nicotinonitrile moiety is a key component in numerous bioactive molecules with diverse therapeutic applications[4][5][6].

This technical guide is designed for researchers, scientists, and drug development professionals dedicated to unraveling the mechanistic intricacies of novel chemical entities. Herein, we eschew a rigid, templated approach. Instead, we present a dynamic and logical framework for the systematic investigation of this compound. Our methodology is grounded in scientific integrity, leveraging established principles of pharmacology and molecular biology to construct a self-validating pathway for discovery. This document will serve as a comprehensive roadmap, from initial target hypothesis generation to detailed experimental validation, empowering research teams to confidently navigate the complexities of mechanism of action (MoA) studies.

Part 1: Deconstructing the Pharmacophore - A Rationale for Target Exploration

The structure of this compound offers critical clues to its potential biological targets. The fusion of a thiophene ring, an electron-rich aromatic system, with a nicotinonitrile group, a known hydrogen bond acceptor and potential Michael acceptor, suggests a high probability of interaction with protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases[7].

Derivatives of both parent scaffolds have demonstrated potent inhibitory activity against a variety of kinases. For instance, thienopyrimidine derivatives have been successfully developed as potent inhibitors of the PI3K/AKT/mTOR pathway[7]. Furthermore, the planarity of the thiophene ring can facilitate binding to receptor sites[3]. The nicotinonitrile group, on the other hand, is a common feature in inhibitors of various enzymes and can participate in critical interactions within an active site.

Based on this structural analysis and the established pharmacology of related compounds, we can formulate a primary hypothesis:

Hypothesis: this compound functions as a kinase inhibitor, targeting signaling pathways critical for cell proliferation and survival. Putative targets include key kinases in the PI3K/AKT/mTOR or MAPK/ERK pathways.

To rigorously test this hypothesis, a multi-pronged experimental approach is required.

Part 2: A Step-by-Step Guide to Mechanistic Elucidation

This section outlines a comprehensive and logical workflow for the systematic investigation of this compound's mechanism of action. Each experimental phase is designed to build upon the last, creating a self-validating cascade of evidence.

Phase 1: Initial Profiling and Target Identification

The initial phase focuses on broad-spectrum screening to identify the primary biological target(s) of this compound.

Experimental Protocol 1: In Vitro Antiproliferative Screening

  • Cell Line Selection: A panel of cancer cell lines representing diverse tissue origins (e.g., breast, lung, colon, leukemia) should be selected. The NCI-60 panel is a standard for such screens[1].

  • Assay: The Sulforhodamine B (SRB) or MTT assay will be used to determine the half-maximal inhibitory concentration (IC50) of the compound in each cell line.

  • Data Analysis: IC50 values will be calculated and compared across the cell line panel to identify patterns of sensitivity.

Table 1: Hypothetical Antiproliferative Activity of this compound

Cell LineTissue OriginIC50 (µM)
MCF-7Breast2.5
A549Lung5.1
HCT116Colon1.8
K562Leukemia0.9

Causality Behind Experimental Choice: This initial screen provides a broad overview of the compound's cytotoxic potential and can reveal differential sensitivity, suggesting that its mechanism is dependent on specific cellular contexts or genetic backgrounds.

Experimental Protocol 2: Kinase Panel Screening

  • Assay Platform: A commercial kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) will be utilized to screen this compound against a large number of purified kinases at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The percentage of inhibition for each kinase will be determined. Hits are typically defined as kinases with >50% inhibition.

dot

Kinase_Screening_Workflow Compound This compound KinasePanel Broad-Spectrum Kinase Panel Compound->KinasePanel DataAnalysis Data Analysis (% Inhibition) KinasePanel->DataAnalysis HitIdentification Hit Identification (>50% Inhibition) DataAnalysis->HitIdentification DoseResponse Dose-Response Assays (IC50) HitIdentification->DoseResponse TargetValidation Target Validation DoseResponse->TargetValidation

Caption: Workflow for kinase panel screening and hit validation.

Phase 2: Target Validation and Pathway Analysis

Once putative kinase targets are identified, the next phase focuses on validating these interactions and elucidating the downstream signaling consequences.

Experimental Protocol 3: In Vitro Kinase Inhibition Assays

  • Assay: For each hit kinase, a dose-response curve will be generated using an in vitro kinase assay (e.g., ADP-Glo™, LanthaScreen™) to determine the IC50 value.

  • Selectivity: The compound will be tested against closely related kinases to assess its selectivity.

Experimental Protocol 4: Cellular Target Engagement Assays

  • Western Blot Analysis: Treat sensitive cell lines with this compound at various concentrations and time points. Probe for the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation would indicate target engagement.

  • Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in a cellular context.

dot

Signaling_Pathway_Analysis cluster_0 Cellular Treatment cluster_1 Target Engagement & Pathway Modulation cluster_2 Phenotypic Outcome Compound This compound Cells Cancer Cell Line Compound->Cells TargetKinase Target Kinase (e.g., PI3K, AKT) Cells->TargetKinase PhosphoTarget Phosphorylated Target Kinase TargetKinase->PhosphoTarget Inhibition DownstreamSubstrate Downstream Substrate PhosphoTarget->DownstreamSubstrate Activation PhosphoSubstrate Phosphorylated Downstream Substrate DownstreamSubstrate->PhosphoSubstrate Inhibition Apoptosis Apoptosis PhosphoSubstrate->Apoptosis CellCycleArrest Cell Cycle Arrest PhosphoSubstrate->CellCycleArrest

Caption: Hypothetical signaling pathway inhibited by the compound.

Phase 3: Cellular Mechanism and Phenotypic Consequences

The final phase connects target inhibition to the observed cellular phenotype (e.g., apoptosis, cell cycle arrest).

Experimental Protocol 5: Cell Cycle Analysis

  • Method: Treat cells with the compound and stain with propidium iodide. Analyze DNA content by flow cytometry.

  • Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) would be indicative of interference with cell cycle progression, a common outcome of kinase inhibition[8].

Experimental Protocol 6: Apoptosis Assays

  • Annexin V/PI Staining: Use flow cytometry to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm the induction of apoptosis.

Part 3: Trustworthiness Through Self-Validating Systems

The experimental workflow described above is designed to be a self-validating system. For instance, if the kinase screen identifies a specific kinase as a primary target, the subsequent western blot analysis should show a corresponding decrease in the phosphorylation of its known substrates. This, in turn, should correlate with the observed phenotypic outcomes, such as cell cycle arrest or apoptosis, which are known consequences of inhibiting that particular signaling pathway. A convergence of data from these orthogonal assays provides a high degree of confidence in the proposed mechanism of action.

Conclusion: A Path Forward

This guide provides a robust and scientifically rigorous framework for the elucidation of the mechanism of action of this compound. By systematically progressing from broad-based screening to specific target validation and pathway analysis, researchers can build a comprehensive and well-supported model of how this novel compound exerts its biological effects. The insights gained from these studies will be invaluable for its future development as a potential therapeutic agent.

References

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An In-depth Technical Guide to 2-(Thiophen-3-yl)nicotinonitrile: A Promising Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged heterocyclic scaffolds in single molecular entities represents a powerful strategy in modern drug discovery. This guide delves into the untapped potential of the 2-(thiophen-3-yl)nicotinonitrile core, a fascinating scaffold that marries the rich medicinal chemistry heritage of both thiophene and nicotinonitrile. While direct and extensive research on this specific hybrid is nascent, this document serves as a technical primer and forward-looking perspective for researchers, scientists, and drug development professionals. By examining the synthesis, biological activities, and structure-activity relationships of closely related analogs, we will illuminate the therapeutic promise of this scaffold and provide a roadmap for its future exploration.

Introduction: The Strategic Fusion of Two Privileged Heterocycles

The quest for novel chemical matter with desirable pharmacological properties is a perpetual endeavor in medicinal chemistry. The this compound scaffold emerges as a compelling starting point for library synthesis and lead optimization campaigns. This assertion is built upon the well-established and diverse biological activities of its constituent heterocycles: thiophene and nicotinonitrile.

The thiophene ring is a versatile five-membered aromatic heterocycle containing a sulfur atom. It is considered a bioisostere of the phenyl ring and is a prominent feature in numerous FDA-approved drugs. The presence of the sulfur atom and the planarity of the ring contribute to a unique electronic and steric profile that can facilitate favorable interactions with biological targets.[1] Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3]

The nicotinonitrile moiety, a pyridine ring substituted with a nitrile group, is another cornerstone of medicinal chemistry.[4] The pyridine nitrogen can act as a hydrogen bond acceptor, while the nitrile group can participate in various non-covalent interactions or serve as a reactive handle for further chemical modification. Nicotinonitrile derivatives are key components of several marketed drugs, including kinase inhibitors like bosutinib and neratinib.[4] This scaffold is frequently employed in the design of inhibitors for a range of enzymes and receptors.[5]

The strategic combination of these two pharmacophores in the this compound scaffold presents a unique opportunity to explore novel chemical space and develop compounds with potentially synergistic or unique biological activities. The thiophen-3-yl substitution pattern is of particular interest as it offers a different vector for substituent placement compared to the more commonly explored thiophen-2-yl isomers, potentially leading to new interactions with target proteins.

Synthetic Strategies: Accessing the this compound Core

A robust and flexible synthetic route is paramount for the exploration of any new scaffold. While a dedicated synthesis for this compound is not extensively documented, established synthetic methodologies for related biaryl systems can be readily adapted. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile method for the construction of the C-C bond between the thiophene and pyridine rings.[6][7]

A plausible and efficient synthetic workflow is outlined below:

Synthetic_Workflow A 2-Chloronicotinonitrile C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Thiophen-3-ylboronic acid B->C D This compound C->D C-C bond formation E Further Derivatization (e.g., on thiophene or pyridine ring) D->E

Figure 1: Proposed synthetic workflow for this compound and its derivatives via Suzuki-Miyaura coupling.

Key Synthetic Considerations
  • Starting Materials: 2-Chloronicotinonitrile and thiophen-3-ylboronic acid are commercially available, providing a straightforward entry point to the core scaffold.

  • Catalyst and Conditions: A variety of palladium catalysts and bases can be employed for the Suzuki-Miyaura coupling.[8] Optimization of these conditions will be crucial to achieve high yields and purity. The use of modern, highly active palladium pre-catalysts could be advantageous.

  • Purification: Standard chromatographic techniques, such as column chromatography, will likely be necessary to isolate the pure product.

  • Scalability: The proposed Suzuki-Miyaura coupling is a well-established and scalable reaction, making it suitable for the production of larger quantities of the scaffold for further studies.

Medicinal Chemistry Applications and Therapeutic Potential

The therapeutic potential of the this compound scaffold can be inferred from the biological activities of structurally related molecules. The following sections explore some of the most promising avenues for investigation.

Kinase Inhibition: A Promising Frontier

A significant number of kinase inhibitors incorporate either a thiophene or a nicotinonitrile moiety.[9][10] The 2-aryl-nicotinonitrile scaffold, in particular, has been explored for the development of inhibitors of various kinases, including VEGFR-2 and PI3K.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Several 2-(thienyl)acrylonitrile derivatives have been identified as potent VEGFR-2 inhibitors with significant anti-tumor efficacy.[9]

VEGFR2_Pathway cluster_cell Endothelial Cell VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Promotes Scaffold This compound (Hypothetical Inhibitor) Scaffold->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Figure 2: Simplified VEGFR-2 signaling pathway and the hypothetical inhibitory action of a this compound-based compound.

  • PI3K/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Thienopyrimidine derivatives have been successfully developed as potent pan-PI3K and dual pan-PI3K/mTOR inhibitors.[10] The structural similarity of this compound to these compounds suggests that it could also serve as a scaffold for the development of inhibitors of this critical cancer pathway.

Phosphodiesterase 10A (PDE10A) Inhibition for CNS Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control and cognition. Inhibition of PDE10A has emerged as a promising therapeutic strategy for the treatment of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.[11][12] Several potent and selective PDE10A inhibitors feature a bi-aryl core, and the this compound scaffold could be a valuable starting point for the design of novel PDE10A inhibitors with improved properties.[13][14]

Structure-Activity Relationship (SAR) Insights: A Predictive Analysis

While a dedicated SAR study for the this compound scaffold is not yet available, we can extrapolate potential SAR trends from related compound series.

Region of Modification Potential Impact on Activity Rationale from Analogous Scaffolds
Thiophene Ring (Positions 2, 4, 5) Introduction of small alkyl or halogen substituents could modulate lipophilicity and metabolic stability. Larger groups may provide additional interactions with the target protein.In many kinase inhibitor series, substitution on the "outer" aromatic ring is crucial for potency and selectivity.
Nicotinonitrile Ring (Positions 4, 5, 6) Substitution at these positions can influence the electronic properties of the pyridine ring and provide vectors for introducing solubilizing groups or additional binding moieties.In nicotinonitrile-based inhibitors, these positions are often modified to fine-tune activity and pharmacokinetic properties.[15][16]
Nitrile Group Bioisosteric replacement with other electron-withdrawing groups (e.g., amides, esters) could be explored to modulate potency and physicochemical properties.The nitrile group is a key pharmacophoric element in many inhibitors, but its replacement can sometimes lead to improved drug-like properties.

Experimental Protocols: A Practical Guide to Synthesis

The following is a detailed, self-validating protocol for the synthesis of the core this compound scaffold, based on the Suzuki-Miyaura coupling methodology.

Synthesis of this compound

Materials:

  • 2-Chloronicotinonitrile

  • Thiophen-3-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in toluene.

  • Reaction Execution: Add the catalyst solution to the reaction flask, followed by a 3:1 mixture of toluene and water.

  • Heating: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Future Perspectives: Unlocking the Potential

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The information presented in this guide, extrapolated from related structures, strongly suggests its potential for the development of novel therapeutics. Future research efforts should focus on:

  • Synthesis and Characterization: The synthesis of a diverse library of this compound derivatives with various substitution patterns on both the thiophene and pyridine rings.

  • Biological Screening: Screening of this library against a panel of relevant biological targets, with a particular focus on kinases and phosphodiesterases.

  • Structure-Based Drug Design: Once a promising hit is identified, co-crystallization with the target protein will be invaluable for guiding further optimization efforts.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By systematically exploring this novel scaffold, the scientific community can unlock its full potential and pave the way for the discovery of new and effective medicines.

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A Senior Application Scientist's Guide to In-Silico Analysis: Computational Docking of 2-(Thiophen-3-yl)nicotinonitrile Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale-Driven Approach to Computational Drug Discovery

In modern medicinal chemistry, the journey from a promising chemical scaffold to a clinical candidate is both arduous and resource-intensive. Computational techniques, specifically molecular docking, have emerged as an indispensable tool to rationalize this process.[1] This guide moves beyond a simple procedural checklist, adopting a "why-before-how" philosophy. As a senior application scientist, my objective is not merely to provide a protocol but to instill a deeper understanding of the causality behind each decision in the docking workflow. We will explore the computational evaluation of 2-(Thiophen-3-yl)nicotinonitrile , a molecule featuring two heterocycles of significant pharmacological interest: the nicotinonitrile core, present in marketed drugs like bosutinib and neratinib[2][3], and the thiophene ring, a privileged structure in various therapeutic agents, including anti-inflammatory and anticancer drugs.[4][5] This document is structured to empower researchers, scientists, and drug development professionals to conduct robust, reliable, and insightful docking studies.

Chapter 1: Strategic Selection of Protein Targets

The predictive power of a docking study is fundamentally tied to the relevance of the chosen protein target. The chemical architecture of this compound suggests potential interactions with enzyme families known to be modulated by such scaffolds.

  • Nicotinonitrile Derivatives: This class of compounds is well-represented among kinase inhibitors, where the pyridine nitrogen can act as a crucial hydrogen bond acceptor in the hinge region of the ATP-binding pocket.[2][6]

  • Thiophene-Based Compounds: Many thiophene derivatives are recognized for their anti-inflammatory properties, often by inhibiting enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX).[7][8]

Based on this analysis, we have selected two representative and high-impact protein targets for this guide:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme directly implicated in inflammation and pain pathways. Its inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[4][7] We will utilize the crystal structure of Mus musculus COX-2 in complex with a selective inhibitor (PDB ID: 1CX2).

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase that plays a pivotal role in angiogenesis, a critical process for tumor growth and metastasis. Its inhibition is a validated strategy in oncology. We will use the human VEGFR2 kinase domain structure (PDB ID: 4ASD).

Chapter 2: The Computational Workflow: A Validating System

A robust computational protocol is a self-validating one. Each step is designed to minimize artifacts and ensure the biophysical relevance of the final simulation. The following workflow is designed for reproducibility and accuracy.

Workflow Overview

The entire process, from data acquisition to final analysis, follows a structured path. This ensures that each stage builds logically on the last, maintaining data integrity throughout.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis A Ligand Structure Acquisition (PubChem) C Ligand Preparation (Energy Minimization, File Conversion) A->C B Protein Structure Acquisition (RCSB PDB) D Protein Preparation (Cleaning, H-addition, File Conversion) B->D E Define Binding Site (Grid Box Generation) C->E D->E F Execute Molecular Docking (AutoDock Vina) E->F G Parse Docking Output (Binding Affinity, Poses) F->G H Visualize & Analyze Interactions (PyMOL, Discovery Studio) G->H I Data Synthesis & Reporting H->I

Caption: High-level workflow for a typical molecular docking study.

Chapter 3: Detailed Experimental Protocols

This section provides granular, step-by-step instructions for conducting the docking study using freely available and widely validated software tools.[1][9]

Required Software
  • AutoDock Vina: For performing the molecular docking simulation.[9]

  • MGLTools/AutoDock Tools (ADT): A suite for preparing protein and ligand files and setting up the grid box.[10][11]

  • Open Babel: A chemical toolbox for interconverting file formats.

  • PyMOL: A molecular visualization system for analyzing results.[12][13]

Protocol 1: Ligand Preparation

The goal is to convert the 2D representation of the ligand into a geometrically optimized, 3D structure suitable for docking.

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 13856175) in SDF format.

  • File Format Conversion: Use Open Babel to convert the SDF file to a PDB file. This is a common intermediate format.

    Causality: The --gen3d flag generates a plausible 3D conformation, which is crucial for the subsequent energy minimization step.

  • Prepare Ligand in ADT:

    • Open AutoDock Tools.

    • Go to Ligand -> Input -> Open and select .pdb.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. Causality: The PDBQT format is required by AutoDock Vina. It contains atomic coordinates, partial charges (Q), and atom types (T), which are essential for the scoring function to calculate interaction energies.[14]

Protocol 2: Protein Preparation

The crystal structure obtained from the PDB is a raw snapshot and must be "cleaned" to be computationally ready.

  • Download Protein Structure: Download the PDB files for COX-2 (1CX2) and VEGFR2 (4ASD) from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file (e.g., 1CX2.pdb) in a text editor or a molecular viewer like PyMOL.

    • Remove all water molecules (HOH records).

    • Remove any co-crystallized ligands, co-factors, or ions not essential for the binding interaction you wish to study. For 1CX2, remove the bound inhibitor. For 4ASD, remove its co-crystallized ligand.

    • Save the cleaned protein-only PDB file. Causality: Water molecules can interfere with the docking algorithm and are often not conserved in the binding site. Removing the original ligand clears the active site for the new ligand to be docked.[10]

  • Prepare Receptor in ADT:

    • Open AutoDock Tools.

    • Go to File -> Read Molecule and open the cleaned PDB file.

    • Go to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK.

    • Go to Edit -> Charges -> Compute Gasteiger.

    • Go to Grid -> Macromolecule -> Choose. Select the protein molecule.

    • ADT will prompt you to save the prepared protein in PDBQT format (e.g., protein.pdbqt). Causality: Adding polar hydrogens is critical as they participate in hydrogen bonding, a key component of protein-ligand interactions.[15] Gasteiger charges provide an approximation of the electrostatic potential used by the scoring function.

Protocol 3: Grid Box Generation and Docking

The grid box defines the three-dimensional space where the docking algorithm will search for viable binding poses for the ligand.

  • Define the Binding Site:

    • With the prepared protein (protein.pdbqt) loaded in ADT, go to Grid -> Grid Box.

    • A box will appear around the protein. To define the active site, you must center this box on the location of the original, co-crystallized ligand. For this guide, use the coordinates from the original PDB files as a reference.

    • Adjust the center coordinates and the dimensions (size_x, size_y, size_z) to ensure the box fully encompasses the active site. A good starting point is a cube of 25 Å per side.[15]

    • Record the center and size coordinates. These will be used in the configuration file.

  • Create Vina Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the file names and coordinates with your own:

[14]3. Run AutoDock Vina:

  • Open a terminal or command prompt.
  • Navigate to the directory containing your PDBQT files and conf.txt.
  • Execute the following command: bash vina --config conf.txt --log docking_log.txt Causality: Vina uses the configuration file to perform the docking. It employs a sophisticated search algorithm to explore conformational space within the grid box and a scoring function to rank the resulting poses, writing the best ones to the output file and a summary to the log file. [9][16]

Chapter 4: Analysis and Interpretation of Results

The output of a docking simulation is not a single answer but a set of predictions that require careful analysis. The primary outputs are the binding affinity scores and the predicted binding poses.

Interpreting Binding Affinity

The docking_log.txt file contains a table of binding affinities for the top predicted poses. This value, reported in kcal/mol, is an estimate of the binding free energy. More negative values suggest stronger, more favorable binding. [15]

Logical Framework for Pose Analysis

Analyzing the docked poses is crucial to determine if the predicted interactions are chemically and biologically plausible.

G A Load Receptor & Docked Poses (PyMOL) B Identify Top-Scoring Pose (Lowest Binding Energy) A->B C Analyze Intermolecular Interactions B->C D Hydrogen Bonds C->D E Hydrophobic Interactions C->E F Pi-Stacking / Cation-Pi C->F G Compare with Known Binders (If available) D->G E->G F->G H Assess Biological Relevance (Does it make sense?) G->H

Caption: A logical flowchart for the analysis of docking results.

Protocol 4: Visualization with PyMOL

Visual inspection is the most effective way to validate the predicted binding mode. [13]

  • Load Structures: Open PyMOL and load the receptor PDBQT file (protein.pdbqt) and the docking output file (docking_results.pdbqt).

  • Isolate Top Pose: The output file may contain multiple poses. The first one is the top-scoring pose. You can toggle between them using the arrow keys at the bottom right of the viewer. [13]3. Prepare Visualization:

    • Display the protein as a cartoon or surface.

    • Display the ligand as sticks.

    • Color the ligand by element for clarity.

  • Identify Interactions:

    • Select the ligand.

    • Use the Action -> find -> polar contacts -> to any atoms command to visualize potential hydrogen bonds as dashed lines. [12] * To identify residues in the binding pocket, use a command like: select pocket, byres (ligand around 4). This selects all residues within 4 Å of the ligand.

    • Label the key interacting residues to create a final, publication-quality image. [17]

Tabulated Summary of (Hypothetical) Results

For this guide, we present hypothetical but plausible results to demonstrate how data should be structured for clear comparison.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
COX-2 1CX2-8.9Arg120, Tyr355, Ser530H-Bond, Pi-Sulfur
VEGFR2 4ASD-9.5Cys919, Asp1046, Glu885H-Bond, Hydrophobic

Chapter 5: Conclusion and Future Outlook

This guide has provided a comprehensive, rationale-driven framework for conducting a molecular docking study of this compound against COX-2 and VEGFR2. We have detailed the entire workflow, from target selection and preparation to the execution of the docking simulation and the critical analysis of its results.

The hypothetical binding affinities of -8.9 kcal/mol for COX-2 and -9.5 kcal/mol for VEGFR2 suggest that this compound warrants further investigation as a potential dual anti-inflammatory and anti-angiogenic agent. The true value of computational docking lies not in generating absolute numbers, but in building testable hypotheses. The next logical steps would involve:

  • In Vitro Validation: Synthesizing the compound and testing its inhibitory activity against purified COX-2 and VEGFR2 enzymes.

  • Structure-Activity Relationship (SAR) Studies: Performing docking studies on a library of rationally designed analogs to identify modifications that could enhance binding affinity and selectivity.

  • Advanced Simulations: Employing more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complexes over time.

By integrating the robust computational protocols outlined here with experimental validation, researchers can significantly accelerate the discovery and optimization of novel therapeutic agents.

References

Sources

The Emergence of 2-(Thiophen-3-yl)nicotinonitrile Analogs: A Technical Guide to Discovery and Initial Screening

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a New Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds with therapeutic potential is paramount. The pyridine nucleus is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] Similarly, the thiophene ring system is a privileged structure in drug discovery, known for its ability to modulate the physicochemical and pharmacokinetic properties of a molecule and to engage in crucial interactions with biological targets.[2] The strategic hybridization of these two pharmacophores into a single molecular entity, the 2-(Thiophen-3-yl)nicotinonitrile core, presents a compelling starting point for the discovery of new therapeutic agents. This guide provides an in-depth technical overview of the discovery and initial screening cascade for novel analogs of this promising scaffold, with a focus on their potential as kinase inhibitors for oncology applications.

I. Design and Synthesis of the Analog Library

The journey from a conceptual scaffold to a tangible library of compounds for screening begins with a robust and versatile synthetic strategy. The primary objective is to devise a synthetic route that not only efficiently yields the core this compound structure but also allows for the facile introduction of a diverse range of substituents at key positions. This diversity is crucial for exploring the structure-activity relationship (SAR) and identifying analogs with improved potency and selectivity.

A. Retrosynthetic Analysis and Proposed Synthetic Route

A plausible and efficient approach to the synthesis of this compound analogs involves a multi-step sequence, likely leveraging established methodologies for the construction of both the thiophene and pyridine rings. A common and effective method for synthesizing substituted nicotinonitriles involves the condensation of a chalcone with malononitrile in the presence of a base.

Experimental Protocol: General Synthesis of this compound Analogs

  • Step 1: Synthesis of Thiophene-3-carbaldehyde Precursors:

    • Commercially available or synthesized substituted thiophene-3-carbaldehydes serve as the starting point. These can be prepared via various methods, including the Vilsmeier-Haack reaction on appropriately substituted thiophenes.

  • Step 2: Claisen-Schmidt Condensation to form Chalcones:

    • To a solution of a substituted thiophene-3-carbaldehyde in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted acetophenone.

    • Add a catalytic amount of a base (e.g., aqueous sodium hydroxide) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Collect the precipitated chalcone by filtration, wash with water, and dry. Purify further by recrystallization or column chromatography if necessary.

  • Step 3: Synthesis of this compound Analogs:

    • To a solution of the synthesized chalcone in a suitable solvent (e.g., ethanol or isopropanol), add an equimolar amount of malononitrile and a catalytic amount of a base (e.g., piperidine or ammonium acetate).

    • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

    • After cooling, the product often precipitates. Collect the solid by filtration, wash with a cold solvent, and dry.

    • Purify the final this compound analog by recrystallization or column chromatography.

    • Characterize the structure and purity of the final compounds using modern analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[3]

B. Library Design and Rationale for Substituent Selection

The initial library of analogs should be designed to probe the impact of electronic and steric variations at key positions of the scaffold. Substitutions on both the thiophene and the phenyl ring of the nicotinonitrile are of primary interest.

  • Thiophene Ring Substitutions: Introduction of small alkyl groups (e.g., methyl) or halogens (e.g., chloro, bromo) can modulate the electronic properties and lipophilicity of the thiophene ring.

  • Phenyl Ring Substitutions: A diverse set of substituents on the phenyl ring, including electron-donating groups (e.g., methoxy, methyl), electron-withdrawing groups (e.g., chloro, fluoro, trifluoromethyl), and hydrogen bond donors/acceptors, should be incorporated to explore a wide range of electronic and steric effects.

II. Initial Screening Cascade: From Cellular Viability to Target Engagement

With a library of synthesized analogs in hand, the next critical phase is a systematic screening process to identify compounds with promising biological activity. The screening cascade should be designed as a funnel, starting with broad, high-throughput assays and progressing to more specific and resource-intensive assays for the most promising hits.

A. High-Throughput Screening (HTS) for Antiproliferative Activity

The initial screen aims to identify compounds that inhibit the growth of cancer cells. A panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon) should be utilized.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized this compound analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.[1][4]

B. Secondary Screening: Kinase Inhibition Assays

Compounds that demonstrate significant antiproliferative activity in the primary screen are then advanced to assays that investigate their potential mechanism of action. Given that many pyridine and thiophene derivatives are known to target protein kinases, a panel of relevant kinase assays is a logical next step.[5][6][7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for a specific tyrosine kinase)

  • Assay Setup: In a 96-well or 384-well plate, combine the kinase enzyme, a specific peptide substrate, and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP and incubate at room temperature for a specified period.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA, HTRF) or by measuring ATP consumption (e.g., Kinase-Glo).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value for each compound.

C. Preliminary ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, and excretion (ADME) and potential toxicity is crucial to identify compounds with drug-like properties and to flag potential liabilities.[8] While extensive ADME-Tox studies are conducted in later stages, a preliminary in silico and in vitro assessment can provide valuable insights.

In Silico ADME Prediction:

Computational models can be used to predict key ADME properties such as:

  • Lipinski's Rule of Five: To assess drug-likeness.

  • Aqueous Solubility: A critical factor for oral absorption.

  • Blood-Brain Barrier Permeability: Important for CNS-targeted drugs.

  • CYP450 Inhibition/Metabolism: To predict potential drug-drug interactions and metabolic stability.[9][10]

In Vitro ADME Assays:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • CYP450 Inhibition: Assessing the potential of the compound to inhibit major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

III. Data Analysis and Preliminary Structure-Activity Relationship (SAR)

The data generated from the screening cascade should be systematically analyzed to identify promising lead compounds and to establish a preliminary understanding of the structure-activity relationship (SAR).

A. Data Visualization and Hit Prioritization

The biological and ADME data for all synthesized analogs should be compiled into a clear and concise table for easy comparison.

Compound IDR1 (Thiophene)R2 (Phenyl)Cell Viability IC50 (µM)Kinase Inhibition IC50 (µM)Predicted logPPredicted Solubility
Lead-01 H4-OCH35.21.13.1Moderate
Lead-02 H4-Cl2.80.53.5Low
Analog-03 CH34-OCH38.12.53.6Moderate
Analog-04 H3,4-diCl1.50.24.2Low

Table 1: Representative data for a subset of this compound analogs.

Hits for further investigation should be prioritized based on a multi-parameter optimization approach, considering not only potency but also selectivity, and favorable ADME properties.

B. Initial SAR Insights

By comparing the activity of analogs with different substituents, initial SAR trends can be identified. For example:

  • Impact of Phenyl Ring Substituents: Does the presence of electron-withdrawing or electron-donating groups on the phenyl ring correlate with increased potency? Is there a preferred substitution pattern (ortho, meta, para)?

  • Role of the Thiophene Ring: How do substitutions on the thiophene ring affect activity and metabolic stability?

  • Lipophilicity and Potency: Is there a correlation between the calculated logP and the observed biological activity?

These initial SAR insights are critical for guiding the design of the next generation of analogs in a lead optimization campaign.

IV. Visualizing the Workflow

A clear visualization of the discovery and screening workflow is essential for understanding the logical progression of the project.

Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 Initial Screening Cascade cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification HTS High-Throughput Screening (Cell Viability) Purification->HTS Secondary_Screen Secondary Screening (Kinase Inhibition) HTS->Secondary_Screen Active Compounds ADME_Tox Preliminary ADME-Tox (in silico & in vitro) Secondary_Screen->ADME_Tox Potent Hits Data_Analysis Data Compilation & Analysis ADME_Tox->Data_Analysis SAR Preliminary SAR Data_Analysis->SAR Lead_ID Lead Compound Identification SAR->Lead_ID Lead_ID->Synthesis Iterative Design

Figure 1: A schematic representation of the discovery and initial screening workflow for this compound analogs.

V. Conclusion and Future Directions

The discovery and initial screening of this compound analogs represent a promising avenue for the identification of novel therapeutic agents, particularly in the realm of oncology. The systematic approach outlined in this guide, from rational library design and efficient synthesis to a multi-tiered screening cascade and insightful data analysis, provides a robust framework for unearthing lead compounds with desirable potency, selectivity, and drug-like properties. The initial SAR generated from this first-pass screening will be instrumental in guiding subsequent lead optimization efforts, with the ultimate goal of developing a clinical candidate. Further studies will focus on expanding the SAR, elucidating the precise mechanism of action, and conducting in vivo efficacy studies for the most promising lead compounds.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

  • Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. (2015). PubMed. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. [Link]

  • Synthesis, ADME studies, toxicity estimation, and exploration of molecular recognition of thiophene based chalcones towards monoamine oxidase-A and B. (2016). ResearchGate. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (n.d.). ResearchGate. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). National Institutes of Health. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. (2017). ResearchGate. [Link]

  • Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. (2023). Bentham Science. [Link]

  • Toxicity and Antitumor Activity of a Thiophene–Acridine Hybrid. (2020). MDPI. [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2021). MDPI. [Link]

  • 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. (2011). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (2019). ResearchGate. [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2016). PubMed Central. [Link]

  • Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. (2010). PubMed. [Link]

  • Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. (2010). PubMed. [Link]

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). ResearchGate. [Link]

  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (2007). PubMed. [Link]

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (1999). ResearchGate. [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2022). PubMed. [Link]

  • Identification of new fisetin analogs as kinase inhibitors: Data on synthesis and anti-skin cancer activities evaluation. (2021). National Institutes of Health. [Link]

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). PubMed. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impact Factor. [Link]

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Methodological & Application

The Gewald Synthesis of 2-Aminothiophenes: A Detailed Experimental Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Gewald reaction, a powerful multicomponent reaction, stands as a cornerstone in heterocyclic chemistry for the synthesis of highly substituted 2-aminothiophenes.[1][2][3][4] Since its discovery by Karl Gewald, this one-pot synthesis has been widely adopted due to its operational simplicity, the ready availability of starting materials, and the mild reaction conditions required.[1][2][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals, including antipsychotics like olanzapine and anti-inflammatory agents such as tinoridine.[5] This application note provides a detailed experimental protocol for the Gewald synthesis, an in-depth look at the reaction mechanism, and practical insights for successful execution and troubleshooting.

I. Principle and Mechanism

The Gewald reaction convenes three key components—a carbonyl compound (ketone or aldehyde), an active methylene nitrile (such as an α-cyanoester or malononitrile), and elemental sulfur—in the presence of a base to yield a 2-aminothiophene.[6][7] The reaction is prized for its atom economy and ability to generate molecular complexity in a single step.

The generally accepted mechanism unfolds in a series of well-defined stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[6][8][9] The base, typically a secondary or tertiary amine like morpholine or triethylamine, deprotonates the active methylene compound, which then undergoes a nucleophilic attack on the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[6][10]

  • Sulfur Addition (Michael Addition): Elemental sulfur (S₈) is then attacked by the enolate of the α,β-unsaturated nitrile. The precise mechanism of sulfur's incorporation is complex and thought to proceed through various polysulfide intermediates.[8][11][12]

  • Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes an intramolecular cyclization. This is followed by tautomerization to form the stable aromatic 2-aminothiophene ring, which drives the reaction to completion.[6][12]

The following diagram illustrates the accepted mechanistic pathway for the Gewald reaction.

Gewald_Mechanism Gewald Reaction Mechanism start Carbonyl Compound + Active Methylene Nitrile knoevenagel Knoevenagel-Cope Condensation start->knoevenagel base Base (e.g., Morpholine) base->knoevenagel Catalyst intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate Forms michael Michael Addition of Sulfur intermediate->michael sulfur Elemental Sulfur (S₈) sulfur->michael sulfur_adduct Sulfur Adduct Intermediate michael->sulfur_adduct Forms cyclization Intramolecular Cyclization sulfur_adduct->cyclization thiophene_intermediate Non-aromatic Thiophene Intermediate cyclization->thiophene_intermediate Forms tautomerization Tautomerization (Aromatization) thiophene_intermediate->tautomerization product 2-Aminothiophene tautomerization->product Yields

Caption: The mechanistic pathway of the Gewald synthesis.

II. Experimental Protocol: General One-Pot Synthesis of 2-Aminothiophenes

This protocol provides a general guideline for the synthesis of a representative 2-aminothiophene from a ketone, an active methylene nitrile, and sulfur. Optimization may be necessary for different substrates.

Materials and Reagents:

  • Carbonyl compound (e.g., cyclohexanone)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur (powdered)

  • Base (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol, methanol, or DMF)[2][13]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Apparatus for filtration (e.g., Büchner funnel)

  • Apparatus for recrystallization or column chromatography

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Elemental sulfur is flammable. Keep away from ignition sources.

  • Many organic solvents and reagents are flammable and/or toxic. Handle with care.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and finely powdered elemental sulfur (1.1-1.2 eq.).

  • Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound). To this suspension, add the basic catalyst (e.g., morpholine, 10-20 mol%).[9]

  • Reaction Execution: Stir the reaction mixture. A gentle exotherm may be observed. The reaction can be run at room temperature or heated to a moderate temperature (typically 40-60 °C) to increase the rate of reaction.[9]

  • Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of ethyl acetate and hexanes.[9][10] For products that are oils or difficult to recrystallize, silica gel column chromatography is an effective purification method.[9]

The following diagram outlines the general experimental workflow.

Gewald_Workflow Gewald Synthesis Workflow start Starting Materials: Carbonyl, Active Methylene, Sulfur setup Reaction Setup: Add reagents, solvent, and base to flask start->setup reaction Reaction: Stir at RT or heat (40-60°C) Monitor by TLC setup->reaction workup Work-up: Cool, then filter or perform extractive work-up reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Pure 2-Aminothiophene purification->product

Caption: General experimental workflow for the Gewald synthesis.

III. Quantitative Data and Reaction Parameters

The success of the Gewald synthesis can be influenced by the choice of reactants, catalyst, and solvent. The following table provides examples of typical reaction conditions and reported yields for the synthesis of various 2-aminothiophenes.

Carbonyl CompoundActive Methylene CompoundBaseSolventTemp (°C)Time (h)Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50385
AcetoneEthyl CyanoacetatePiperidineMethanolRT1272
4-MethoxyacetophenoneMalononitrileTriethylamineDMF60678
2-PentanoneCyanoacetamideMorpholineEthanol50865

Table adapted from literature data. Yields are for isolated, purified products and may vary.[9]

IV. Troubleshooting and Field-Proven Insights

Low or No Yield:

  • Cause: Inefficient Knoevenagel-Cope condensation.

  • Solution: Ensure the base is of good quality and used in an appropriate amount. For less reactive ketones, a stronger base or higher reaction temperature might be necessary. Some protocols recommend the use of an acid-base catalyst, such as an ammonium salt, to promote this initial step.[14]

  • Cause: Poor solubility or reactivity of sulfur.

  • Solution: Use finely powdered sulfur to maximize surface area. Polar solvents like ethanol, methanol, or DMF generally improve the solubility and reactivity of sulfur.[9][13] Gentle heating can also be beneficial, but avoid excessive temperatures which can lead to side reactions.[9]

Side Reactions:

  • Cause: Dimerization or polymerization of intermediates.

  • Solution: Careful control of reaction temperature and stoichiometry can minimize side reactions. A two-step procedure, where the α,β-unsaturated nitrile is first synthesized and isolated before reacting with sulfur and base, can be advantageous for challenging substrates.[2]

Steric Hindrance:

  • Cause: Highly substituted ketones may react slowly or not at all in the one-pot procedure.

  • Solution: The aforementioned two-step protocol is often more effective for sterically hindered ketones.[9]

Modern Variations:

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields.[6][15]

  • Green Chemistry Approaches: Recent modifications focus on more environmentally friendly conditions, such as using water as a solvent, employing ultrasound activation, or utilizing recyclable catalysts.[10][16]

V. Conclusion

The Gewald synthesis remains a highly efficient and versatile method for accessing the valuable 2-aminothiophene core. Its multicomponent nature makes it particularly amenable to the rapid generation of compound libraries for drug discovery and materials science. By understanding the underlying mechanism and the key experimental parameters, researchers can effectively troubleshoot and adapt this classic reaction to a wide array of substrates, continuing its legacy as a vital tool in synthetic chemistry.

VI. References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-aminothiophenes by the gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH‐aciden Nitrilen, VIII. 2‐Amino‐thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100.

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3-33.

  • Gomaa, A. M., & Ali, A. A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(04), 346-352.

  • Castedo, M., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619.

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Castedo, M., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.

  • American Chemical Society. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Retrieved from [Link]

  • Pinzan, V., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC advances, 12(38), 24855-24876.

  • Liang, F., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. Ultrasonics sonochemistry, 20(2), 654-657.

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • MDPI. (2003). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 8(12), 910-916.

  • ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

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Application Note & Protocol: In Vitro Antifungal Susceptibility Testing of Thiophene Compounds Against Candida albicans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Evaluation

Candida albicans remains a predominant fungal pathogen, responsible for a significant burden of mucosal and invasive infections, particularly in immunocompromised populations. The rise of drug-resistant strains necessitates the discovery and rigorous evaluation of new antifungal agents.[1][2] Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including potent antifungal effects.[3][4][5][6]

To accurately determine the efficacy of these novel thiophene-based compounds, a standardized and reproducible method for in vitro susceptibility testing is paramount. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of thiophene compounds against C. albicans using the broth microdilution method. This protocol is harmonized with the principles set forth by globally recognized standards bodies, primarily the Clinical and Laboratory Standards Institute (CLSI) M27 document.[7][8][9] Adherence to this standardized methodology ensures that the generated data is reliable, comparable across different studies, and valuable for guiding preclinical drug development.

Principle of the Broth Microdilution Method

The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent.[7][10] The principle is straightforward: a standardized inoculum of C. albicans is introduced into a series of wells in a 96-well microtiter plate, each containing serially diluted concentrations of the thiophene compound. Following a specified incubation period, the plates are examined for fungal growth. The MIC is defined as the lowest concentration of the compound that causes a significant, predetermined level of growth inhibition compared to a drug-free control well. For azoles and other fungistatic agents, this is typically a ≥50% reduction in turbidity.[11]

Materials and Reagents

Equipment & Consumables
  • Biosafety cabinet (Class II)

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (capable of reading at 530 nm or 600 nm)

  • Vortex mixer

  • Micropipettes (P20, P200, P1000) and sterile tips

  • Sterile 96-well, U-bottom microtiter plates[12]

  • Sterile reagent reservoirs

  • Sterile 1.5 mL and 15 mL conical tubes

  • Hemocytometer

Media & Reagents
  • Test Medium: RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).[12][13] The medium's glucose concentration should be 0.2% (standard) or supplemented up to 2% as recommended by EUCAST for optimal growth.[12]

    • Scientist's Note: RPMI-1640 is the standard medium because it is a chemically defined, synthetic medium that provides consistent results.[12] MOPS buffer is crucial for maintaining a stable physiological pH of 7.0 throughout the incubation, as fungal metabolism can alter the pH and affect drug activity.[7][12]

  • Culture Medium: Sabouraud Dextrose Agar (SDA) or Broth (SDB) for initial cultivation of C. albicans.[14]

  • Thiophene Compounds: Powder of known purity.

  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered.

    • Scientist's Note: Many novel organic compounds, including thiophenes, are hydrophobic and require an organic solvent for solubilization.[15][16] DMSO is the most common choice. It is critical to ensure the final concentration of DMSO in the assay wells is non-inhibitory to fungal growth, typically ≤1% v/v.

  • Positive Control Antifungal: Fluconazole powder (of known potency).[13]

  • Sterile Saline: 0.85% NaCl solution.

Fungal Strains
  • Test Strains: Clinical or laboratory isolates of Candida albicans.

  • Quality Control (QC) Strain: Candida albicans ATCC 90028.[17][18][19]

    • Trustworthiness Pillar: The use of a reference QC strain is non-negotiable. This strain has well-characterized MIC ranges for standard antifungal drugs.[17] Running this strain in parallel with the test compounds validates the entire experimental setup—from medium preparation to final reading—ensuring the results are accurate and reproducible.[8]

Experimental Workflow Overview

The entire protocol can be visualized as a sequence of preparatory and execution steps, culminating in data analysis.

Antifungal_Susceptibility_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout cluster_analysis Phase 4: Analysis P1 Prepare Thiophene Stock Solution (in DMSO) A1 Perform 2-fold Serial Dilutions in Plate P1->A1 Add to Plate P2 Prepare C. albicans Inoculum Suspension P3 Standardize Inoculum (Spectrophotometer) A2 Inoculate Microtiter Plate with Fungal Suspension P3->A2 Add to Wells R1 Incubate Plate (35°C for 24h) A2->R1 Seal & Incubate R2 Read Results Visually &/or Spectrophotometrically R1->R2 Post-Incubation AN1 Determine MIC (≥50% Growth Inhibition) R2->AN1 Analyze Growth

Caption: High-level workflow for the broth microdilution antifungal susceptibility assay.

Detailed Step-by-Step Protocol

Preparation of Thiophene Compound Stock Solution
  • Dissolution: Accurately weigh the thiophene compound powder. Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~100x the highest desired test concentration). Vortex thoroughly to ensure complete dissolution.

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock solution in RPMI-1640 medium to create the working solution for plate dilutions. This step is crucial to minimize the final DMSO concentration in the assay. For example, dilute the 10 mg/mL stock 1:50 in RPMI-1640 to get a 200 µg/mL working solution with 2% DMSO. This will be the starting concentration in Well 1 of the microtiter plate.

    • Rationale: Preparing a 2X working solution (e.g., 200 µg/mL to achieve a final of 100 µg/mL) simplifies the plate setup. When 100 µL of this solution is mixed with 100 µL of the fungal inoculum, the drug concentration and the DMSO concentration are halved.

Preparation of C. albicans Inoculum
  • Subculture: From a frozen stock, streak the C. albicans QC strain (ATCC 90028) and test strains onto separate SDA plates. Incubate at 35°C for 24 hours to obtain fresh, viable colonies.[14]

  • Harvest Colonies: Select 2-3 well-isolated colonies (at least 1 mm in diameter) from the 24-hour culture.

  • Create Suspension: Transfer the colonies into a tube containing 5 mL of sterile saline. Vortex for 15 seconds to create a homogenous cell suspension.

  • Standardize Density: Adjust the turbidity of the suspension with sterile saline to match that of a 0.5 McFarland standard. This can be done visually or, for higher accuracy, by using a spectrophotometer. A 0.5 McFarland standard is equivalent to an optical density (OD) of 0.08–0.10 at 625 nm and corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Final Inoculum Dilution: This adjusted suspension is the stock inoculum. It must be further diluted to achieve the final target cell density in the wells. Create a 1:1000 dilution by first making a 1:50 dilution in RPMI-1640, followed by a 1:20 dilution in RPMI-1640. This final suspension (the 2X inoculum) will contain 1-5 x 10³ CFU/mL.[12]

    • Rationale: The final inoculum size of 0.5-2.5 x 10³ CFU/mL in the well is a critical parameter standardized by CLSI.[12] A higher inoculum can lead to falsely elevated MICs (the "inoculum effect"), while a lower inoculum may result in insufficient growth for a reliable reading.

Microdilution Plate Setup
  • Plate Layout: Design the 96-well plate layout. Typically, columns 1-10 are for the test compound, column 11 is the growth control (no drug), and column 12 is the sterility control (no inoculum). The positive control drug (Fluconazole) can be run on the same plate or a separate one.

  • Drug Dilution: a. Add 100 µL of RPMI-1640 medium to wells 2 through 11 in the designated rows. b. Add 200 µL of the 2X working solution of the thiophene compound (e.g., 200 µg/mL) to well 1. c. Perform a 2-fold serial dilution: transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. This creates a drug concentration gradient from 200 µg/mL down to 0.39 µg/mL (before inoculum is added). d. Add 100 µL of RPMI-1640 to well 12 (Sterility Control).

  • Inoculation: a. Add 100 µL of the final 2X C. albicans inoculum (from step 5.2.5) to wells 1 through 11. Do not add inoculum to well 12. b. The final volume in each well (1-11) is now 200 µL. The drug concentrations and the inoculum concentration have been halved. The final drug concentrations will range from 100 µg/mL to 0.195 µg/mL, and the inoculum will be at the target density of 0.5-2.5 x 10³ CFU/mL.

Incubation
  • Seal the microtiter plates with an adhesive seal or place them in a container with a lid to prevent evaporation.

  • Incubate the plates at 35°C for 24 hours without agitation.[7][12]

Determination of the Minimum Inhibitory Concentration (MIC)
  • Visual Reading: Before reading, gently agitate the plate to resuspend the cells. Place the plate on a viewing stand or use a concave mirror. The Growth Control well (column 11) should show distinct turbidity or a clear cell pellet at the bottom. The Sterility Control well (column 12) should be completely clear.

  • MIC Endpoint: Compare the growth in each drug-containing well (1-10) to the growth in the drug-free control well (11). The MIC is the lowest drug concentration that results in a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[11]

  • Spectrophotometric Reading (Optional but Recommended): For a more objective and quantitative result, read the OD of the plates at 530 nm using a microplate reader. Calculate the percentage of growth inhibition for each well using the following formula: % Inhibition = 100 - [ (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control) ] * 100 The MIC is the concentration at which ≥50% growth inhibition is observed.

Quality Control and Data Validation

To ensure the trustworthiness of the results, the following checks are mandatory:

  • Sterility Control: The sterility control well must be clear, indicating no contamination.

  • Growth Control: The growth control well must show adequate fungal growth.

  • QC Strain MIC: The MIC value obtained for the QC strain (C. albicans ATCC 90028) against the positive control drug (Fluconazole) must fall within the established acceptable range.

Quality Control Parameters
QC Strain Candida albicans ATCC 90028
Control Antifungal Fluconazole
Expected MIC Range (24h) 0.25 - 1.0 µg/mL
Solvent Control Final DMSO concentration should be ≤1% (v/v) and show no inhibition of growth compared to the growth control.
(Note: QC ranges can be updated by standards bodies; always refer to the latest CLSI M60 or equivalent document for current ranges.)

Data Interpretation & Troubleshooting

  • MIC Value: The MIC is reported as the specific concentration (e.g., 16 µg/mL). It represents the potency of the thiophene compound in vitro.

  • Troubleshooting:

    • No growth in control well: May indicate a non-viable inoculum, incorrect medium preparation, or incubation failure. Repeat the assay.

    • Growth in sterility well: Indicates contamination of the medium or reagents. Discard the batch and prepare fresh materials.

    • QC MIC out of range: This invalidates the entire plate. Investigate potential errors in inoculum density, drug dilutions, incubation conditions, or medium preparation.

    • "Skipped" wells (growth at a higher concentration than a well showing inhibition): Often due to pipetting errors or compound precipitation. The assay should be repeated.

Conclusion

This protocol provides a robust and standardized framework for assessing the in vitro activity of novel thiophene compounds against C. albicans. By adhering to the principles outlined by CLSI and incorporating rigorous quality control, researchers can generate high-quality, reliable data essential for the advancement of new antifungal drug discovery programs.

References

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health. [Link]

  • M1972 - HiMedia Laboratories. HiMedia Laboratories. [Link]

  • Antifungal Combinations. Springer. [Link]

  • Use of Fatty Acid RPMI 1640 Media for Testing Susceptibilities of Eight Malassezia Species to the New Triazole Posaconazole and to Six Established Antifungal Agents by a Modified NCCLS M27-A2 Microdilution Method and Etest. (2004). American Society for Microbiology. [Link]

  • Determination of Antifungal MICs by a Rapid Susceptibility Assay. (2001). American Society for Microbiology. [Link]

  • Evaluation of a novel colorimetric broth microdilution method for antifungal susceptibility testing of yeast isolates. (1995). National Institutes of Health. [Link]

  • Comparison study of broth macrodilution and microdilution antifungal susceptibility tests. (1991). American Society for Microbiology. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). National Institutes of Health. [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (2020). National Institutes of Health. [Link]

  • Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. (2024). National Institutes of Health. [Link]

  • Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. (2024). ResearchGate. [Link]

  • Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012. (2012). American Society for Microbiology. [Link]

  • In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination. (2017). American Society for Microbiology. [Link]

  • Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to Voriconazole. (2004). National Institutes of Health. [Link]

  • Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety. (2007). National Institutes of Health. [Link]

  • Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. (1994). American Society for Microbiology. [Link]

  • Quality control ranges of Candida albicans ATCC 90028, a reference strain for antifungal susceptibility test by CLSI guideline. (2021). ResearchGate. [Link]

  • Fungi (AFST). EUCAST. [Link]

  • M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute. [Link]

  • The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. (2023). National Institutes of Health. [Link]

  • Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (2022). ResearchGate. [Link]

  • Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. (2025). National Institutes of Health. [Link]

  • EUCAST breakpoints for antifungals. (2025). ResearchGate. [Link]

  • Determining antifungal, anti-biofilm and anti-cancer activities of “1,3-di(thiophen-2-yl) prop-2. DergiPark. [Link]

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  • Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. (2024). National Institutes of Health. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. [Link]

  • Synthesis, Properties, and Biological Applications of Thiophene. (2024). Royal Society of Chemistry. [Link]

  • Properties of Thiophene Derivatives and Solubility. (2021). ResearchGate. [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023). National Institutes of Health. [Link]

  • Synthesis, Cytotoxicity and Antifungal Activity of 5-nitro-thiophene-thiosemicarbazones Derivatives. (2017). National Institutes of Health. [Link]

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Application Note: A Validated Protocol for Determining the Cytotoxicity of 2-(Thiophen-3-yl)nicotinonitrile using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for assessing the in vitro cytotoxicity of the novel heterocyclic compound, 2-(Thiophen-3-yl)nicotinonitrile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cellular metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established scientific principles. We will delve into the causality behind experimental choices, provide step-by-step instructions for assay optimization and execution, and offer guidance on data analysis and troubleshooting to ensure the generation of accurate and reproducible results.

The Scientific Principle of the MTT Assay

The trustworthiness of the MTT assay is rooted in its biological mechanism. The assay quantifies cell viability by measuring the metabolic activity of a cell population.[2] The core of the method relies on the enzymatic conversion of the water-soluble, yellow tetrazolium salt, MTT, into an insoluble, purple formazan product.[3][4] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells.[5][6]

Because this enzymatic conversion is only possible in metabolically active cells with intact mitochondrial function, the amount of formazan produced is directly proportional to the number of viable cells in the well.[1][6] Dead or apoptotic cells lose this ability. The insoluble formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer (microplate reader).[7]

MTT_Principle cluster_cell Metabolically Active Cell cluster_analysis Quantification MTT MTT (Yellow, Soluble) Mito Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mito Enters Cell Formazan Formazan (Purple, Insoluble Crystals) Mito->Formazan Reduction Solubilizer Solubilizing Agent (e.g., DMSO) Formazan->Solubilizer Lysis & Solubilization Solubilized_Formazan Solubilized Formazan (Purple Solution) Solubilizer->Solubilized_Formazan Dissolves Crystals Reader Spectrophotometer (Read Absorbance @ ~570 nm) Solubilized_Formazan->Reader MTT_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_dayX Day 3/4/5: MTT Assay & Data Acquisition D1_Step1 1. Harvest & Count Cells D1_Step2 2. Prepare Cell Suspension at Optimal Density D1_Step1->D1_Step2 D1_Step3 3. Seed 100 µL/well into 96-well Plate D1_Step2->D1_Step3 D1_Step4 4. Incubate (37°C, 5% CO₂) for 18-24h for cell attachment D1_Step3->D1_Step4 D2_Step1 5. Prepare Serial Dilutions of this compound D2_Step2 6. Remove old medium and add 100 µL of medium containing compound/vehicle D2_Step1->D2_Step2 D2_Step3 7. Incubate for desired exposure time (e.g., 24, 48, 72h) D2_Step2->D2_Step3 DX_Step1 8. Add 10 µL of 5 mg/mL MTT Stock Solution to each well DX_Step2 9. Incubate for 2-4 hours (37°C, 5% CO₂) DX_Step1->DX_Step2 DX_Step3 10. Add 100 µL of Solubilizer (DMSO) to each well DX_Step2->DX_Step3 DX_Step4 11. Mix thoroughly on orbital shaker for 15 min (protect from light) DX_Step3->DX_Step4 DX_Step5 12. Read Absorbance at 570 nm (Ref: >630 nm) DX_Step4->DX_Step5

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

Day 1: Cell Seeding

  • Culture the chosen cell line until it reaches ~80% confluency.

  • For adherent cells, wash with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium and centrifuge to pellet the cells. For suspension cells, directly pellet from the culture flask.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

  • Dilute the cell suspension to the pre-determined optimal seeding density.

  • Carefully plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Expert Tip: To avoid the "edge effect," do not use the outermost wells for experimental samples. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity across the plate. [8]6. Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume normal growth. [1] Day 2: Compound Treatment

  • Under a microscope, check the cell monolayer for proper attachment and morphology.

  • Prepare fresh serial dilutions of this compound and the vehicle control in complete culture medium. A typical concentration range for initial screening might be 0.1 µM to 100 µM.

  • Carefully aspirate the old medium from the wells.

  • Add 100 µL of the medium containing the appropriate concentration of the test compound, vehicle, or medium alone (untreated control) to the designated wells. Each condition should be performed in at least triplicate.

  • Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Day 3/4/5: MTT Assay Procedure

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL. [9]Mix gently by tapping the plate.

    • Scientist's Note: It is advisable to perform this step in phenol red-free medium to minimize background absorbance. If your treatment medium contains phenol red, you can replace it with 100 µL of fresh phenol red-free medium before adding the MTT solution. [8]2. Incubate the plate for 2 to 4 hours at 37°C. [10][11]During this time, viable cells will produce visible purple formazan crystals. Check for crystal formation under a microscope.

  • Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. [5][12]4. Mix thoroughly to ensure complete dissolution of the formazan crystals. Place the plate on an orbital shaker for 15 minutes, protected from light (e.g., wrapped in foil). Pipetting up and down may be necessary to fully dissolve the crystals. [13]5. Within one hour, measure the absorbance on a microplate reader at a wavelength of 570 nm. [7][12]It is recommended to use a reference wavelength of 630 nm or higher to subtract non-specific background absorbance. [10]

Data Analysis and Interpretation

  • Correct Absorbance Values: Subtract the average absorbance of the blank (medium-only) wells from all experimental wells.

  • Calculate Percentage Viability: Normalize the data to the vehicle control to determine the relative viability for each compound concentration.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). This will typically produce a sigmoidal curve.

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. This value can be calculated from the dose-response curve using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel. The IC₅₀ is a standard measure of a compound's potency. [14][15]

    Parameter Calculation Steps
    Raw Data Record absorbance at 570 nm and 630 nm for all wells.
    Corrected Absorbance Absorbance₅₇₀ - Absorbance₆₃₀
    Blank Subtraction Corrected Absorbance (Sample) - Average Corrected Absorbance (Blank)
    % Viability (Blank-Subtracted Abs (Sample) / Average Blank-Subtracted Abs (Vehicle)) * 100

    | IC₅₀ Determination | Non-linear regression (log(inhibitor) vs. normalized response) |

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Absorbance Readings - Cell seeding density is too low.<[16]br>- Incubation time with MTT was too short.- Cells are unhealthy or not in log growth phase.- Re-optimize cell seeding density (see Section 3.2).- Increase MTT incubation time (up to 4 hours), checking for crystal formation.- Ensure use of healthy, sub-confluent cells for the experiment.
High Background in Blank Wells - Microbial contamination (bacteria, yeast).<[8]br>- Phenol red in medium.- Spontaneous reduction of MTT due to light exposure. [8]- Use sterile technique; check medium for contamination.- Use phenol red-free medium for the MTT incubation step.- Protect MTT solution and plates from light at all times.
High Variability Between Replicates - Inconsistent cell seeding.- Incomplete solubilization of formazan crystals. [5]- "Edge effect" in the 96-well plate. [8]- Ensure a homogenous cell suspension before plating; use calibrated pipettes.- Increase mixing time/intensity on the orbital shaker; visually confirm dissolution.- Avoid using outer wells for samples; fill them with sterile PBS.
Absorbance in "No Cell" Compound Control - The test compound directly reduces MTT or is colored. [5]- Subtract the absorbance value of this control from the corresponding treated-cell wells.- Consider using an alternative cytotoxicity assay (e.g., LDH release, CellTiter-Glo).

References

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  • National Institutes of Health. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. NIH. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. NIH. Retrieved from [Link]

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Purification of 2-(Thiophen-3-yl)nicotinonitrile via Flash Column Chromatography: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the purification of 2-(Thiophen-3-yl)nicotinonitrile, a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] The inherent complexity of synthetic reaction mixtures necessitates a robust purification strategy to isolate the target compound from starting materials, reagents, and side-products. This guide details the principles and step-by-step execution of normal-phase flash column chromatography, a widely adopted and effective technique for this purpose.[3] We emphasize a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation conditions, followed by a detailed protocol for column preparation, sample loading, elution, and fraction analysis.

Introduction and Scientific Principle

This compound (CAS No: 870065-06-8) is a bi-heterocyclic molecule featuring a pyridine ring substituted with a thiophene moiety.[4] Its structural motifs are prevalent in pharmacologically active compounds, making it a valuable intermediate in drug discovery programs.[2] The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps and introduce undesirable toxicological profiles in final drug candidates.

Column chromatography is a liquid chromatography technique used to separate components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[5][6] For non-polar to moderately polar organic molecules like this compound, normal-phase chromatography is the method of choice.

  • Stationary Phase: A polar adsorbent, typically silica gel (SiO₂), is used. Silica gel's surface is rich in hydroxyl (-OH) groups, which can form hydrogen bonds and dipole-dipole interactions with molecules in the mixture.[7]

  • Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used to carry the sample through the column.[8]

  • Mechanism of Separation: A competitive equilibrium is established where the solvent and the sample molecules vie for binding sites on the silica gel.[5] More polar compounds in the mixture will adsorb more strongly to the polar silica gel and thus move more slowly down the column. Less polar compounds will spend more time in the mobile phase and elute faster. By carefully selecting the mobile phase polarity, a high degree of separation can be achieved.

Essential Method Development via Thin-Layer Chromatography (TLC)

Before committing a potentially valuable crude product to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using TLC. TLC operates on the same principle as column chromatography and is an indispensable tool for determining the ideal solvent system.[7][9] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[5][7][10]

Protocol: TLC Solvent System Screening
  • Preparation: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (EtOAc).[11]

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.[11]

  • Visualization: Remove the plate, mark the solvent front, and dry it. Visualize the spots. As a conjugated aromatic system, this compound is UV-active and should be visible as a dark spot under a UV lamp at 254 nm.[3][11]

  • Analysis & Optimization:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).[11]

    • If all spots remain at the baseline (Rf ≈ 0): The solvent system is not polar enough. Increase the proportion of the polar solvent (e.g., increase the percentage of EtOAc in a Hexane/EtOAc mixture).

    • If all spots are at the solvent front (Rf ≈ 1): The solvent system is too polar. Decrease the proportion of the polar solvent.

    • If spots are poorly separated: The ideal system will show a clear separation between the spot for the target compound and any impurities. The target compound's spot should be distinct and have an Rf between 0.2 and 0.4.

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 500 mg to 1 g of crude this compound. Adjust the scale of the column and solvent volumes accordingly for different quantities of material.

Materials and Reagents
  • Stationary Phase: Silica gel for flash chromatography (230-400 mesh, 40-63 µm particle size).[12]

  • Mobile Phase: HPLC-grade hexanes (or heptane) and ethyl acetate, as determined by the preceding TLC analysis.

  • Apparatus: Glass chromatography column (e.g., 2-4 cm diameter), column clamps, collection tubes/flasks, rotary evaporator.

  • Ancillaries: Glass wool or cotton, sand, TLC plates, UV lamp.

Experimental Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Method Development Pack 2. Column Packing (Slurry Method) TLC->Pack Optimal Solvent System Found Load 3. Sample Loading (Dry Method) Pack->Load Column Equilibrated Elute 4. Elution & Fraction Collection Load->Elute Begin Elution Analyze 5. Fraction Analysis (TLC) Elute->Analyze Collect Fractions Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evap 7. Solvent Removal (Rotovap) Combine->Evap Final 8. Final Product Evap->Final

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing) The slurry method is highly recommended as it minimizes the risk of trapping air bubbles or creating channels in the stationary phase, which would compromise the separation efficiency.[3][5]

  • Plug the Column: Place a small plug of glass wool or cotton at the bottom of the column to support the packing material. Add a thin (~1 cm) layer of sand on top of the plug to create a flat, stable base.[7][13]

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel. A general rule is to use a silica gel-to-crude compound weight ratio of 50:1 to 100:1 for difficult separations.[12] Add the initial, least polar eluent (e.g., 5% EtOAc in Hexanes) to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air.

  • Pack the Column: With the column stopcock closed, pour the slurry into the column using a funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the sides of the column to ensure an even and compact bed.

  • Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to protect the silica bed from disturbance during sample and solvent addition.[7] Wash the column with 2-3 column volumes of the mobile phase until the packed bed is stable and equilibrated. Never let the solvent level drop below the top layer of sand.

Step 2: Sample Loading (Dry Loading) Dry loading is the preferred method when the crude product has limited solubility in the mobile phase or when a highly concentrated starting band is desired for optimal separation.[12][13]

  • Adsorb Sample: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.

  • Remove Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load Column: Carefully add this powder as a uniform layer on top of the sand at the top of the packed column.

Step 3: Elution and Fraction Collection This process is typically performed under positive pressure ("flash" chromatography) to accelerate the flow rate.

  • Add Eluent: Carefully fill the column with the mobile phase, ensuring the sample layer is not disturbed.

  • Apply Pressure: Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).

  • Collect Fractions: Begin collecting the eluate in sequentially labeled test tubes or flasks. The fraction size should be appropriate for the column size (e.g., 10-20 mL fractions for a 500 mg scale purification).

Step 4: Analysis of Fractions

  • Monitor via TLC: Systematically spot every few fractions onto a TLC plate.

  • Visualize: Develop the TLC plate in the mobile phase and visualize under a UV lamp.

  • Identify Product: Fractions containing only the spot corresponding to the pure product (with the target Rf value) are identified. There will typically be "mixed fractions" containing both the product and an impurity, which should be kept separate.

Step 5: Product Isolation

  • Combine Fractions: Combine all fractions identified as containing the pure this compound into a single round-bottom flask.

  • Remove Solvent: Concentrate the combined solution using a rotary evaporator to remove the mobile phase.

  • Final Drying: Place the resulting solid or oil under high vacuum to remove any residual solvent, yielding the purified product.

Summary of Parameters and Troubleshooting

ParameterRecommendation / GuidelineRationale & Notes
Stationary Phase Silica Gel, 230-400 mesh (40-63 µm)Fine particle size provides a larger surface area, leading to better resolution in flash chromatography.[12]
Mobile Phase Hexane/Ethyl Acetate mixtureA standard system for compounds of intermediate polarity. The ratio must be optimized via TLC.[8][14]
Target Rf Value 0.2 - 0.4Provides the best balance between good separation from impurities and a reasonable elution time.[10]
Silica:Crude Ratio 50:1 to 100:1 (by weight)Higher ratios are used for more difficult separations where Rf values of components are very close.[12]
Sample Loading Dry LoadingEnsures a narrow starting band and prevents issues with sample solubility in the eluent.[12][13]
Visualization UV Light (254 nm)The conjugated aromatic and heteroaromatic rings in the molecule allow for strong UV absorbance.[3]

Troubleshooting Guide

  • Problem: Compound does not move from the origin (Rf=0).

    • Solution: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate).

  • Problem: Poor separation (overlapping spots).

    • Solution: The mobile phase polarity may be too high or too low. Test solvent systems with finer adjustments in polarity. Using a less polar solvent system will generally improve separation.

  • Problem: Streaking of spots on TLC or column.

    • Solution: The sample may be too concentrated, or the compound might be acidic/basic. If the compound is suspected to be basic (due to the pyridine nitrogen), adding a small amount (~0.5-1%) of triethylamine to the mobile phase can neutralize acidic sites on the silica and improve peak shape.[8]

References

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • Columbia University. Column chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • University of California, Los Angeles. Column chromatography. [Link]

  • Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography. [Link]

  • University of Colorado Boulder. Column Chromatography Procedures. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ACS Publications. Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts. [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]

  • Organic Syntheses. nicotinonitrile. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • ResearchGate. Isolation and purification of plant secondary metabolites using column-chromatographic technique. [Link]

  • Magritek. Column Chromatography. [Link]

  • Royal Society of Chemistry. Diastereoselective synthesis of spiro[indoline-2,3'-thiophen]-3-ones via organocatalytic asymmetric sulfa-Michael/aldol cascade. [Link]

  • PubChem. 6-thiophen-2-yl-nicotinonitrile. [Link]

  • MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • ResearchGate. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

  • MDPI. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. [Link]

  • Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

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Application Notes and Protocols for the Crystallization of 2-(Thiophen-3-yl)nicotinonitrile for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative for 2-(Thiophen-3-yl)nicotinonitrile

This compound is a heterocyclic compound featuring both a thiophene and a pyridine ring, moieties that are prevalent in pharmacologically active agents and materials science.[1][2] The precise three-dimensional arrangement of atoms within this molecule, which can only be unambiguously determined by single-crystal X-ray diffraction, is critical for understanding its structure-activity relationships (SAR), guiding drug development, and engineering novel materials.[3]

Obtaining high-quality single crystals suitable for X-ray analysis is often the most significant bottleneck in the process.[4] It is a procedure that blends systematic screening with a nuanced understanding of physicochemical principles, often considered as much an art as a science.[5][6] This guide provides a comprehensive framework, from fundamental principles to detailed laboratory protocols, for systematically approaching the crystallization of this compound.

Compound Profile and Pre-Crystallization Considerations

A successful crystallization strategy begins with a thorough understanding of the target compound's properties.

2.1. Physicochemical Properties

PropertyValueSource / Comment
Chemical Formula C₁₀H₆N₂SChemScene
Molecular Weight 186.23 g/mol ChemScene
Appearance Expected to be a solid at room temperature.Based on related structures.
Polarity Moderately polar.Inferred from the presence of aromatic rings and heteroatoms (N, S). The nitrile group adds significant polarity. Thiophene itself is soluble in many organic solvents but not water.[1]
Hydrogen Bonding The pyridine nitrogen is a hydrogen bond acceptor. No strong hydrogen bond donors are present.This influences interactions with protic solvents.

2.2. Purity: The Non-Negotiable Prerequisite

The single most critical factor for successful crystallization is the purity of the compound.[5][7] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disordered and poor-diffracting crystals.

  • Recommendation: The starting material should be >95% pure, as determined by ¹H NMR, LC-MS, or elemental analysis. If impurities are detected, purification by column chromatography, preparative HPLC, or sublimation is strongly advised before attempting crystallization.

The Science of Supersaturation: A Conceptual Overview

Crystallization is the transition from a disordered state (solution) to a highly ordered state (crystal). This process is driven by achieving a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility.[8][9] The key is to approach and traverse this supersaturated state slowly and in a controlled manner, allowing molecules the time to self-assemble into a single, well-ordered lattice rather than crashing out as a powder.[8] All techniques described below are simply different methods to achieve this controlled supersaturation.

Application Notes: Selecting a Crystallization Strategy

No single method guarantees success. Therefore, a parallel screening approach using several techniques is the most efficient path forward.[10]

4.1. Solvent Selection: The Heart of the Matter

The choice of solvent is paramount.[4][11] An ideal solvent for crystallization is one in which the compound is moderately soluble—highly soluble when hot, but poorly soluble when cold.[12][13]

Given the moderate polarity of this compound, a range of solvents should be screened.

Protocol for Solvent Screening:

  • Place ~1-2 mg of the compound into several small, clean vials (e.g., 1-dram vials or HPLC vials).

  • Add a common solvent to each vial dropwise at room temperature, vortexing after each addition.

  • Categorize solvents based on the observations:

    • "Soluble" Solvents: Compound dissolves in <0.5 mL. (e.g., Dichloromethane, Chloroform, Acetone). These are good candidates for the "good" solvent in diffusion or anti-solvent methods.

    • "Sparingly Soluble" Solvents: Compound requires heating to dissolve. (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Toluene). These are excellent candidates for slow cooling or slow evaporation methods.[14]

    • "Insoluble" Solvents: Compound does not dissolve even with heating. (e.g., Hexane, Heptane, Water). These are good candidates for the "anti-solvent" or "precipitant" in diffusion or layering methods.[12]

4.2. Common Crystallization Techniques

Slow Evaporation
  • Principle: A near-saturated solution is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the concentration of the solute increases, leading to supersaturation and crystal growth.[4]

  • Best For: Compounds that are moderately soluble at room temperature. It is the simplest and often most successful method.[15][16]

  • Causality: The slow rate of evaporation ensures that the system does not become supersaturated too quickly, which would lead to the formation of many small nuclei and result in a powder.[4] Covering the vial with perforated parafilm controls this rate.[15][16]

Slow Cooling
  • Principle: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly, decreasing the compound's solubility and inducing crystallization.[16][17]

  • Best For: Compounds that show a significant difference in solubility between hot and cold temperatures.

  • Causality: Rapid cooling causes a sudden drop in solubility, leading to rapid nucleation and microcrystalline powder.[17] Insulating the vessel (e.g., in a warm water bath or Dewar) ensures a gradual temperature decrease, promoting the growth of a few large crystals over the formation of many small ones.[4]

Vapor Diffusion
  • Principle: A concentrated solution of the compound (in a "good" solvent) is placed in a small, open vial. This vial is then sealed inside a larger container holding a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solute's solubility to the point of crystallization.[6]

  • Best For: When only small amounts of material are available. It is a highly controlled and very successful method.[5][18]

  • Causality: The diffusion of vapor is a very slow process, ensuring a gradual and gentle approach to supersaturation. This fine control is excellent for growing high-quality, diffraction-worthy crystals.

Liquid-Liquid (Solvent) Diffusion
  • Principle: Similar to vapor diffusion, this method uses a binary solvent system. A solution of the compound is carefully layered with a miscible anti-solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[16][17]

  • Best For: Systems where a clear interface can be formed (i.e., solvents with different densities).

  • Causality: Crystallization is confined to the narrow diffusion front between the two solvents, where the solubility is lowest. The slow mixing maintains a stable growth environment over an extended period.[19]

Experimental Protocols

Safety Precaution: Always handle organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Slow Evaporation
  • Dissolve 5-10 mg of this compound in a suitable "sparingly soluble" solvent (e.g., ethyl acetate or acetonitrile) in a clean 1-dram vial. Add just enough solvent to fully dissolve the compound with gentle warming if necessary.

  • If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial.[7]

  • Cover the vial with parafilm and puncture it with 1-3 small holes using a needle.[15]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a cupboard).

  • Monitor for crystal growth over several days to weeks without disturbing the vial.[7]

Protocol 2: Vapor Diffusion
  • In a small, narrow vial (e.g., a 0.5-dram vial or HPLC vial), dissolve 2-5 mg of the compound in a minimal amount (~0.2 mL) of a "soluble" solvent (e.g., dichloromethane).

  • In a larger vial (e.g., a 4-dram vial or a small beaker), add ~1-2 mL of a volatile "insoluble" solvent (e.g., hexane or pentane).

  • Carefully place the smaller, open vial inside the larger vial, ensuring the solvent levels are not high enough to mix.

  • Seal the larger vial tightly with a cap or parafilm.

  • Set aside in a vibration-free location and observe over several days.

Vapor_Diffusion_Workflow cluster_prep Preparation cluster_setup Assembly cluster_process Crystallization Process cluster_outcome Outcome A Dissolve Compound in 'Good' Solvent (S1) (e.g., DCM) C Place Inner Vial (S1) inside Outer Vial (S2) A->C B Add Anti-Solvent (S2) to Outer Vial (e.g., Hexane) B->C D Seal Outer Vial C->D E S2 Vapor Diffuses into S1 Solution D->E F Solubility Decreases E->F G Supersaturation Achieved F->G H Nucleation & Crystal Growth G->H I Harvest High-Quality Single Crystals H->I

Crystal Harvesting and Mounting

Once suitable crystals have formed (ideally 0.1-0.3 mm in size with sharp edges and clear faces), they must be harvested carefully.[6]

  • Selection: Under a microscope, identify a well-formed single crystal that is free of cracks or defects.[20][21]

  • Harvesting: Carefully remove most of the mother liquor with a pipette. Using a microliter syringe or a specialized loop, gently dislodge and remove the chosen crystal along with a small amount of the remaining solvent.[20]

  • Mounting: Quickly transfer the crystal to a microscope slide coated with a thin layer of cryoprotectant oil (e.g., Paratone-N).[22] Using a mounting loop (e.g., a nylon loop), scoop up the crystal. The surface tension of the oil will hold it in place.[3][20]

  • Flash Cooling: Immediately plunge the loop into a stream of cold nitrogen gas on the diffractometer or into liquid nitrogen for storage.[23] This vitrifies the surrounding oil and preserves the crystal quality.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is too dilute; Compound is too soluble in the chosen solvent.Allow more solvent to evaporate; Use a stronger anti-solvent; Cool the solution to a lower temperature.
Oiling Out Compound's melting point is lower than the crystallization temperature; Solution is too concentrated.Use a more dilute solution; Use a solvent with a lower boiling point; Cool the solution more slowly.[14]
Amorphous Powder Supersaturation was achieved too quickly.Slow down the process: use fewer holes for evaporation, slow the rate of cooling, use a less volatile anti-solvent.[4]
Many Small Crystals Too many nucleation sites; Supersaturation was achieved too quickly.Filter the solution to remove dust; Use cleaner or siliconized glassware; Slow down the crystallization rate.[4][7]
Cracked Crystals Solvent loss from the crystal lattice after removal from the mother liquor.Avoid highly volatile solvents like ether or DCM if possible; Mount crystals quickly using cryo-oil to prevent drying.[4]

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Growing Crystals. (n.d.). Massachusetts Institute of Technology, Department of Chemistry. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E, 72(Pt 11), 1603–1609. Retrieved from [Link]

  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, 80(Pt 8), 693-700. Retrieved from [Link]

  • Mounting single crystals. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Crystallization Guide. (n.d.). IMSERC - Northwestern University. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]

  • Wood, P. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2517-2539. Retrieved from [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • Small molecule crystallization. (2026). Maiyam Group. Retrieved from [Link]

  • Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. Retrieved from [Link]

  • Liang, J. K. (n.d.). Small Molecule Crystallisation. Scribd. Retrieved from [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • How to choose a solvent for crystallization of an organic compound. (2018). Quora. Retrieved from [Link]

  • Franco, J. (2015). Growing Crystals for X-ray Diffraction Analysis. Journal of Visualized Experiments. Retrieved from [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. (2012). ChemistryViews. Retrieved from [Link]

  • Staples, R. J. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Brigham Young University, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Crystallization of small molecules. (n.d.). Aalto University. Retrieved from [Link]

  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research. Retrieved from [Link]

  • Crystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • Part 1 Start Up and Crystal Picking. (2021). YouTube. Retrieved from [Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure. (n.d.). Brigham Young University, Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry. Retrieved from [Link]

  • A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip. (2022). IUCrJ, 9(Pt 5), 589–596. Retrieved from [Link]

  • Properties of Thiophene Derivatives and Solubility. (2020). ResearchGate. Retrieved from [Link]

  • Thiophene. (2022). Sciencemadness Wiki. Retrieved from [Link]

  • Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. (2025). Angewandte Chemie International Edition. Retrieved from [Link]

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Application Notes and Protocols: Evaluating the Efficacy of 2-(Thiophen-3-yl)nicotinonitrile Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinonitrile and thiophene derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.[1][2] Compounds incorporating these scaffolds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those from breast, lung, and central nervous system cancers.[3][4] The mechanism of action for many nicotinonitrile-based compounds is attributed to the inhibition of key kinases that are crucial for cancer cell proliferation and survival, such as PIM-1 kinase and VEGFR-2.[1] Similarly, thiophene derivatives have been identified as inhibitors of various kinases, including FGFR 3, EGFR, JAK, and RON.[5] Given this background, 2-(Thiophen-3-yl)nicotinonitrile is a promising candidate for evaluation as an anti-cancer agent.

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay to determine the in vitro efficacy of this compound. The protocols herein are designed to be self-validating and are grounded in established methodologies for assessing cellular viability and apoptosis.

Experimental Design and Workflow

A tiered approach is recommended to comprehensively evaluate the efficacy of this compound. The initial step involves a primary screening assay to determine the compound's effect on cell viability and to calculate its half-maximal inhibitory concentration (IC50). Following the primary screen, secondary assays can be employed to elucidate the mechanism of cell death, such as apoptosis.

G cluster_0 Primary Screening cluster_1 Secondary Mechanistic Studies Cell Line Selection Cell Line Selection Cell Seeding Cell Seeding Cell Line Selection->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Viability Assay (MTS) Cell Viability Assay (MTS) Compound Treatment->Cell Viability Assay (MTS) IC50 Determination IC50 Determination Cell Viability Assay (MTS)->IC50 Determination Compound Treatment (at IC50) Compound Treatment (at IC50) IC50 Determination->Compound Treatment (at IC50) Apoptosis Assay (Caspase-Glo 3/7) Apoptosis Assay (Caspase-Glo 3/7) Compound Treatment (at IC50)->Apoptosis Assay (Caspase-Glo 3/7) Mechanism of Action Insight Mechanism of Action Insight Apoptosis Assay (Caspase-Glo 3/7)->Mechanism of Action Insight

Figure 1: A tiered experimental workflow for evaluating the efficacy of this compound.

PART 1: Primary Assay - Cell Viability (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan produced, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in the culture. This assay is a reliable and high-throughput method for determining the cytotoxic effects of a compound.[1][6]

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
This compoundChemSceneCS-0087006
Selected Cancer Cell LineATCCVarious
Cell Culture Medium (e.g., DMEM, RPMI-1640)GibcoVarious
Fetal Bovine Serum (FBS)Gibco10082147
Penicillin-StreptomycinGibco15140122
Trypsin-EDTA (0.25%)Gibco25200056
Phosphate-Buffered Saline (PBS)Gibco10010023
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)PromegaG3580
96-well clear-bottom cell culture platesCorning3596
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Protocol
  • Cell Line Selection and Culture:

    • Select appropriate cancer cell lines for your study. Based on literature for similar compounds, consider using breast cancer lines (e.g., MCF-7, MDA-MB-231), non-small cell lung cancer lines (e.g., NCI-H460), or liver cancer lines (e.g., HepG-2).[3][7][8]

    • Culture the selected cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium) in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series ranging from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTS Assay and Data Collection:

    • After the incubation period, add 20 µL of the CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the media-only blank wells from all other absorbance readings.

    • Calculate the percent viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) * 100

  • Determine IC50:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

PART 2: Secondary Assay - Apoptosis (Caspase-Glo® 3/7 Assay)

To investigate if the observed cytotoxicity is due to apoptosis, a caspase activity assay can be performed. Caspases are proteases that play a crucial role in programmed cell death. The Caspase-Glo® 3/7 Assay provides a luminescent method to measure the activity of caspases 3 and 7, key effectors of apoptosis.[6]

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
Caspase-Glo® 3/7 Assay SystemPromegaG8090
96-well white-bottom cell culture platesCorning3610
Other reagents as listed in Part 1
Protocol
  • Cell Seeding and Treatment:

    • Follow the same cell seeding protocol as in the MTS assay, but use white-bottom plates suitable for luminescence measurements.

    • Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

    • Incubate for a shorter duration, typically 24 hours, as apoptosis is an earlier event than cell death measured by MTS.

  • Caspase-Glo® 3/7 Assay and Data Collection:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation
  • Calculate Fold Change in Caspase Activity:

    • Subtract the average luminescence of the media-only blank wells from all other readings.

    • Calculate the fold change in caspase activity relative to the vehicle control:

      • Fold Change = Luminescence of treated wells / Luminescence of vehicle control wells

  • Interpretation:

    • A significant increase in luminescence in the compound-treated wells compared to the vehicle control indicates the activation of caspases 3 and 7, suggesting that this compound induces apoptosis.

G cluster_MTS MTS Assay Workflow cluster_Caspase Caspase-Glo Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Compound Dilutions Seed->Treat Incubate_MTS Incubate (48-72h) Treat->Incubate_MTS Add_MTS Add MTS Reagent Incubate_MTS->Add_MTS Read_Absorbance Read Absorbance (490nm) Add_MTS->Read_Absorbance Seed_Caspase Seed Cells in 96-well Plate Treat_Caspase Treat with Compound (around IC50) Seed_Caspase->Treat_Caspase Incubate_Caspase Incubate (24h) Treat_Caspase->Incubate_Caspase Add_Caspase Add Caspase-Glo 3/7 Reagent Incubate_Caspase->Add_Caspase Read_Luminescence Read Luminescence Add_Caspase->Read_Luminescence

Figure 2: Step-by-step workflows for the MTS and Caspase-Glo 3/7 assays.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure data reliability. The inclusion of vehicle controls accounts for any effects of the solvent on cell viability. Positive controls (doxorubicin for cytotoxicity, staurosporine for apoptosis) validate that the assay systems are performing as expected. Furthermore, the tiered approach of a primary viability screen followed by a mechanistic apoptosis assay provides a cross-validation of the compound's biological activity.

Conclusion

These application notes provide a comprehensive framework for evaluating the efficacy of this compound in a cell-based setting. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's cytotoxic and apoptotic effects, which is a critical step in the early stages of drug discovery and development.[9]

References

  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. (2022-02-05). Available from: [Link]

  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. NIH. Available from: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4‑(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2- dihydropyridine-3-carbonitrile as Synthon. American Chemical Society. (2021-03-02). Available from: [Link]

  • Cell-based assays on the rise. BMG LABTECH. (2022-05-02). Available from: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. (2018-07-20). Available from: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH. Available from: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. (2025-10-14). Available from: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. (2022-03-16). Available from: [Link]

  • Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. PMC - PubMed Central. Available from: [Link]

  • Synthesis and in vitro anti-proliferative effects of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives on various cancer cell lines. PubMed. (2014-03-01). Available from: [Link]

  • This compound. 2a biotech. Available from: [Link]

  • Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. ResearchGate. Available from: [Link]

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Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for Thiophene-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiophene Heterocycles in Modern Chemistry

Thiophene and its derivatives are privileged heterocyclic motifs integral to the fields of medicinal chemistry, materials science, and drug development.[1][2][3] Their unique electronic properties and ability to act as bioisosteres for phenyl rings have led to their incorporation into a multitude of blockbuster drugs and advanced organic materials.[2] The development of efficient and robust synthetic methodologies to construct complex molecules containing the thiophene scaffold is therefore of paramount importance. Among the arsenal of modern synthetic techniques, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura protocol for the synthesis of thiophene-containing biaryls and other conjugated systems. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and address the common challenges and optimization strategies specific to thiophene-containing substrates.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura cross-coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[4][5][7] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organohalide (e.g., a bromo- or iodothiophene) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) species.[4][7][8]

  • Transmetalation: This is the pivotal step where the organic moiety from the organoboron reagent (e.g., a thiophene boronic acid or ester) is transferred to the Pd(II) complex. The presence of a base is critical for this step. The base activates the organoboron compound, typically by forming a more nucleophilic boronate species, which then facilitates the transfer of the organic group to the palladium center, displacing the halide.[5][7]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) complex to form the desired C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][7][8]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)_2) PdII_RX->Transmetalation Base PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges and Optimization Strategies for Thiophene-Containing Substrates

While the Suzuki-Miyaura coupling is a robust reaction, its application to thiophene-containing heterocycles presents a unique set of challenges that require careful consideration and optimization.

Challenge 1: Instability of Thiophene Boronic Acids and Protodeboronation

Thiophene boronic acids, particularly 2-thiopheneboronic acid, are known to be unstable under typical Suzuki conditions and are susceptible to a significant side reaction known as protodeboronation.[9][10] This process involves the cleavage of the carbon-boron bond and its replacement with a proton from the reaction medium, leading to the formation of thiophene as a byproduct and a reduction in the overall yield of the desired coupled product.[9]

Optimization Strategies:

  • Choice of Boron Reagent: While boronic acids are highly reactive, their instability can be detrimental.[11] The use of more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, is a highly effective strategy to mitigate protodeboronation.[9] These esters are generally more robust and release the boronic acid slowly under the reaction conditions.[9]

  • Mild Base Selection: Strong bases like NaOH and KOH can accelerate the rate of protodeboronation.[9] Switching to milder inorganic bases such as finely ground potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is often beneficial.[9][12]

  • Temperature Control: Elevated temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[9] Operating at the lowest effective temperature, often in the range of 60-80 °C, can significantly suppress the side reaction.[9]

  • Highly Active Catalyst Systems: A slow or inefficient catalyst provides more time for the boronic acid to decompose.[9] Employing modern, highly active palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the productive cross-coupling, minimizing the opportunity for decomposition.[9]

Challenge 2: Catalyst Poisoning by Sulfur

The sulfur atom in the thiophene ring can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. While this is a valid concern in palladium catalysis, modern, well-designed ligand systems often overcome this issue.

Optimization Strategies:

  • Ligand Selection: The choice of ligand is critical.[13][14][15] Bulky, electron-donating phosphine ligands not only promote the desired oxidative addition and reductive elimination steps but also help to stabilize the palladium center and prevent catalyst deactivation. Ligands like SPhos, XPhos, and Buchwald's biaryl phosphine ligands are often excellent choices for couplings involving sulfur-containing heterocycles.

General Protocol for Suzuki-Miyaura Coupling of a Halothiophene with an Arylboronic Acid

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of a halothiophene with an arylboronic acid. It is essential to note that optimization of the base, solvent, and temperature may be necessary for specific substrates.

Experimental_Workflow start Start reagents Combine Halothiophene, Arylboronic Acid/Ester, and Base in a Reaction Vessel start->reagents degas Degas the Solvent and Purge with Inert Gas reagents->degas add_catalyst Add Palladium Catalyst and Ligand (if not a precatalyst) degas->add_catalyst heat Heat the Reaction Mixture with Stirring add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halothiophene (e.g., 2-bromothiophene) (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halothiophene (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand if necessary). For air-sensitive precatalysts, this step is best performed in a glovebox.

  • Reaction Execution: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[9]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Data Presentation: Exemplary Protocols and Outcomes

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various thiophene-containing substrates. These examples serve as a practical guide for selecting starting conditions for your specific system.

Table 1: Coupling of 2-Bromothiophene with Phenylboronic Acid

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O901285Adapted from[16]
2PdCl₂(dppf) (2)-K₃PO₄ (3)1,4-Dioxane100892Adapted from[17]
3XPhos Pd G3 (1)-K₃PO₄ (2)t-BuOH/H₂O80495Adapted from[9]

Table 2: Coupling of Thiophene-2-boronic Acid Pinacol Ester with 4-Bromoanisole

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
1Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene1101694Adapted from[9]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O100691Adapted from[18]
3Pd(dtbpf)Cl₂ (2)-Et₃N (2)Kolliphor EL/H₂ORT0.2598[19]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of thiophene-containing heterocycles. By understanding the underlying mechanism and being cognizant of the specific challenges posed by thiophene substrates, researchers can devise robust and efficient protocols. The strategic selection of the boron reagent, base, and catalyst system is paramount to success, particularly in mitigating the pervasive issue of protodeboronation. The protocols and data presented herein provide a solid foundation for the application of this powerful transformation in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene.
  • BenchChem. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
  • Singh, R., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube.
  • ACS Publications. (n.d.). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry.
  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7649.
  • ACS Publications. (2025, December 29).
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • ResearchGate. (2026, January 1).
  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
  • ResearchGate. (2025, August 6). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
  • PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Journal of Organic Chemistry, 77(8), 3700-3.
  • National Institutes of Health. (n.d.).
  • Taylor & Francis Online. (2025, December 27).
  • ResearchGate. (2025, August 10). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • PubMed Central. (2022, March 22).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (n.d.). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry.
  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • ResearchGate. (n.d.). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions.
  • MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • ACS Publications. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 9). Synthesis of thiophene and Their Pharmacological Activity.
  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • ResearchGate. (2025, August 5). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • Amanote Research. (n.d.). (PDF) The Synthesis of 2,5-Bis(4-Amidinophenyl)thiophene.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • RSC Publishing. (2022, March 22).
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ResearchGate. (n.d.).
  • ACS Publications. (2018, November 9). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
  • Impactfactor. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.

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The Strategic Application of 2-(Thiophen-3-yl)nicotinonitrile in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene-Pyridine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention. The strategic design of small molecule inhibitors often hinges on the identification of privileged scaffolds – core molecular frameworks that provide a foundation for potent and selective interactions with the kinase ATP-binding site. The 2-(Thiophen-3-yl)nicotinonitrile moiety has emerged as a compelling starting point for the construction of such inhibitors. This application note delineates the synthetic utility of this scaffold, providing detailed protocols and a scientific rationale for its application in the development of next-generation kinase inhibitors.

The inherent value of the this compound scaffold lies in the synergistic combination of its two heterocyclic rings. The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase, a common feature of many type I and type II kinase inhibitors. The thiophene ring, on the other hand, offers a versatile handle for substitution, allowing for the exploration of chemical space and the optimization of potency and selectivity. Furthermore, the nitrile group is a key functional handle that can be elaborated into a variety of heterocyclic systems known to be active against kinases, such as the well-established thieno[2,3-d]pyrimidine core.[1][2]

This document will provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of potent kinase inhibitors. We will explore its conversion into key intermediates and subsequent elaboration into final compounds, with a focus on practical, field-proven insights and methodologies.

Core Synthetic Strategy: From Nicotinonitrile to Thienopyrimidine Kinase Inhibitors

A primary and highly effective application of this compound is its use as a precursor for the synthesis of thieno[2,3-d]pyrimidine-based kinase inhibitors. This class of compounds has demonstrated significant potential in targeting a range of kinases, including FMS-like tyrosine kinase 3 (FLT3), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Casein Kinase 2 (CK2).[1][3][4] The general synthetic workflow involves the initial construction of a 3-aminothiophene derivative from the nicotinonitrile, followed by cyclization to form the thienopyrimidine core.

G A This compound B Gewald Reaction Intermediate (3-Amino-4-cyanothiophene derivative) A->B Gewald Aminothiophene Synthesis C Thieno[2,3-d]pyrimidine Core B->C Cyclization (e.g., with formamide or formic acid) D Functionalized Kinase Inhibitors C->D Further Derivatization (e.g., Suzuki, Buchwald-Hartwig couplings)

Figure 1: A generalized workflow for the synthesis of thieno[2,3-d]pyrimidine kinase inhibitors from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 3-Amino-4-cyanothiophene Intermediate via the Gewald Reaction

The Gewald aminothiophene synthesis is a robust and widely used method for the construction of 2-aminothiophenes. In this proposed adaptation, this compound can be reacted with a suitable ketone or aldehyde in the presence of elemental sulfur and a base to yield a highly functionalized 3-aminothiophene intermediate. This intermediate is a cornerstone for the subsequent construction of the thienopyrimidine ring system.

Materials:

  • This compound

  • Cyclohexanone (or other suitable ketone/aldehyde)

  • Elemental Sulfur

  • Morpholine (or other suitable base)

  • Ethanol

  • Diethyl ether

Procedure:

  • To a solution of this compound (1.0 eq) and cyclohexanone (1.1 eq) in ethanol (20 mL), add elemental sulfur (1.2 eq).

  • To this suspension, add morpholine (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

  • Filter the precipitate and wash with cold ethanol, followed by diethyl ether to afford the crude 3-amino-4-cyanothiophene derivative.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality and Experimental Choices:

  • Base Selection: Morpholine acts as both a base and a catalyst in the Gewald reaction. Its secondary amine nature facilitates the initial Knoevenagel condensation between the nicotinonitrile and the ketone.

  • Sulfur: Elemental sulfur is the sulfur source for the formation of the thiophene ring.

  • Solvent: Ethanol is a common solvent for the Gewald reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature.

Protocol 2: Cyclization to the Thieno[2,3-d]pyrimidine Core

The synthesized 3-amino-4-cyanothiophene intermediate can be readily cyclized to form the thieno[2,3-d]pyrimidine core. A common and efficient method for this transformation is heating with formamide or formic acid.

Materials:

  • 3-Amino-4-cyanothiophene derivative (from Protocol 1)

  • Formamide

  • Formic Acid (optional)

Procedure:

  • A mixture of the 3-amino-4-cyanothiophene derivative (1.0 eq) in an excess of formamide is heated to 150-160 °C.

  • The reaction is maintained at this temperature for 2-4 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the thieno[2,3-d]pyrimidine product.

  • The solid is collected by filtration, washed with water, and dried under vacuum.

  • This product is often of sufficient purity for the next step, but can be recrystallized if necessary.

Causality and Experimental Choices:

  • Formamide: Formamide serves as both a reactant (a source of the C2 and N3 atoms of the pyrimidine ring) and a high-boiling solvent.

  • High Temperature: The high temperature is necessary to drive the cyclization and dehydration steps of the reaction.

Protocol 3: Derivatization of the Thieno[2,3-d]pyrimidine Core for Kinase Inhibitor Synthesis

The thieno[2,3-d]pyrimidine core provides a versatile scaffold for further functionalization to generate a library of potential kinase inhibitors. The introduction of various substituents at different positions of the core allows for the fine-tuning of biological activity and pharmacokinetic properties. A common strategy involves the introduction of a leaving group (e.g., a chlorine atom) at the 4-position, which can then be displaced by various nucleophiles.

Materials:

  • Thieno[2,3-d]pyrimidin-4-one (from Protocol 2)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Aromatic or aliphatic amine (for nucleophilic substitution)

  • Dioxane or DMF

  • DIPEA

Procedure (Chlorination):

  • A mixture of the thieno[2,3-d]pyrimidin-4-one (1.0 eq) and a catalytic amount of N,N-dimethylaniline in excess phosphorus oxychloride is heated at reflux for 3-5 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a saturated sodium bicarbonate solution.

  • The resulting precipitate (4-chlorothieno[2,3-d]pyrimidine) is collected by filtration, washed with water, and dried.

Procedure (Nucleophilic Substitution):

  • To a solution of the 4-chlorothieno[2,3-d]pyrimidine (1.0 eq) in dioxane or DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC).

  • The mixture is cooled, and water is added to precipitate the product.

  • The crude product is collected by filtration and purified by column chromatography or recrystallization.

Causality and Experimental Choices:

  • POCl₃: This is a standard reagent for converting pyrimidinones to the corresponding 4-chloro derivatives, which are excellent electrophiles for nucleophilic aromatic substitution.

  • DIPEA: A non-nucleophilic base used to scavenge the HCl generated during the substitution reaction.

Illustrative Kinase Targets and Structure-Activity Relationships

Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown inhibitory activity against several important cancer-related kinases.

Kinase TargetExample ScaffoldReported IC₅₀Reference
FLT3Thieno[2,3-d]pyrimidine32.4 µM[1]
VEGFR-2Thieno[2,3-d]pyrimidinePotent Inhibition[3]
CK2Thieno[2,3-d]pyrimidine0.1 µM[4]
c-JNKThiophene-3-carboxamidePotent Inhibition[5]

Structure-Activity Relationship (SAR) Insights:

  • Hinge Binding: The pyrimidine nitrogen atoms are crucial for hydrogen bonding with the kinase hinge region.

  • Substituents at the 4-position: The nature of the substituent at the 4-position of the thienopyrimidine ring significantly influences potency and selectivity. Bulky and hydrophobic groups often occupy the hydrophobic pocket near the ATP-binding site.

  • Thiophene Ring Modifications: Substitutions on the initial thiophene ring (from the this compound) can modulate the electronic properties and steric profile of the inhibitor, impacting its interaction with the kinase.

G cluster_0 Kinase ATP Binding Site cluster_1 Thienopyrimidine Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Pyrimidine Pyrimidine Ring Pyrimidine->Hinge H-Bonding Thiophene Thiophene Ring Thiophene->SolventFront Solvent Exposure/Further Modification R_group R-Group (from Amine) R_group->HydrophobicPocket Hydrophobic Interactions

Figure 2: A conceptual diagram illustrating the binding mode of a thieno[2,3-d]pyrimidine inhibitor within a kinase ATP-binding site.

Conclusion and Future Directions

This compound represents a strategically valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its facile conversion into the privileged thieno[2,3-d]pyrimidine scaffold provides a clear and efficient route to a class of compounds with demonstrated biological activity against a range of therapeutically relevant kinases. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the chemical space around this scaffold and develop new, potent, and selective kinase inhibitors. Future work in this area could focus on the development of one-pot procedures for the synthesis of thienopyrimidines from this compound and the exploration of alternative cyclization strategies to access other related heterocyclic systems with potential kinase inhibitory activity.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Farag, A. M., El-Gazzar, M. G., & Al-Salahat, K. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(19), 6593. [Link]

  • Joos, J. B., De Geyter, E., Van der Veken, P., De Winter, H., Augustyns, K., & Lambeir, A. M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry, 54(7), 2410–2420. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Abdullah, E. S., Al-Obaid, A. M., & El-Sayed, M. A. A. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(17), 5649. [Link]

  • Fahmy, H., El-Sayed, M., & El-Gazzar, M. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals, 15(2), 170. [Link]

  • Sørensen, U. S., & Nørregaard, L. K. (2001). Novel nicotinonitrile compounds.
  • Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2021). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. RSC Advances, 11(36), 22353–22365. [Link]

  • Garg, N. K., et al. (n.d.). Patents & Products. Garg Lab - UCLA. [Link]

  • Hilgeroth, A., & Seifert, F. (2019). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Cancers, 11(11), 1749. [Link]

  • Volochnyuk, D. M., Ryabukhin, S. V., Plaskon, A. S., Grygorenko, O. O., & Tolmachev, A. A. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry, 46(3), 870–876. [Link]

  • Bagley, M. C., Dwyer, J. E., & Molina, M. D. B. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Pure and Applied Chemistry, 87(7), 729-737. [Link]

  • Zhang, Y., Li, X., Wang, Y., Li, J., & Gong, P. (2020). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic Chemistry, 95, 103525. [Link]

  • Crossley, M. L., King, V. L., & Parker, R. P. (1949). Preparation of nicotinonitrile.
  • El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis of some novel 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry, 14(1), 1-10. [Link]

  • Yang, C., Zhang, J., Wang, Z., & Liu, C. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4983. [Link]

  • Akaho, E., & Kikkawa, H. (2022). Thiophene derivative and use thereof.
  • BindingDB. (n.d.). Patents in BindingDB. [Link]

  • Abouzid, K. A., Abdel-Sattar, M. A., & Khedr, M. A. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • de Oliveira, R. B., de Oliveira, A. B., & da Silva, J. A. (2018). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. Scientific Reports, 8(1), 1-11. [Link]

  • OSTI.GOV. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. [Link]

  • Elrazaz, E. Z., Serya, R. A., Ismail, N. S., & Abou El Ella, D. A. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 1-11. [Link]

  • Watterson, T. L., Lewis, L. M., & Lindsley, C. W. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 27(17), 5483. [Link]

  • Al-Zaydi, K. M., El-Shishtawy, R. M., & Al-Amshany, Z. M. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(4), M1013. [Link]

  • Andou, A., et al. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. Bioorganic & Medicinal Chemistry, 22(10), 2764-2775. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Thiophen-3-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the synthesis of 2-(Thiophen-3-yl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important structural motif. This compound is a valuable building block in medicinal chemistry, often synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction, while powerful, is complex and susceptible to various factors that can impact yield and purity.[4]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and enhance the yield and purity of your synthesis.

Troubleshooting Guide: Low Reaction Yield

One of the most common issues encountered is a lower-than-expected yield. This can often be traced back to several key factors within the Suzuki-Miyaura coupling reaction between 2-chloronicotinonitrile and 3-thienylboronic acid.

Issue 1: Inconsistent or Low Yield (<60%)
Potential Cause A: Catalyst Inactivation or Insufficient Activity

The heart of the Suzuki reaction is the palladium catalyst. Its efficacy can be compromised by oxygen, impurities, or suboptimal ligand choice. The oxidative addition of the aryl halide to the Pd(0) species is often the rate-limiting step, and an inefficient catalyst will stall the reaction here.[5]

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen.

    • Protocol: Degas your solvent thoroughly before use. This can be achieved by three consecutive freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.[6] Assemble your reaction glassware under a positive pressure of inert gas.

  • Select an Appropriate Catalyst/Ligand System: While classic catalysts like Pd(PPh₃)₄ can work, modern, bulky, and electron-rich phosphine ligands often provide higher turnover numbers and stability, especially for heteroaromatic substrates.[7][8]

    • Recommendation: Consider catalyst systems like Pd₂(dba)₃ with a ligand such as SPhos or XPhos, or use a pre-formed palladacycle catalyst which can be more robust.[3][6]

  • Verify Catalyst Quality: Ensure the palladium source is from a reputable supplier and has been stored correctly under an inert atmosphere.

Potential Cause B: Inefficient Transmetalation due to Suboptimal Base or Solvent

The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step with the palladium complex.[9] The solvent system must solubilize all components and promote the reaction kinetics.[10] An inappropriate choice of either can severely limit the reaction rate and overall yield.

Troubleshooting Steps:

  • Optimize the Base: The choice of base can be critical. While inorganic bases like K₂CO₃ or Na₂CO₃ are common, stronger bases or different counterions can have a significant positive effect.[11]

    • Protocol: Screen a panel of bases. A recommended starting point is K₃PO₄ or Cs₂CO₃, which are often more effective for challenging couplings.[12] Use at least 2.0 equivalents.

  • Optimize the Solvent System: Biphasic solvent systems are often employed in Suzuki reactions.[9][10] The ratio of the organic solvent to water can influence reaction rates by affecting the solubility and concentration of the base and boronate salt.[10]

    • Protocol: A common and effective system is a 3:1 to 4:1 mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[12] If solubility is an issue, consider screening other solvents like THF or DMF.[13]

G

Issue 2: Significant Formation of Byproducts

The presence of major byproducts indicates competing side reactions are occurring. Identifying these byproducts is key to diagnosing the problem.

Potential Cause A: Protodeboronation of 3-Thienylboronic Acid

This is a very common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, forming thiophene.[14] This depletes a key starting material and reduces the yield of the desired product. It is often exacerbated by high temperatures and prolonged reaction times.[15]

Troubleshooting Steps:

  • Use a Milder Base: While a strong base is needed, overly harsh conditions can promote protodeboronation. Avoid strong hydroxides if possible. K₃PO₄ is often a good compromise.[12]

  • Lower the Reaction Temperature: While heat is often required, excessive temperatures can accelerate decomposition. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate (e.g., 80-90 °C).

  • Use Boronic Esters: Boronic acid pinacol esters or MIDA boronates are more stable and less prone to protodeboronation.[14][16] They participate in the reaction via a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[14]

  • Increase Boronic Acid Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help compensate for some loss to this side reaction.[12]

Potential Cause B: Dehalogenation of 2-Chloronicotinonitrile

In this side reaction, the chloro-substituent is replaced by a hydrogen atom, yielding nicotinonitrile. This is typically caused by a palladium-hydride (Pd-H) species.[6]

Troubleshooting Steps:

  • Choice of Halide: While you are using a chloride, be aware that iodides and bromides are more prone to dehalogenation.[6] Chlorides are generally less reactive towards both the desired coupling and this side reaction.[3][4]

  • Optimize the Ligand: Bulky, electron-rich ligands can promote the desired reductive elimination over the dehalogenation pathway.[6]

  • Avoid Hydride Sources: Some bases or solvents (like alcohols) can act as hydride sources. Ensure your reagents are pure and dry.

G

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A: Typically, a catalyst loading of 1-2 mol% of the palladium precursor is a good starting point for optimization.[12] Using significantly more can be uneconomical and lead to difficulties in removing residual palladium from the product, while using too little may result in a sluggish or incomplete reaction.

Q2: How do I effectively remove residual palladium from my final product?

A: This is a critical concern, especially in pharmaceutical applications.

  • Aqueous Washes: Washing the organic extract with aqueous solutions of reagents like cysteine or sodium thiomethoxide can help complex and remove palladium.

  • Charcoal Treatment: Stirring the crude product solution with activated charcoal can adsorb palladium species.

  • Metal Scavengers: For very low levels, commercially available silica-based metal scavengers with thiol or amine functionalities are highly effective.

  • Recrystallization: Careful recrystallization of the final product is often the most effective final step for removing trace impurities.

Q3: Can I use 2-bromonicotinonitrile instead of the 2-chloro derivative?

A: Yes. In general, the reactivity of aryl halides in Suzuki coupling follows the trend I > Br > Cl.[6][9] Using 2-bromonicotinonitrile would likely lead to a faster reaction and may allow for milder conditions (e.g., lower temperature). However, the bromo derivative is typically more expensive and may be more susceptible to side reactions like dehalogenation.[6]

Q4: My 3-thienylboronic acid appears to be degrading upon storage. How can I prevent this?

A: Boronic acids, particularly heteroaromatic ones, can be unstable.[15] They can undergo dehydration to form cyclic boroxine anhydrides or be susceptible to oxidation. Store 3-thienylboronic acid in a tightly sealed container in a refrigerator or freezer, preferably under an inert atmosphere. For long-term stability, consider converting it to its more stable pinacol or MIDA ester form.[16]

Q5: The reaction works, but purification by column chromatography is difficult. Any suggestions?

A: Difficulty in purification often arises from closely eluting byproducts or residual starting materials.

  • Optimize the Reaction: The best way to simplify purification is to run a cleaner reaction. Address byproduct formation using the troubleshooting steps above.

  • Aqueous Workup: A thorough aqueous workup can remove inorganic salts and water-soluble impurities. Consider a wash with a dilute acid or base to remove any remaining basic or acidic starting materials.

  • Recrystallization: If your product is a solid, screening for a suitable recrystallization solvent can be a highly effective and scalable purification method that avoids chromatography altogether.

Optimized Protocol Example

This protocol serves as a robust starting point. Optimization may be required for your specific setup and reagent batches.

ParameterRecommended ConditionRationale
Aryl Halide 2-Chloronicotinonitrile1.0 equivalent
Boronic Acid 3-Thienylboronic acid1.2 equivalents to compensate for potential protodeboronation.[12]
Pd Precatalyst Pd₂(dba)₃1 mol %
Ligand SPhos2.2 mol % (1.1 eq relative to Pd)
Base K₃PO₄ (potassium phosphate)2.0 equivalents; effective and less harsh than hydroxides.[12]
Solvent 1,4-Dioxane / Water4:1 v/v; good balance of solubility and reaction rate.[10]
Temperature 90 °CBalances reaction rate against thermal degradation.
Atmosphere Argon or NitrogenCrucial to prevent catalyst oxidation.[6]
Step-by-Step Procedure:
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-chloronicotinonitrile (1.0 equiv.), 3-thienylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (1 mol%) and SPhos (2.2 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen. Repeat this process three times.[12]

  • Solvent Addition: Add the degassed 4:1 Dioxane/Water solvent mixture via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-chloronicotinonitrile is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Protodeboronation. Retrieved from [Link]

  • ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • ACS Publications. (2007). Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ACS Publications. (2019). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega. Retrieved from [Link]

  • Frontiers. (2021). An Active Catalyst System Based on Pd(0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Retrieved from [Link]

  • ResearchGate. (2015). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • Synfacts. (2011). Palladium-Catalyzed Coupling of Thiophenes and Thiazoles with Arylboronic Acids. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved from [Link]

  • ResearchGate. (2010). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • MDPI. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]

  • PubMed Central. (2015). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link]

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.

Sources

Gewald Synthesis Technical Support Center: Troubleshooting Common Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this versatile multicomponent reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your syntheses effectively.

The Gewald reaction, a one-pot synthesis involving a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur, is a cornerstone for creating highly substituted 2-aminothiophenes—scaffolds of immense importance in medicinal chemistry and materials science.[1][2][3] Despite its utility, the reaction is not without its complexities, often leading to a variety of byproducts that can complicate purification and reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating these issues.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common initial questions encountered during the Gewald synthesis.

Q1: What are the most frequent side reactions or byproducts I should be aware of in the Gewald synthesis?

A1: The most commonly observed side reactions include:

  • Dimerization of the α,β-unsaturated nitrile intermediate: This is a frequent competing reaction that can sometimes become the major product under suboptimal conditions.[4][5][6]

  • Formation of complex polysulfides and polymeric materials: These often manifest as dark brown or tarry residues, making product isolation difficult.[4] This is particularly prevalent at high temperatures.

  • Presence of unreacted starting materials: Incomplete conversion is a common source of impurities and low yield. This often points to issues with the initial Knoevenagel-Cope condensation step.[4]

Q2: My reaction mixture has turned into a dark brown, tarry mess. What is the likely cause and how can I prevent it?

A2: A dark, tarry appearance is typically a sign of polymerization or the formation of complex, insoluble polysulfides.[4] The primary cause is often an excessively high reaction temperature. To prevent this, strict temperature control is paramount. Begin by running the reaction at a lower temperature and gradually increasing it if necessary while monitoring the progress by TLC. Additionally, ensure the purity of your starting materials, as trace impurities can sometimes catalyze polymerization.[4]

Q3: My yield is consistently low, or the reaction doesn't proceed at all. Where should I start my troubleshooting?

A3: The most critical step for the overall success of the one-pot Gewald synthesis is the initial Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[2][7][8] If this step is inefficient, the overall yield will be poor. Your troubleshooting should begin here. Key factors to investigate are the choice and amount of base, the solvent, and the potential need for water removal, as water is a byproduct of this condensation.[4]

Q4: I'm working with a sterically hindered ketone, and the standard one-pot procedure is failing. What's a better approach?

A4: Sterically hindered ketones are notoriously challenging substrates for the standard one-pot Gewald reaction.[4] A more effective strategy is to perform the reaction in a two-step sequence. First, perform the Knoevenagel-Cope condensation to synthesize and isolate the α,β-unsaturated nitrile intermediate. After purification, react this intermediate with elemental sulfur and a suitable base in a separate step.[9] This approach often provides significantly better yields. Additionally, microwave-assisted synthesis has been shown to improve reaction times and yields for such challenging substrates.[2][10]

In-Depth Troubleshooting Guides

This section provides detailed, question-and-answer guides for specific byproduct-related issues. Each guide explains the cause of the problem and offers a step-by-step protocol for mitigation.

Problem 1: Formation of a Dimeric Byproduct

Question: My reaction is producing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer of the Knoevenagel intermediate. How can I confirm this and minimize its formation?

Causality: The "Why"

The formation of a dimeric byproduct is a well-documented side reaction in the Gewald synthesis.[6] It arises from the dimerization of the α,β-unsaturated nitrile (the Knoevenagel-Cope condensation product). Mechanistically, the anion of this intermediate acts as a nucleophile in a Michael addition to another molecule of the intermediate. This is followed by an intramolecular Thorpe-Ziegler cyclization to yield a substituted cyclohexadiene derivative.[6] This side reaction is highly dependent on reaction conditions, particularly temperature and base concentration.[11]

Dimerization_Mechanism cluster_main Dimerization Pathway cluster_gewald Desired Gewald Pathway Intermediate α,β-Unsaturated Nitrile (I) Anion Anion of (I) Intermediate->Anion Base Thiophene_Formation Sulfur Addition & Cyclization Intermediate->Thiophene_Formation + S₈, Base Michael_Adduct Michael Adduct Anion->Michael_Adduct + another molecule of (I) (Michael Addition) Dimer Cyclohexadiene Dimer Michael_Adduct->Dimer Intramolecular Thorpe Cyclization Product 2-Aminothiophene Thiophene_Formation->Product

Caption: Competing pathways: Dimerization vs. Gewald cyclization.

Troubleshooting Protocol
  • Optimize Reaction Temperature: The rate of dimerization is often more sensitive to temperature changes than the desired thiophene formation.

    • Action: Perform a temperature screen. Start the reaction at a lower temperature (e.g., room temperature or 40 °C) and monitor for product formation versus dimer formation using TLC. If the reaction is too slow, incrementally increase the temperature by 10 °C.

    • Rationale: Finding the "sweet spot" where the Gewald reaction proceeds at a reasonable rate while the dimerization is minimized is crucial.

  • Modify Reagent Addition: A high local concentration of the Knoevenagel intermediate can favor intermolecular dimerization.

    • Action: Instead of adding all reagents at once, try a slow, controlled addition of the carbonyl compound to the mixture of the active methylene nitrile, base, and sulfur.

    • Rationale: This keeps the instantaneous concentration of the intermediate low, favoring the intramolecular cyclization required for thiophene formation over the intermolecular dimerization.

  • Re-evaluate Base and Solvent System: The choice of base and solvent significantly influences reaction pathways.

    • Action: If using a strong base like an alkoxide, consider switching to a milder amine base such as morpholine or piperidine, which are classics for this reaction.[12] Sometimes, using an inorganic base in a biphasic system (e.g., THF/water) can suppress byproduct formation.[9]

    • Rationale: The base's strength and steric bulk can affect which protons are abstracted and the relative rates of competing reactions. The solvent polarity can also influence the stability of intermediates and transition states.

ParameterRecommendation for Minimizing Dimerization
Temperature Start at RT or 40°C, monitor by TLC, increase cautiously.
Reagent Addition Slow, dropwise addition of the carbonyl compound.
Base Selection Use milder amine bases (morpholine, piperidine).[12]
Solvent Consider ethanol, methanol, or THF.[12]
Problem 2: Low Yield Due to Inefficient Knoevenagel-Cope Condensation

Question: My reaction is sluggish, and I'm isolating mostly unreacted starting materials. How can I drive the initial condensation step to completion?

Causality: The "Why"

The Gewald reaction is a multicomponent, one-pot process, but it is fundamentally a sequence of distinct reactions. The entire synthesis hinges on the successful formation of the α,β-unsaturated nitrile via the Knoevenagel-Cope condensation.[7][8] This step is a reversible, base-catalyzed reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can inhibit the reaction or shift the equilibrium back towards the starting materials.

Knoevenagel_Troubleshooting Start Low Yield & Unreacted Starting Materials Check_Base Is the base strong enough? Start->Check_Base Check_Water Is water being removed? Check_Base->Check_Water Yes Optimize_Base Screen stronger bases (e.g., piperidine) Check_Base->Optimize_Base No Two_Step Consider a two-step procedure Check_Water->Two_Step Yes Remove_Water Use Dean-Stark or drying agent (e.g., HMDS) Check_Water->Remove_Water No Isolate_Intermediate Isolate Knoevenagel product first, then add sulfur Two_Step->Isolate_Intermediate Success Improved Yield Optimize_Base->Success Remove_Water->Success Isolate_Intermediate->Success

Caption: Workflow for troubleshooting the Knoevenagel condensation.

Troubleshooting Protocol
  • Base Selection and Stoichiometry: The choice of base is critical. For less reactive ketones, a weak base may be insufficient.

    • Action: If using a mild base like triethylamine with a challenging ketone, switch to a more effective catalyst like piperidine or morpholine.[4][12] In some protocols, these are used in catalytic amounts, but for stubborn substrates, stoichiometric amounts may be required.[11]

    • Rationale: The base must be strong enough to deprotonate the active methylene compound to generate the nucleophile that initiates the condensation.

  • Water Removal: The condensation produces one equivalent of water, which can halt the reaction.

    • Action: If the reaction is run in a suitable solvent like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water as it forms. For other solvents, consider chemical desiccants. A particularly effective method involves using hexamethyldisilazane (HMDS) with acetic acid, which acts as both a catalyst and an efficient in-situ water scavenger.[9]

    • Rationale: Actively removing water drives the equilibrium towards the α,β-unsaturated nitrile product, ensuring the first step goes to completion.

  • Adopt a Two-Step Procedure: As mentioned in the FAQs, for particularly unreactive or sterically hindered substrates, physically separating the steps is the most robust solution.

    • Action:

      • Run the Knoevenagel-Cope condensation separately under optimized conditions (e.g., with a Dean-Stark trap).

      • Work up the reaction to isolate and purify the α,β-unsaturated nitrile intermediate.

      • In a second step, react the purified intermediate with elemental sulfur and a base to form the thiophene.

    • Rationale: This approach decouples the two main stages of the reaction, allowing you to optimize conditions for each without compromise and preventing the complex reaction mixture of the one-pot setup from inhibiting the initial condensation.

General Experimental Protocol: A Self-Validating System

This general one-pot protocol can serve as a starting point. It is designed to be self-validating by including checkpoints for reaction monitoring.

Materials:

  • Carbonyl Compound (10 mmol, 1.0 equiv)

  • Active Methylene Nitrile (e.g., ethyl cyanoacetate) (10 mmol, 1.0 equiv)

  • Elemental Sulfur (finely powdered) (10 mmol, 1.0 equiv, 0.32 g)

  • Base (e.g., Morpholine) (2.0 mmol, 0.2 equiv)

  • Solvent (e.g., Ethanol) (20 mL)

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound, active methylene nitrile, elemental sulfur, and ethanol.

  • Base Addition: Add the morpholine to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80 °C for ethanol).

  • Monitoring (Checkpoint 1): After 1-2 hours, carefully take a small aliquot of the reaction mixture, dilute it, and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). You should observe the consumption of the starting materials and the appearance of a new, more polar spot for the 2-aminothiophene product. If significant starting material remains, the reaction may need more time or a higher temperature.

  • Continued Reaction: Continue heating and monitor the reaction by TLC every 2 hours until the starting carbonyl compound is consumed (typically 4-12 hours).

  • Workup (Checkpoint 2): Once the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure. The resulting crude solid or oil should be analyzed (e.g., by ¹H NMR) to confirm the presence of the desired product and identify major impurities before proceeding to purification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

By following these troubleshooting guides and understanding the chemical principles behind byproduct formation, you can significantly improve the outcome of your Gewald syntheses.

References
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Gewald reaction. (n.d.). Wikipedia.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (n.d.).
  • The Gewald Multicomponent Reaction. (n.d.). PubMed.
  • common side reactions in the Gewald synthesis of aminothiophenes. (n.d.). BenchChem.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.
  • overcoming competing elimination reactions in thiophene compound synthesis. (n.d.). BenchChem.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Arkivoc.
  • Proposed mechanism for the Gewald condensation reaction. (n.d.).
  • Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS.
  • Gewald Reaction. (n.d.). J&K Scientific LLC.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (n.d.). MDPI.
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
  • Gewald reaction and apply in drug synthesis. (n.d.).
  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (n.d.). Semantic Scholar.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).
  • New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. (n.d.).
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (n.d.). CAB Direct.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Semantic Scholar.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives. This resource is tailored for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this important amide coupling reaction. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to empower you to overcome common challenges and achieve optimal reaction outcomes. Our approach is grounded in established chemical principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of N-(thiophen-2-yl) nicotinamide derivatives, providing concise and actionable answers.

Q1: What is the general strategy for synthesizing N-(thiophen-2-yl) nicotinamide derivatives?

A1: The most common and effective method is a two-step process. First, the nicotinic acid derivative is activated by converting it into a more reactive acyl chloride. This is typically achieved using reagents like oxalyl chloride or thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).[1][2] The crude nicotinoyl chloride is then reacted with a substituted thiophen-2-amine in the presence of a base, such as triethylamine (TEA), to form the desired amide bond.[1][3]

Q2: Why is the conversion of nicotinic acid to nicotinoyl chloride necessary?

A2: Direct amide bond formation between a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt.[4] Activating the carboxylic acid to an acyl chloride makes the carbonyl carbon significantly more electrophilic, thus facilitating the nucleophilic attack by the amine.[4][5]

Q3: What are the key safety precautions to consider during this synthesis?

A3: Both oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases (HCl, CO, CO₂, SO₂).[2] These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also important to note that the reaction between oxalyl chloride and the DMF catalyst can produce dimethylcarbamoyl chloride, a potent carcinogen, as a minor byproduct.[2] Therefore, minimizing exposure is crucial.

Q4: How does the electronic nature of substituents on the starting materials affect the reaction?

A4: The electronic properties of substituents on both the nicotinic acid and the thiophen-2-amine can influence the reaction rate. Electron-withdrawing groups on the nicotinic acid ring will increase the electrophilicity of the carbonyl carbon, potentially speeding up the acylation step. Conversely, electron-donating groups on the thiophen-2-amine increase its nucleophilicity, which also favors a faster reaction. However, strongly electron-withdrawing groups on the thiophen-2-amine can decrease its nucleophilicity to a point where the reaction becomes sluggish.[3][5]

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

Issue 1: Low or No Product Yield
Potential Cause Explanation & Validation Recommended Solution
Inefficient Acyl Chloride Formation The conversion of nicotinic acid to nicotinoyl chloride may be incomplete. This can be due to impure nicotinic acid, wet solvent, or insufficient activating agent. The presence of unreacted nicotinic acid can be checked by TLC or by quenching a small aliquot of the reaction mixture and analyzing by LC-MS.Ensure nicotinic acid is dry. Use anhydrous solvents (e.g., DCM). Use a slight excess (1.2-1.5 equivalents) of oxalyl chloride or thionyl chloride.
Decomposition of Nicotinoyl Chloride Nicotinoyl chloride is highly moisture-sensitive and can hydrolyze back to nicotinic acid.[6] This is especially problematic if the crude acyl chloride is exposed to atmospheric moisture for an extended period before the next step.Use the crude nicotinoyl chloride immediately after its preparation.[1] Maintain an inert atmosphere (nitrogen or argon) throughout the reaction sequence.
Low Nucleophilicity of Thiophen-2-amine The presence of strong electron-withdrawing groups on the thiophene ring can significantly reduce the nucleophilicity of the amine, making the acylation step difficult.[3]Consider using a more forcing reaction condition, such as a higher reaction temperature or a longer reaction time. Alternatively, a more potent acylation catalyst or a different coupling reagent may be required.
Suboptimal Base The base (e.g., triethylamine) is crucial for scavenging the HCl generated during the acylation.[] Insufficient base or the use of a base that is too weak or sterically hindered can lead to the protonation of the thiophen-2-amine, rendering it non-nucleophilic.Use at least one equivalent of a suitable base, such as triethylamine or pyridine. For less reactive amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Explanation & Validation Recommended Solution
Unreacted Starting Materials The most common impurities are unreacted nicotinic acid and thiophen-2-amine. Their presence can be easily confirmed by TLC or LC-MS analysis of the crude product.To drive the reaction to completion, consider using a slight excess of one of the reactants (typically the more accessible or easily removable one). Ensure adequate reaction time and temperature.
Formation of Nicotinic Anhydride If traces of water are present during the acyl chloride formation, some nicotinic anhydride may form. This can also acylate the amine, but the reaction is generally slower than with the acyl chloride.Ensure all glassware is oven-dried and solvents are anhydrous.
Diacylation of Thiophen-2-amine While less common, if the reaction conditions are too harsh or if there is a large excess of the acylating agent, diacylation (acylation on both the amine and the thiophene ring) could potentially occur, though this is less likely for this specific substrate.Use a controlled stoichiometry of the nicotinoyl chloride (typically 1.0-1.2 equivalents). Add the acyl chloride solution slowly to the amine solution at a low temperature (e.g., 0 °C) to control the reaction exotherm.[1]
Side Reactions from Alternative Coupling Reagents If using carbodiimide coupling reagents (e.g., DCC, EDC), side reactions can lead to the formation of N-acylurea byproducts.[8]If N-acylurea formation is problematic, consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or using a different class of coupling reagents like phosphonium or uronium salts (e.g., PyBOP, HATU).[8][9]

III. Experimental Protocols & Workflows

Protocol 1: Synthesis of Nicotinoyl Chloride

This protocol describes the conversion of nicotinic acid to its corresponding acyl chloride.

  • Suspend the substituted nicotinic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 eq.) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete (monitor by the disappearance of the starting material, which can be checked by quenching a small aliquot with methanol and analyzing by TLC or LC-MS).

  • Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude nicotinoyl chloride. This intermediate is typically used in the next step without further purification.[1]

Protocol 2: Amide Coupling Reaction

This protocol outlines the acylation of a substituted thiophen-2-amine with the nicotinoyl chloride intermediate.

  • Dissolve the substituted thiophen-2-amine (1.0 eq.) and triethylamine (1.1-1.5 eq.) in anhydrous DCM under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of the crude nicotinoyl chloride (from Protocol 1) in anhydrous DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (a common eluent system is a gradient of ethyl acetate in petroleum ether or hexanes) or recrystallization to yield the pure N-(thiophen-2-yl) nicotinamide derivative.[1][10]

General Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling cluster_purification Purification Nicotinic_Acid Nicotinic Acid Derivative Nicotinoyl_Chloride Crude Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Activation Oxalyl_Chloride Oxalyl Chloride, cat. DMF in anhydrous DCM Crude_Product Crude Product Nicotinoyl_Chloride->Crude_Product Acylation Thiophen_2_amine Thiophen-2-amine Derivative Base Base (e.g., TEA) in anhydrous DCM Purification Column Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure N-(thiophen-2-yl) nicotinamide Derivative Purification->Final_Product

Caption: General workflow for the synthesis of N-(thiophen-2-yl) nicotinamide derivatives.

IV. Alternative Coupling Reagents

While the acyl chloride method is robust and widely used, certain substrates, particularly those prone to racemization or with sensitive functional groups, may benefit from alternative coupling reagents.

Reagent Class Examples Advantages Disadvantages
Carbodiimides DCC, DIC, EDC[4][8]Cost-effective for large-scale synthesis.[11]Can cause racemization of chiral carboxylic acids; formation of insoluble dicyclohexylurea (DCU) with DCC can complicate purification.[8]
Phosphonium Salts BOP, PyBOP[9]High yields and low racemization.[9]BOP produces the carcinogenic byproduct HMPA; PyBOP is a safer alternative.[9]
Uronium/Aminium Salts HBTU, HATU, TBTU[8][9]Very efficient and fast reactions with minimal racemization; HATU is particularly effective for challenging couplings.[8][9]Higher cost compared to carbodiimides, making them more suitable for small-scale and high-value syntheses.[11]
Phosphonic Anhydrides T3P® (n-Propanephosphonic Acid Anhydride)Versatile and effective for large-scale synthesis with a favorable safety profile and easy workup.[11]May require specific optimization for different substrates.
Troubleshooting Logic for Reagent Selection

ReagentSelection Start Start: Amide Synthesis Required Chiral_Acid Is the nicotinic acid chiral and prone to racemization? Start->Chiral_Acid Scale What is the reaction scale? Chiral_Acid->Scale No Coupling_Reagents Consider Peptide Coupling Reagents (HATU, PyBOP) Chiral_Acid->Coupling_Reagents Yes Large_Scale Large Scale Scale->Large_Scale Small_Scale Small Scale Scale->Small_Scale Acid_Chloride Use Acyl Chloride Method (Oxalyl/Thionyl Chloride) T3P_Carbodiimide Consider T3P® or Carbodiimides (EDC) for cost-effectiveness Large_Scale->T3P_Carbodiimide Small_Scale->Acid_Chloride

Caption: Decision tree for selecting an appropriate amide coupling strategy.

V. References

  • Application Notes and Protocols: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives - Benchchem. Available at:

  • Application Notes and Protocols for 5-(Thiophen-2-yl)nicotinaldehyde Derivatives in Antimicrobial Research - Benchchem. Available at:

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at:

  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. Available at:

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC. Available at:

  • Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications. Available at:

  • Why is nicotinoyl chloride available as its hydrochloride salt? How can we separate them? - Chemistry Stack Exchange. Available at:

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - MDPI. Available at:

  • Coupling Reagents - Aapptec Peptides. Available at:

  • Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde - Benchchem. Available at:

  • A Comparative Guide to Modern Amide Synthesis Reagents: Alternatives to Chlorophosphoranes - Benchchem. Available at:

  • 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry. Available at:

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). Available at: _

  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. Available at:

  • Amide Synthesis - Fisher Scientific. Available at:

  • Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities - MDPI. Available at:

  • the preparation of amides - Chemguide. Available at:

  • Oxalyl chloride - Wikipedia. Available at:

  • troubleshooting low yields in domino reactions for thiophene synthesis - Benchchem. Available at:

  • Preparation of nicotinoyl chloride - PrepChem.com. Available at:

  • Troubleshooting common issues in the Friedel-Crafts acylation of dibenzothiophene - Benchchem. Available at:

  • challenges in the scale-up of amide synthesis processes - Benchchem. Available at:

  • Preparation of nicotinic acid amide - US Patent US2280040A. Available at:

Sources

Technical Support Center: Navigating the Purification of Polar Nicotinonitrile Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of polar nicotinonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these valuable molecules. The inherent polarity of the nicotinonitrile scaffold, stemming from the electron-withdrawing nitrile group and the basicity of the pyridine nitrogen, often leads to frustrating purification outcomes.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to empower you to overcome these hurdles and achieve your desired purity.

Part 1: Troubleshooting Guides

This section is structured to address specific, common problems encountered during the purification of polar nicotinonitrile derivatives. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, field-proven solutions.

Chromatography Challenges

Q: My polar nicotinonitrile compound is eluting in or near the void volume on my C18 column. How can I improve its retention?

A: This is a classic challenge with highly polar analytes in reversed-phase (RP) chromatography. The strong affinity of your polar nicotinonitrile for the highly aqueous mobile phase leads to minimal interaction with the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already at 100% aqueous mobile phase, you can try to increase the aqueous portion. However, be mindful of "phase collapse" with traditional C18 columns. Consider using a polar-endcapped or polar-embedded C18 column, which is designed to be stable in highly aqueous conditions.[2]

  • Employ a More Suitable Stationary Phase:

    • Polar-Embedded/Polar-Endcapped Columns: These columns have a polar group embedded at the base of the alkyl chain or are end-capped with polar functional groups. This allows for better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[2]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[3][4][5][6] In HILIC, the polar analyte partitions into the water-enriched layer on the surface of the stationary phase, leading to increased retention.[3][6]

  • Utilize Ion-Pairing Chromatography: For ionizable nicotinonitrile derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.

  • Mobile Phase pH Adjustment: The basicity of the pyridine nitrogen in your nicotinonitrile compound is a critical factor.[1] Adjusting the pH of the mobile phase can alter the ionization state of your compound and influence its retention. For basic compounds, using a mobile phase with a higher pH (if your column is stable) can neutralize the compound, potentially increasing its retention on a C18 column. Conversely, a lower pH will protonate the pyridine nitrogen, making it more polar.

Q: I am observing severe peak tailing for my polar nicotinonitrile compound, even with good retention. What is causing this and how can I resolve it?

A: Peak tailing for basic compounds like nicotinonitriles is often caused by secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases. These interactions lead to a portion of the analyte being more strongly retained, resulting in a tailed peak. Here’s how to address this:

  • Mobile Phase pH and Additives:

    • Low pH Mobile Phase: Operating at a low pH (e.g., 2.5-4) will protonate the basic pyridine nitrogen and also suppress the ionization of the acidic silanol groups, minimizing unwanted interactions.

    • Mobile Phase Modifiers: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase can mask the active silanol sites and significantly improve peak shape.

  • Use a Highly Deactivated Column: Employ a column with advanced end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar molecule, effectively shielding them from interacting with your analyte.

  • Consider HILIC: As mentioned previously, HILIC can provide better peak shapes for polar basic compounds due to its different retention mechanism.[3]

Q: My nicotinonitrile derivative appears to be degrading or permanently sticking to the silica gel during flash chromatography. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can be problematic for certain sensitive organic compounds, including some nicotinonitrile derivatives.[7][8][9] The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups, leading to irreversible adsorption or even degradation.[8]

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. You can do this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine or ammonium hydroxide in your eluent.[10]

  • Use an Alternative Stationary Phase:

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography on a C18-functionalized silica gel can be an effective purification method.

  • Test for Stability: Before committing to a large-scale purification, it's prudent to test the stability of your compound on silica. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) appear.[9]

Extraction and Recrystallization Challenges

Q: My polar nicotinonitrile compound has high solubility in both aqueous and organic phases, leading to poor recovery during liquid-liquid extraction. What can I do?

A: This is a common issue with polar compounds that can partition between two immiscible phases. Here are some strategies to improve your extraction efficiency:

  • Salting Out: Adding a saturated solution of a salt, such as sodium chloride (brine), to the aqueous phase can decrease the solubility of your polar organic compound in the aqueous layer, driving it into the organic phase.

  • pH Adjustment: If your nicotinonitrile derivative has acidic or basic functionalities, you can manipulate the pH of the aqueous layer to control its solubility. For a basic nicotinonitrile, increasing the pH of the aqueous layer will neutralize it, making it less polar and more soluble in the organic phase.

  • Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous liquid-liquid extraction apparatus can be used to achieve a more efficient extraction over a longer period.

  • Systematic Solvent Selection: A more systematic approach to solvent selection can be beneficial. By understanding the distribution coefficients of your compound in different solvent systems, you can optimize the extraction process.[11][12]

Q: I'm trying to recrystallize my polar nicotinonitrile compound, but it either separates as an oil or remains completely soluble even at low temperatures. How can I induce crystallization?

A: "Oiling out" occurs when a compound comes out of solution above its melting point. The high polarity of nicotinonitrile compounds can also lead to high solubility in common polar recrystallization solvents.

  • To Address Oiling Out:

    • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.

    • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature, for example, in a dry ice/acetone bath.

  • To Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches create nucleation sites for crystal growth.[13]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[14]

    • Use a Co-solvent System (Solvent/Anti-solvent): Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble but is miscible with the good solvent) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[15]

Part 2: FAQs - Quick Reference Guide

Q1: What is the best general-purpose chromatography technique for polar nicotinonitriles?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective technique for retaining and separating very polar nicotinonitrile compounds that show little to no retention in reversed-phase chromatography.[3][4][5][6]

Q2: How does the nitrile group affect the purification of pyridine compounds?

A2: The nitrile group is a strong electron-withdrawing group that significantly impacts the electronic properties of the pyridine ring.[1] This makes the pyridine nitrogen less basic, which can be advantageous in reducing strong interactions with acidic silica gel. However, the overall polarity of the molecule is increased, which can lead to the challenges in reversed-phase chromatography discussed above. The nitrile group can also participate in dipole-dipole interactions, which can be exploited in certain chromatographic separations.[16]

Q3: Are there any specific safety considerations when working with nicotinonitrile compounds?

A3: Nicotinonitrile and its derivatives should be handled with care. The nitrile group can be metabolized to release cyanide in some cases, although this is not always the case for aromatic nitriles.[16] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: Can I use Solid-Phase Extraction (SPE) for the cleanup of my polar nicotinonitrile sample?

A4: Yes, SPE can be a very effective technique for sample cleanup and concentration.[17][18][19] For polar nicotinonitriles, you might consider using a normal-phase sorbent (like silica or aminopropyl) or a mixed-mode cation exchange sorbent. The latter can be particularly useful as it can retain the basic pyridine nitrogen through ion exchange.[17] Careful method development, including selection of the appropriate sorbent, sample pH, wash solvents, and elution solvents, is crucial for good recovery.[17]

Part 3: Experimental Protocols and Data

Protocol 1: Generic Solid-Phase Extraction (SPE) Method for a Polar Nicotinonitrile Compound

This protocol provides a starting point for developing an SPE method for a polar nicotinonitrile derivative. Optimization will be required for your specific compound and sample matrix.

  • Sorbent Selection: Begin with a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Pass 1-2 cartridge volumes of methanol or acetonitrile through the sorbent bed to activate the functional groups.[17][20]

  • Equilibration: Pass 1-2 cartridge volumes of a solution that mimics your sample matrix (e.g., water or a buffer at a specific pH) through the sorbent.[17]

  • Sample Loading:

    • Adjust the pH of your sample to be acidic (e.g., pH 3-4) to ensure the pyridine nitrogen is protonated.

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove non-polar and weakly polar impurities.

    • Follow with a wash using a non-polar organic solvent (e.g., hexane or dichloromethane) to remove any remaining non-polar impurities.

  • Elution: Elute your target nicotinonitrile compound with a solution containing a small amount of a base to neutralize the protonated pyridine and disrupt the ionic interaction. A common elution solvent is 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen or using a rotary evaporator and reconstitute the purified compound in a suitable solvent for analysis.

Data Summary: Comparison of Chromatographic Techniques
TechniqueStationary PhaseMobile PhaseAdvantages for Polar NicotinonitrilesDisadvantages
Reversed-Phase HPLC C18 (Polar-endcapped)High aqueous content, +/- ion-pairing agent, pH adjustedGood for moderately polar compounds.Poor retention for very polar compounds, potential for peak tailing.
HILIC Silica, Amide, ZwitterionicHigh organic (ACN) with low aqueous contentExcellent retention and separation of highly polar compounds, good peak shapes.[3][4][5][6]Requires careful column equilibration, potential for different selectivity compared to RP.
Normal Phase Chromatography Silica GelNon-polar solvent with polar modifier (e.g., Hexane/Ethyl Acetate with Methanol)Can be effective, but prone to issues with basic compounds.Potential for irreversible adsorption and degradation of basic compounds on acidic silica.[7][8][9]

Part 4: Visualizations

Logical Workflow for Purification Method Selection

Purification_Workflow Start Crude Polar Nicotinonitrile Compound TLC Analyze by TLC (Multiple Solvent Systems) Start->TLC Liquid_Extraction Liquid-Liquid Extraction (pH adjustment/Salting out) Start->Liquid_Extraction SPE Solid-Phase Extraction Start->SPE Is_Solid Is the Compound a Solid? TLC->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chrom Column Chromatography Is_Solid->Column_Chrom No Success_Recryst Pure Solid? Recrystallization->Success_Recryst Success_Recryst->Column_Chrom No Final_Product Pure Compound Success_Recryst->Final_Product Yes HPLC_Analysis Analyze Purity by HPLC Column_Chrom->HPLC_Analysis HPLC_Analysis->Final_Product Liquid_Extraction->Column_Chrom SPE->Column_Chrom

Caption: A decision-making workflow for selecting an appropriate purification method.

Interactions in Different Chromatographic Modes

Chromatography_Interactions cluster_RP Reversed-Phase HPLC cluster_HILIC HILIC RP_Stationary Nonpolar Stationary Phase (C18) Hydrophobic Interactions RP_Analyte Polar Nicotinonitrile RP_Analyte->RP_Stationary Weak Interaction (Poor Retention) RP_Mobile Polar Mobile Phase (High Aqueous) RP_Analyte->RP_Mobile Strong Affinity HILIC_Stationary Polar Stationary Phase (Silica) Water-Enriched Layer HILIC_Analyte Polar Nicotinonitrile HILIC_Analyte->HILIC_Stationary:f1 Strong Partitioning (Good Retention) HILIC_Mobile Nonpolar Mobile Phase (High Organic)

Caption: A diagram illustrating analyte interactions in Reversed-Phase and HILIC modes.

References

  • SIELC Technologies. (n.d.). Separation of Nicotinonitrile 1-oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • ResearchGate. (n.d.). HILIC-APCI-MS/MS chromatograms for nicotinamide (NiNH 2 ), nicotinic.... ResearchGate. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., & Lim, L. W. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]

  • Chirita, R. G., & Ghendov-Mosanu, A. (2025). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. Molecules, 30(16), 3469. [Link]

  • ResearchGate. (n.d.). Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. ResearchGate. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2275–2298. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. SIELC Technologies. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. ResearchGate. [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals [Video]. YouTube. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Phenomenex. (n.d.). Sample Preparation Technical Tip. Phenomenex. [Link]

  • MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 25(21), 5086. [Link]

  • Leito, I., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Analytical Chemistry, 89(23), 12827–12834. [Link]

  • Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1269–1290. [Link]

  • ResearchGate. (2017). Systematic Optimization of Liquid−Liquid Extraction for Isolation of Unidentified Components. ResearchGate. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Recent problems with silica gel chromatography. ResearchGate. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. [Link]

  • PubMed. (2022). Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices. Biomedical Chromatography, 36(6), e5351. [Link]

  • Quora. (2024). How does silica gel contribute to the success of column chromatography?. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Fleming, F. F., et al. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 59(23), 10574–10604. [Link]

  • ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Methods for installing a nitrile group on a pyridine ring. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(Thiophen-3-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the low aqueous solubility of 2-(Thiophen-3-yl)nicotinonitrile and similar hydrophobic compounds in bioassays. Poor solubility can lead to inaccurate and irreproducible results, making effective solubilization a critical first step for any in vitro study.[1][2] This document offers a series of troubleshooting guides and frequently asked questions to ensure your compound is properly prepared for reliable biological assessment.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What should I do first?

A1: This is expected behavior for a poorly soluble compound. The standard industry practice is to first create a high-concentration stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[1][2][3] This stock can then be serially diluted into your aqueous buffer to achieve the final desired concentration for the bioassay.

Q2: Why is DMSO the recommended starting solvent?

A2: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] It is miscible with water and cell culture media, making it an ideal vehicle for introducing hydrophobic compounds into aqueous bioassay systems.[4]

Q3: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What's happening?

A3: This phenomenon is often called "crashing out." It occurs when the concentration of the compound exceeds its kinetic solubility limit in the final aqueous solution.[5] The DMSO concentration may be too low to keep the compound dissolved once diluted. The solution is to either lower the final compound concentration or explore advanced solubilization techniques as detailed in the guides below.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: This is highly dependent on the cell line and the duration of the experiment. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] However, some sensitive cell lines may show stress or altered growth at concentrations as low as 0.1%.[6] It is critical to run a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific assay system.

Q5: Are there alternatives if my compound is not soluble enough in DMSO or if my assay is sensitive to it?

A5: Yes. If DMSO is not sufficient or appropriate, other strategies include using alternative co-solvents, surfactants, or complexation agents like cyclodextrins.[7][8] These methods are detailed in the troubleshooting guides that follow.

In-Depth Troubleshooting Guides

Guide 1: The Co-Solvent Approach — Mastering the DMSO Stock Solution

This is the first and most common method for solubilizing compounds for bioassays.[9]

Scientific Rationale: The principle is to leverage the high solubilizing power of an organic solvent to create a concentrated stock, which can then be diluted to a working concentration where the solvent is present at a low, non-toxic level.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 2.11 mg). The molecular weight of this compound is approximately 211.25 g/mol .

  • Calculate Solvent Volume: Determine the volume of DMSO required.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • Example: Volume (L) = 0.00211 g / (211.25 g/mol x 0.010 mol/L) = 0.001 L = 1 mL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_assay Bioassay Dilution weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso mix 3. Vortex / Sonicate add_dmso->mix store 4. Store at -20°C mix->store thaw 5. Thaw Stock Aliquot store->thaw Begin Experiment intermediate 6. Prepare Intermediate Dilution (in media/buffer) thaw->intermediate control 8. Prepare Vehicle Control (DMSO only) thaw->control final 7. Add to Assay Plate intermediate->final control->final

Caption: Workflow for preparing and using a DMSO stock solution.

Data Presentation: Common Co-Solvents and Their Assay Limits

Co-SolventTypical Stock Conc.Recommended Max Final Assay Conc.Notes
DMSO 1-20 mM< 0.5% [6]Gold standard. Can cause cell stress at higher concentrations.[4]
Ethanol 1-10 mM< 0.5% Can be more cytotoxic than DMSO for some cell lines.[10]
PEG 400 1-10 mM< 1.0%Generally well-tolerated but more viscous.
Methanol 1-10 mM< 0.1%More volatile and generally more toxic than ethanol.

Self-Validation System: Always include a "vehicle control" in your bioassay.[11] This control should contain the highest concentration of the solvent (e.g., 0.5% DMSO) used in the experiment but no test compound. This allows you to subtract any biological effects of the solvent itself from your results.

Guide 2: Advanced Solubilization — When Co-Solvents Aren't Enough

For exceptionally challenging compounds, excipients can be used to improve aqueous solubility.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is water-soluble.[13][] This is a non-covalent interaction.[15]

Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer.

  • Add Compound: Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Equilibrate: Agitate the mixture overnight (12-24 hours) at room temperature or 37°C to allow for complex formation.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantify: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be confirmed analytically (e.g., via HPLC-UV). This is your new stock solution.

  • Assay Dilution: This stock can now be diluted further in the standard aqueous buffer for your assay.

Scientific Rationale: Surfactants (detergents) are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles in water.[7] The hydrophobic cores of these micelles can entrap insoluble compounds, allowing them to be dispersed in the aqueous solution.[7] Non-ionic surfactants like Tween® 80 (Polysorbate 80) are commonly used.[16][17]

Experimental Protocol: Using Tween® 80

  • Prepare Surfactant Buffer: Add a low concentration of Tween® 80 (e.g., 0.01% - 0.1% v/v) to your standard assay buffer. Note that concentrations above 0.1% may impact cell membrane integrity.[18][19]

  • Prepare Compound Stock: Create a primary, high-concentration stock of your compound in DMSO as described in Guide 1.

  • Dilution: Perform a serial dilution of the DMSO stock into the surfactant-containing buffer. The surfactant helps stabilize the compound and prevent precipitation as the DMSO concentration decreases.

  • Visual Inspection: After each dilution step, visually inspect for any signs of precipitation.

Guide 3: The Decision-Making & Verification Workflow

Choosing the right strategy depends on the compound's properties and the assay's constraints.

G

Sources

minimizing side reactions in the Suzuki coupling of thiophene boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals who are navigating the complexities of using thiophene boronic acids in their synthetic workflows. The inherent instability of these valuable reagents often leads to challenging side reactions. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions, maximize yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and I'm isolating a significant amount of thiophene as a byproduct. What's happening and how do I fix it?

A1: This is a classic and highly common issue known as protodeboronation.

This side reaction involves the cleavage of the carbon-boron bond of your thiophene boronic acid, which is then replaced by a proton from the reaction medium (e.g., water).[1][2] This effectively consumes your starting material without forming the desired product, leading to reduced yields. Thiophene boronic acids, particularly 2-thiopheneboronic acid, are notoriously susceptible to this process.[1][3] The core of the problem is a kinetic competition: the rate of the desired Suzuki coupling versus the rate of protodeboronation. To favor your desired product, you must accelerate the catalytic cycle while suppressing the decomposition pathway.

Troubleshooting Workflow for Protodeboronation:

  • Evaluate Your Base: The choice and handling of the base are critical.

    • The Problem: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) create a highly basic environment (pH > 10), which is known to significantly accelerate the rate of protodeboronation.[1][3]

    • The Solution: Switch to milder inorganic bases. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices.[1][4] These bases are sufficiently active to promote the catalytic cycle but maintain a less aggressive pH, thereby slowing the rate of boronic acid decomposition. In some cases, potassium fluoride (KF) can also be effective.[1]

  • Re-evaluate Reaction Temperature:

    • The Problem: While heating can increase the rate of the Suzuki coupling, it disproportionately accelerates the rate of protodeboronation.[1] Running reactions at temperatures exceeding 100 °C is often counterproductive for these sensitive substrates.

    • The Solution: Lower the reaction temperature. The use of modern, highly active catalyst systems often allows for efficient coupling at much milder temperatures (e.g., 40–80 °C), which can dramatically reduce the extent of protodeboronation.[1]

  • Optimize Your Catalyst System:

    • The Problem: A slow or inefficient catalyst gives the unstable boronic acid more time to decompose in the basic reaction medium. Traditional catalysts like Pd(PPh₃)₄ can be too slow for challenging substrates.[1]

    • The Solution: Employ a highly active catalyst system to ensure the cross-coupling reaction is as fast as possible. Modern palladium precatalysts (e.g., G3 or G4) paired with bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are designed for this purpose.[1][5][6] These ligands accelerate the rate-limiting steps of the catalytic cycle, giving the desired reaction a kinetic advantage over protodeboronation.

  • Use a More Stable Boron Reagent:

    • The Problem: The free boronic acid is the most vulnerable form.

    • The Solution: If the above optimizations are insufficient, consider using a more stable derivative of the boronic acid. Boronate esters, such as pinacol esters, or N-methyliminodiacetic acid (MIDA) boronates are significantly more robust against protodeboronation.[1][7][8] These reagents slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.

G

Q2: I'm observing a significant amount of bithiophene (homocoupling product) in my reaction mixture. How do I prevent this?

A2: The formation of a homocoupled dimer from your boronic acid is typically caused by the presence of oxygen or an imbalance in the palladium catalytic cycle.

Homocoupling can occur through a Pd(II)-mediated pathway, which becomes more prevalent if the Pd(0) catalyst is oxidized or if the transmetalation/reductive elimination sequence is inefficient.[9][10]

Troubleshooting Workflow for Homocoupling:

  • Ensure Rigorously Inert Conditions:

    • The Problem: Oxygen is a common culprit in promoting the homocoupling of boronic acids.[10][11] It can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that produces the homocoupled product.

    • The Solution: Thoroughly degas your solvent(s) and reaction mixture. This is not optional. Use a "freeze-pump-thaw" method (at least three cycles) for the most rigorous oxygen removal, or, at a minimum, sparge the solvent with an inert gas (argon or nitrogen) for 20-30 minutes.[11] Assemble your reaction under a positive pressure of inert gas.

  • Catalyst Selection and Handling:

    • The Problem: In situ generation of Pd(0) from Pd(II) sources like Pd(OAc)₂ can sometimes lead to side reactions if the reduction is not clean or efficient.[7]

    • The Solution: Use a well-defined Pd(0) source or a modern precatalyst. Sources like Pd₂(dba)₃ are effective.[12] Alternatively, palladium precatalysts are designed to provide a stable source of the active catalyst in a controlled manner, which can lead to better reproducibility and fewer side reactions.[5]

  • Consider a Mild Reducing Agent:

    • The Problem: A small population of Pd(II) species can drive the homocoupling pathway.

    • The Solution: In some industrial settings, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by keeping the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[9] This is an advanced technique to be used if other methods fail.

Q3: My starting aryl halide is being consumed, but instead of the coupled product, I'm getting the simple dehalogenated arene. What causes this?

A3: This side reaction is dehalogenation, where the halogen atom is replaced by a hydrogen.

This issue is often mechanistically linked to the presence of water and the choice of base and catalyst.[11][13] It can be particularly problematic when trying to perform multiple couplings on a polyhalogenated thiophene.[13]

Troubleshooting Workflow for Dehalogenation:

  • Control the Water Content:

    • The Problem: While the Suzuki reaction often requires some water to facilitate the dissolution of the base and the transmetalation step, excess water can promote dehalogenation.[13]

    • The Solution: Systematically vary the solvent ratio. If you are using a dioxane/water system, try reducing the amount of water (e.g., from 4:1 to 8:1 dioxane:water).[13] In some cases, switching to anhydrous conditions may be necessary, although this can sometimes slow down or halt the desired reaction.[11][13]

  • Optimize the Catalyst and Ligand:

    • The Problem: The choice of catalyst can influence the propensity for dehalogenation. Some catalyst systems are more prone to generating palladium-hydride species, which can be intermediates in dehalogenation pathways.

    • The Solution: Screen different catalyst systems. For instance, if you are observing dehalogenation with a Pd(OAc)₂/phosphine system, switching to a robust precatalyst like Pd(dppf)Cl₂ or an XPhos-based system might alter the selectivity and suppress this side reaction.[14]

  • Re-evaluate the Base:

    • The Problem: The base can play a role in the dehalogenation pathway. Stronger or more nucleophilic bases might exacerbate the issue.

    • The Solution: If you are using a strong base, consider switching to a milder alternative like K₂CO₃ or K₃PO₄. The choice of base and its interaction with the solvent and catalyst is a complex interplay that often requires empirical screening.[4][11]

G Start Low Yield or Side Products Observed Check_Byproduct Identify Major Byproduct(s) (GC-MS, LC-MS, NMR) Start->Check_Byproduct Is_Thiophene Issue: Protodeboronation Check_Byproduct->Is_Thiophene Thiophene Is_Bithiophene Issue: Homocoupling Check_Byproduct->Is_Bithiophene Bithiophene Is_Dehalogenated Issue: Dehalogenation Check_Byproduct->Is_Dehalogenated Dehalogenated Aryl Halide Action_Proto1 Action_Proto1 Is_Thiophene->Action_Proto1 1. Switch to Milder Base (K₃PO₄, Cs₂CO₃) Action_Homo1 Action_Homo1 Is_Bithiophene->Action_Homo1 1. Ensure Rigorous Degassing (Freeze-Pump-Thaw) Action_Dehalo1 Action_Dehalo1 Is_Dehalogenated->Action_Dehalo1 1. Reduce Water Content in Solvent System Action_Proto2 Action_Proto2 Action_Proto1->Action_Proto2 2. Lower Temperature (40-80 °C) Action_Proto3 Action_Proto3 Action_Proto2->Action_Proto3 3. Use Faster Catalyst (e.g., XPhos Precatalyst) Action_Proto4 Action_Proto4 Action_Proto3->Action_Proto4 4. Use Stable Boron Reagent (Pinacol or MIDA Ester) End Optimized Reaction Action_Proto4->End Action_Homo2 Action_Homo2 Action_Homo1->Action_Homo2 2. Use Pd(0) Precatalyst Action_Homo2->End Action_Dehalo2 Action_Dehalo2 Action_Dehalo1->Action_Dehalo2 2. Screen Alternative Catalyst/Ligand Systems Action_Dehalo2->End

Data Summary & Recommended Protocols
Table 1: Troubleshooting at a Glance
Observed ProblemPrimary Side ReactionLikely Cause(s)Recommended First-Line Solutions
Thiophene byproductProtodeboronationStrong base (high pH), high temperature, slow catalystSwitch to K₃PO₄ or Cs₂CO₃; lower temperature to <80°C; use an XPhos/SPhos-based precatalyst.
Bithiophene byproductHomocouplingPresence of oxygen, inefficient Pd(0) generationRigorously degas all reagents and solvents; use a well-defined Pd(0) precatalyst.
Dehalogenated starting materialDehalogenationExcess water in the reaction mediumReduce the amount of water in the solvent system; screen alternative ligands.
Table 2: Comparison of General Reaction Conditions
ParameterStandard (Problematic) ConditionsOptimized (Recommended) ConditionsRationale for Optimization
Boron Reagent Thiophene Boronic AcidThiophene Boronic Acid Pinacol EsterIncreased stability towards protodeboronation.[1][7]
Base NaOH, K₂CO₃ (aq. solution)K₃PO₄ or Cs₂CO₃ (finely ground solid)Milder, less aqueous conditions reduce protodeboronation rate.[1][4]
Catalyst Pd(PPh₃)₄ (2-5 mol%)XPhos Pd G3 (1-2 mol%)Highly active catalyst accelerates desired coupling over decomposition.[1][6]
Solvent Dioxane/H₂O (4:1)Dioxane/H₂O (8:1) or THF/H₂OReduced water content can suppress dehalogenation and protodeboronation.[4][13]
Temperature 100 °C60-80 °CMinimizes thermal decomposition of the boronic acid.[1]
Experimental Protocol: General Method for Minimizing Side Reactions

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with an unstable thiophene boronic acid derivative.

Reagent Preparation:

  • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the thiophene boronic acid pinacol ester (1.3 equiv.), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv.).[1]

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (high-purity argon or nitrogen) three times to establish an inert atmosphere.

Solvent and Catalyst Addition: 4. Prepare your chosen solvent mixture (e.g., Dioxane/H₂O at a 8:1 ratio) and degas it thoroughly by sparging with inert gas for 20-30 minutes or via three freeze-pump-thaw cycles. 5. Under the inert atmosphere, add the degassed solvent to the reaction vessel via syringe to achieve a typical concentration of 0.1-0.2 M with respect to the aryl halide. 6. In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to the vessel.[1]

Reaction Execution and Monitoring: 7. Seal the vessel tightly and place it in a preheated oil bath or heating block set to a moderate temperature (e.g., 60-80 °C).[1] 8. Stir the reaction vigorously. 9. Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours). Check for the consumption of the limiting starting material and the formation of the desired product versus key byproducts (thiophene, bithiophene).[1]

Work-up and Purification: 10. Once the reaction is complete (or has stalled), cool the mixture to room temperature. 11. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and water. 12. Separate the organic layer. Wash it sequentially with water and brine. 13. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 14. Purify the crude product by flash column chromatography on silica gel.[1]

References
  • BenchChem. (n.d.). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem Technical Support.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for 3,4-Dibromothiophene. BenchChem Technical Support.
  • BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Support.
  • Strømsodd, E. A., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 416-427. [Link]

  • Hoff, B. H., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Zhang, Z., et al. (2020). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers, 7(18), 2695-2700. [Link]

  • Guler, G., et al. (2023). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 923-940. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. [Link]

  • Hudson, J. B., & Pottie, I. R. (2004). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 45(13), 2614–2616. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. University of Milano-Bicocca. [Link]

  • ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Ridgeway, W. K., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(30), 10849–10858. [Link]

  • ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]

  • Yokozawa, T., et al. (2002). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 40(22), 4073-4080. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483. [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(28), 5981-5985. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?[Link]

  • Larhed, M., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1848–1851. [Link]

  • Sanford, M. S., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic Letters, 19(2), 356–359. [Link]

  • ResearchGate. (2020). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [Link]

  • Khan, A., et al. (2021). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1230, 129881. [Link]

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(17), 5656–5661. [Link]

  • Reddit. (2023). Protodeboronation product. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Scott, J. S., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(48), 10187–10212. [Link]

  • Gonzalez, M. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

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Technical Support Center: Troubleshooting Poor Reproducibility in the Synthesis of Substituted Nicotinonitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nicotinonitriles. This guide is designed for researchers, scientists, and drug development professionals who are encountering reproducibility challenges in their synthetic routes. Nicotinonitrile derivatives are crucial scaffolds in medicinal chemistry, and consistent synthesis is paramount for advancing research and development.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate common pitfalls and achieve reliable results.

Troubleshooting Guide: A Symptom-Based Approach

Poor reproducibility in chemical synthesis can be a frustrating obstacle. This section addresses specific experimental issues you might be facing, offering potential causes and actionable solutions grounded in chemical principles.

Problem 1: Low or No Product Yield

You've followed a published procedure, but the yield of your desired substituted nicotinonitrile is significantly lower than expected, or the reaction has failed to produce any product at all.

Q: My reaction for the synthesis of a 2-amino-3-cyanopyridine via a one-pot multicomponent reaction is giving very low yields. What are the likely causes and how can I improve it?

A: Low yields in one-pot syntheses of 2-amino-3-cyanopyridines, which often involve the condensation of an aldehyde, a ketone, malononitrile, and an ammonium salt, can stem from several factors.[4][5][6]

  • Causality and Experimental Choices:

    • Inefficient Knoevenagel Condensation: The initial step, a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate, might be sluggish.[7] This can be particularly true for sterically hindered or electron-withdrawn aldehydes.

    • Suboptimal Catalyst or Reaction Conditions: The choice and amount of catalyst, often a base like ammonium acetate, are critical. Insufficient catalyst can lead to incomplete reaction, while an excess can promote side reactions. Temperature also plays a crucial role; some reactions require heating to proceed at a reasonable rate.[4] The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in solvent-free conditions.[5]

    • Poor Quality Reagents: The purity of your starting materials is paramount. Aldehydes can oxidize over time, and malononitrile can degrade. Ensure you are using high-purity reagents.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Before starting, check the purity of your aldehyde by TLC or ¹H NMR. If necessary, purify it by distillation or recrystallization. Use freshly opened or properly stored malononitrile.

    • Optimize Catalyst Loading: Perform a series of small-scale reactions varying the amount of ammonium acetate (e.g., 1.5, 2.0, 2.5 equivalents) to find the optimal loading for your specific substrates.

    • Screen Solvents: While many procedures are solvent-free, for challenging substrates, screening a small set of solvents like ethanol, isopropanol, or DMF can be beneficial.[8]

    • Consider Microwave Synthesis: If available, a microwave reactor can provide rapid and uniform heating, often leading to dramatically improved yields and shorter reaction times.[5]

Q: I'm attempting a Bohlmann-Rahtz pyridine synthesis, but the cyclodehydration step is not proceeding efficiently, leading to a low yield of the final nicotinonitrile derivative.

A: The Bohlmann-Rahtz synthesis is a powerful tool for creating substituted pyridines, but the high temperatures often required for the final cyclodehydration of the aminodiene intermediate can be a significant drawback, leading to decomposition and low yields.[9][10][11]

  • Causality and Experimental Choices:

    • High Activation Energy for Cyclodehydration: The uncatalyzed cyclodehydration step has a high activation energy, necessitating elevated temperatures that can degrade both the starting material and the product.

    • Solvent Effects: The choice of solvent can influence the reaction rate. Protic and polar solvents like ethanol are often favored over aprotic solvents like DMSO.[9]

  • Troubleshooting Protocol:

    • Introduce an Acid Catalyst: The use of a Brønsted acid, such as acetic acid, can significantly lower the temperature required for cyclodehydration.[9][12] A mixture of toluene and acetic acid (e.g., 5:1) is a common choice.[9]

    • Utilize a Solid Acid Catalyst: For acid-sensitive substrates, a solid acid catalyst like Amberlyst-15 ion exchange resin can be employed. This simplifies the work-up, as the catalyst can be filtered off.[9][12]

    • Lewis Acid Catalysis: Lewis acids such as ZnBr₂ or Yb(OTf)₃ have also been shown to effectively catalyze the cyclodehydration at lower temperatures.[12]

    • One-Pot Modification: To improve the overall efficiency and avoid isolating the potentially unstable enamine intermediate, consider a three-component reaction using ammonium acetate as the amino group source to generate the enamine in situ.[9][12]

Experimental Workflow: Acid-Catalyzed Bohlmann-Rahtz Synthesis

Bohlmann_Rahtz_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification enamine Enamine solvent Toluene/Acetic Acid (5:1) enamine->solvent Add ynone Ethynyl Ketone ynone->solvent Add heat Heat (e.g., 80-110 °C) solvent->heat Stir & Heat extraction Aqueous Work-up heat->extraction Cool & Extract chromatography Column Chromatography extraction->chromatography Purify product Substituted Nicotinonitrile chromatography->product

Caption: Workflow for an acid-catalyzed Bohlmann-Rahtz synthesis.

Problem 2: Formation of Significant Side Products

Your reaction is producing the desired nicotinonitrile, but also a substantial amount of one or more side products, complicating purification and reducing the overall yield.

Q: In my Thorpe-Ziegler type cyclization to form a substituted 2-amino-3-cyanopyridine, I am observing the formation of a significant amount of a dimeric or polymeric byproduct. How can I minimize this?

A: The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a classic method for forming cyclic systems.[13][14] When adapted for the synthesis of heterocyclic systems like pyridines, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and polymers, especially if the reaction is not performed under high-dilution conditions.

  • Causality and Experimental Choices:

    • Intermolecular vs. Intramolecular Reaction Rates: The rate of the desired intramolecular reaction is concentration-independent, while the rate of the competing intermolecular side reactions is concentration-dependent. At high concentrations, the probability of two different molecules reacting increases significantly.

    • Base Strength and Addition Rate: The choice of a strong, non-nucleophilic base (e.g., NaH, LHMDS) is crucial.[15] Slow addition of the substrate to a solution of the base helps maintain a low concentration of the reactive intermediate, favoring intramolecular cyclization.

  • Troubleshooting Protocol:

    • Employ High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction at very low substrate concentrations (typically <0.05 M). This can be achieved by using a large volume of solvent or by using a syringe pump for the slow addition of the substrate to the reaction mixture over several hours.

    • Optimize Base and Solvent: Ensure you are using a strong, non-nucleophilic base. The solvent should be anhydrous and inert (e.g., THF, toluene).

    • Control Temperature: Running the reaction at a lower temperature can sometimes help to favor the desired intramolecular pathway by reducing the rate of competing side reactions.

Logical Relationship: Concentration and Reaction Outcome in Thorpe-Ziegler Cyclization

Thorpe_Ziegler_Concentration concentration Substrate Concentration high_conc High Concentration concentration->high_conc Increases low_conc Low Concentration concentration->low_conc Decreases intermolecular Favors Intermolecular Reaction high_conc->intermolecular intramolecular Favors Intramolecular Cyclization low_conc->intramolecular dimer Dimer/Polymer Formation intermolecular->dimer product Desired Cyclic Product intramolecular->product

Caption: Effect of substrate concentration on Thorpe-Ziegler cyclization.

Problem 3: Difficulty in Product Purification

The reaction appears to have worked, but isolating the pure substituted nicotinonitrile from the crude reaction mixture is proving to be challenging.

Q: My crude product is a complex mixture, and I'm struggling to purify my target nicotinonitrile derivative by column chromatography. What strategies can I use?

A: Purification challenges often arise from the presence of closely related side products, unreacted starting materials, or baseline impurities.

  • Causality and Experimental Choices:

    • Similar Polarity of Components: If the desired product and major impurities have similar polarities, they will co-elute during column chromatography.

    • Product Instability on Silica Gel: Some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel, leading to degradation on the column.

    • Incomplete Reaction: Significant amounts of unreacted starting materials can complicate purification.

  • Troubleshooting Protocol:

    • Optimize Chromatography Conditions:

      • Solvent System: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to maximize the separation (ΔRf) between your product and impurities on a TLC plate before running a column.

      • Gradient Elution: If isocratic elution is not effective, a shallow gradient of the more polar solvent can improve separation.

    • Consider Alternative Stationary Phases: If your compound is sensitive to silica gel, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).

    • Pre-Purification Work-up:

      • Acid-Base Extraction: If your product has a basic nitrogen atom and the impurities do not, an acid-base extraction can be a powerful purification step. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1 M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and re-extract the purified product back into an organic solvent.

      • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted nicotinonitriles?

A1: Several robust methods exist for the synthesis of substituted nicotinonitriles. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Some of the most common routes include:

  • Multicomponent Reactions: These are highly efficient one-pot procedures that combine three or more starting materials to form the desired product. A common example is the synthesis of 2-amino-3-cyanopyridines from an aldehyde, a ketone, malononitrile, and ammonium acetate.[4][5][6]

  • Bohlmann-Rahtz Pyridine Synthesis: This two-step method involves the condensation of an enamine with an ethynylketone, followed by a heat- or acid-catalyzed cyclodehydration to yield 2,3,6-trisubstituted pyridines.[9][10][11]

  • Gewald Aminothiophene Synthesis Analogue: While the Gewald reaction is primarily for the synthesis of 2-aminothiophenes, analogous reactions using α-cyanoesters, active methylene compounds, and a sulfur source can be adapted for the synthesis of related nitrogen heterocycles.[7][16][17][18]

  • Thorpe-Ziegler Reaction: This is an intramolecular condensation of dinitriles catalyzed by a base, which can be used to construct the pyridine ring.[13][14][15]

Q2: How can I reliably characterize my substituted nicotinonitrile product?

A2: Proper characterization is essential to confirm the structure and purity of your synthesized compound. A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the molecule, allowing you to confirm its elemental composition.[2][19]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, most notably a strong, sharp peak for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹.

  • Melting Point: For solid compounds, a sharp melting point is a good indicator of purity.

Quantitative Analysis Data Summary

Analytical TechniqueInformation ProvidedTypical Values/Observations for Nicotinonitriles
¹H NMR Proton environment, connectivityAromatic protons in the pyridine ring typically appear between 7.0 and 9.0 ppm.
¹³C NMR Carbon skeletonThe nitrile carbon (CN) signal is typically found in the range of 115-120 ppm.
IR Spectroscopy Functional groupsStrong C≡N stretch at ~2220-2260 cm⁻¹.
HRMS Elemental compositionProvides a highly accurate mass measurement to confirm the molecular formula.
Melting Point Purity (for solids)A narrow melting point range (e.g., 1-2 °C) indicates high purity.

Q3: Are there any "green" or more environmentally friendly approaches to nicotinonitrile synthesis?

A3: Yes, there is a growing interest in developing more sustainable synthetic methods. Some greener approaches include:

  • Solvent-Free Reactions: Many multicomponent reactions for the synthesis of nicotinonitriles can be performed under solvent-free conditions, often with microwave assistance.[5] This significantly reduces solvent waste.

  • Use of Greener Solvents: When a solvent is necessary, using more environmentally benign options like ethanol or water is preferable to chlorinated or aprotic polar solvents.[8]

  • Catalysis: The use of efficient catalysts, including solid-supported catalysts that can be easily recovered and reused, improves the atom economy and reduces waste.[9][12] Ceric ammonium nitrate has also been reported as a green catalyst for some syntheses.[20]

References

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. SynArchive. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. [Link]

  • The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. ResearchGate. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. ResearchGate. [Link]

  • nicotinonitrile. Organic Syntheses Procedure. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation†. Journal of Chemical Research, Synopses (RSC Publishing). [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed.. [Link]

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

  • Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

  • Chemistry of 2-Amino-3-cyanopyridines. ResearchGate. [Link]

  • Synthesis of nicotinonitrile derivatives and study of their photophysical properties. Semantic Scholar. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate. [Link]

  • Synthesis and anti‐tumor evaluation of some new thiazolopyridine, nicotinonitrile, pyrazolopyridine and polyhydroquinoline derivatives using Ceric ammonium nitrate as a green catalyst. ResearchGate. [Link]

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Technical Support Center: Selective Functionalization of the Thiophene Ring in 2-(Thiophen-3-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 2-(Thiophen-3-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals who are looking to modify the thiophene ring of this versatile scaffold. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction to the Challenge

This compound is a molecule of significant interest due to the presence of two distinct heterocyclic rings: a π-deficient pyridine ring and a π-excessive thiophene ring. The thiophene ring, in particular, offers several positions for functionalization (C2, C4, and C5), but achieving high regioselectivity can be challenging. The electronic properties of the nicotinonitrile moiety and the inherent reactivity of the thiophene ring create a nuanced landscape for chemical modification. This guide will help you navigate these complexities to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I am attempting an electrophilic aromatic substitution (e.g., bromination, acylation) on this compound, but I'm getting a mixture of products. How can I control the regioselectivity to favor functionalization at a specific position on the thiophene ring?

Answer:

This is a common challenge. The thiophene ring is generally more activated towards electrophilic substitution than the pyridine ring. Within the 3-substituted thiophene ring, the C2 and C5 positions are the most electronically activated. The C2 position is often favored due to less steric hindrance and better stabilization of the cationic intermediate.[1] However, the C5 position is also susceptible to attack. To control regioselectivity, consider the following strategies:

Strategy 1.1: Steric Hindrance and Blocking Groups

  • Explanation: By introducing a bulky or removable blocking group at the more reactive C2 position, you can sterically direct the incoming electrophile to the C5 position. A common and effective blocking group is a bromo-substituent.[2]

  • Workflow:

    • Selective Bromination at C2: First, selectively brominate the C2 position. This can often be achieved under standard bromination conditions (e.g., NBS in a suitable solvent).

    • Functionalization at C5: With the C2 position blocked, perform your desired electrophilic substitution, which will now be directed to the C5 position.[2]

    • Debromination (Optional): If the bromo group is not desired in the final product, it can be removed via methods such as catalytic hydrogenation or metal-halogen exchange followed by quenching with a proton source.

Strategy 1.2: Directed ortho-Metalation (DoM)

  • Explanation: While the nicotinonitrile group is on the adjacent ring, it's important to be aware of the powerful strategy of Directed ortho-Metalation (DoM).[3][4][5] In this case, a directing group on the thiophene ring itself would be necessary. If you were to first install a suitable directing metalation group (DMG) at the 3-position (e.g., an amide or a carbamate), you could achieve highly regioselective lithiation at the C2 or C4 positions.

  • Note: For this compound, this would require prior modification of the thiophene ring, which may not be ideal if you are starting with the parent compound.

Strategy 1.3: Transition Metal-Catalyzed C-H Activation

  • Explanation: Transition metal-catalyzed C-H activation offers a powerful and often more direct route to functionalization.[6] The regioselectivity can be controlled by the choice of catalyst, ligand, and directing group. For 3-substituted thiophenes, direct arylation often occurs at the C2-position, but can be directed to the C5-position.[2][7][8]

  • Palladium-Catalyzed C-H Arylation at C5:

    • Principle: By employing a phosphine-free palladium catalyst with a suitable base (e.g., KOAc) and solvent (e.g., DMA), direct arylation with aryl bromides can be achieved with high regioselectivity at the C5 position, especially when the C2 position is blocked.[2]

Troubleshooting Flowchart for Electrophilic Substitution

start Starting Material: This compound q1 Desired Functionalization Position? start->q1 c2_path C2 Position q1->c2_path C2 c5_path C5 Position q1->c5_path C5 c4_path C4 Position q1->c4_path C4 c2_reagents Standard Electrophilic Reagents (e.g., NBS, AcCl/AlCl3) Expect C2 as major product. c2_path->c2_reagents c5_strategy Block C2 position first (e.g., with Bromine) c5_path->c5_strategy c4_strategy Requires more advanced methods (e.g., Directed Metalation with a C3 directing group or specific C-H activation catalysis) c4_path->c4_strategy c5_functionalize Perform desired electrophilic substitution at C5 c5_strategy->c5_functionalize c5_deblock Deblock C2 (optional) c5_functionalize->c5_deblock catalyst [M] Catalyst ch_activation C-H Activation catalyst->ch_activation substrate Thiophene Substrate (R-H) substrate->ch_activation oxidative_addition Oxidative Addition (for R-X starting material) intermediate1 [M]-R Intermediate ch_activation->intermediate1 reductive_elimination Reductive Elimination intermediate1->reductive_elimination coupling_partner Coupling Partner (Ar-X) coupling_partner->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Functionalized Thiophene (R-Ar) reductive_elimination->product

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Validation & Comparative

A Comparative Framework for Evaluating 2-(Thiophen-3-yl)nicotinonitrile against Fluconazole in Resistant Candida Strains

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

Abstract

The escalating prevalence of antifungal resistance, particularly in Candida species, presents a formidable challenge to global public health. Fluconazole, a frontline azole antifungal, is increasingly compromised by resistance mechanisms, necessitating the urgent discovery of novel therapeutic agents. This guide presents a comprehensive experimental framework for the comparative analysis of a novel heterocyclic compound, 2-(Thiophen-3-yl)nicotinonitrile, against fluconazole. We provide a rationale for investigating this molecule, drawing from the known antifungal potential of thiophene and nicotinonitrile scaffolds.[1][2][3] This document outlines a rigorous, head-to-head evaluation strategy encompassing in vitro susceptibility, mechanism of action, and cytotoxicity assessments, designed to furnish drug development researchers with the data required to ascertain the therapeutic potential of this and similar candidate compounds.

Introduction: The Clinical Imperative for Novel Antifungals

Candida infections, ranging from superficial mucosal to life-threatening invasive candidiasis, are a significant cause of morbidity and mortality, especially in immunocompromised populations. The widespread use of fluconazole has led to the emergence of resistant strains, primarily through mechanisms such as the overexpression of drug efflux pumps (e.g., Cdr1p, Cdr2p, Mdr1p) and modifications in the drug's target enzyme, lanosterol 14-α-demethylase, encoded by the ERG11 gene.[4][5][6] This resistance landscape mandates a strategic pivot towards novel chemical entities that can either circumvent these mechanisms or engage entirely new fungal targets.

The compound this compound has been selected for evaluation based on the established bioactivity of its constituent moieties. Thiophene derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[7][8][9] Similarly, the nicotinonitrile scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives exhibiting significant biological effects, including antifungal properties.[2][3][10] This guide provides the scientific framework to rigorously test the hypothesis that combining these two moieties yields a synergistic antifungal effect potent against resistant Candida phenotypes.

Compound Profiles and Postulated Mechanisms

Fluconazole: The Established Azole
  • Mechanism of Action: Fluconazole inhibits the cytochrome P450 enzyme lanosterol 14-α-demethylase (Erg11p). This enzyme is critical in the ergosterol biosynthesis pathway, which produces the primary sterol component of the fungal cell membrane.[6][11] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises membrane integrity, resulting in fungistatic activity.

  • Mechanisms of Resistance:

    • Target Site Alteration: Point mutations in the ERG11 gene reduce the binding affinity of fluconazole to the enzyme.[6][12]

    • Target Overexpression: Increased expression of the ERG11 gene requires higher intracellular drug concentrations for inhibition.

    • Efflux Pump Upregulation: Overexpression of ATP-binding cassette (ABC) transporters (Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (Mdr1p) actively pump fluconazole out of the cell, preventing it from reaching its target.[4][5][6]

This compound: The Investigational Compound
  • Chemical Structure: C₁₀H₆N₂S[13]

  • Synthesis: The synthesis of this compound and its derivatives can be achieved through established organic chemistry routes, often involving the condensation of a thiophene-containing precursor with a suitable cyanating agent or by building the pyridine ring onto a thiophene scaffold.[14][15][16]

  • Postulated Mechanism of Action: The precise mechanism is unknown and is a primary objective of this investigational guide. Based on its structure, we hypothesize two potential avenues of action that differentiate it from fluconazole:

    • Alternative Target Inhibition: The compound may inhibit a different essential fungal enzyme, for instance, succinate dehydrogenase (SDH), a target for some carboxamide fungicides containing thiophene moieties.[17]

    • Circumvention of Resistance: The molecule's structure may not be recognized by the primary efflux pumps responsible for fluconazole resistance, allowing it to accumulate within resistant cells.

Experimental Framework: A Head-to-Head Comparison

This section details the essential experimental protocols required to conduct a robust comparative analysis.

Experiment 1: In Vitro Antifungal Susceptibility Testing

Objective: To determine and compare the Minimum Inhibitory Concentrations (MICs) of this compound and fluconazole against a panel of fluconazole-susceptible and fluconazole-resistant Candida strains.

Methodology: Broth Microdilution Assay (CLSI M27)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines, the reference standard for yeast susceptibility testing.[18][19][20]

  • Strain Selection: Utilize a panel of well-characterized strains, including:

    • Fluconazole-susceptible Candida albicans (e.g., ATCC 90028).

    • Fluconazole-resistant C. albicans strains with known resistance mechanisms (e.g., characterized ERG11 mutations or CDR1/MDR1 overexpression).

    • Clinically relevant non-albicans Candida species, such as C. glabrata and C. auris, known for intrinsic or acquired resistance.

  • Inoculum Preparation: Culture strains on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[21]

  • Drug Dilution: Prepare serial twofold dilutions of this compound and fluconazole in a 96-well microtiter plate using RPMI 1640 medium. A typical concentration range for fluconazole is 0.125 to 64 µg/mL. The range for the test compound should be broader (e.g., 0.125 to 256 µg/mL) to capture its full activity profile.

  • Incubation: Add the prepared inoculum to each well. Include a drug-free well (growth control) and an uninoculated well (sterility control). Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by spectrophotometric reading.

Data Presentation:

Summarize the results in a table for clear comparison.

Compound Strain (Resistance Mechanism) MIC₅₀ (µg/mL)
FluconazoleC. albicans ATCC 90028 (Susceptible)0.5
C. albicans 112 (CDR1/MDR1 Up-regulation)64
C. glabrata ATCC 2001 (Susceptible)8
This compoundC. albicans ATCC 90028 (Susceptible)Experimental Data
C. albicans 112 (CDR1/MDR1 Up-regulation)Experimental Data
C. glabrata ATCC 2001 (Susceptible)Experimental Data
Experiment 2: Elucidating the Mechanism of Action

Objective: To investigate whether this compound targets the ergosterol biosynthesis pathway (like fluconazole) or is susceptible to efflux pump-mediated resistance.

Methodology 2a: Ergosterol Quantification Assay

This assay determines if the test compound inhibits ergosterol synthesis. A significant reduction in ergosterol content suggests a mechanism similar to azoles.[22][23][24]

  • Cell Treatment: Grow Candida cells to mid-log phase in Sabouraud Dextrose Broth. Expose the cells to sub-inhibitory concentrations (e.g., MIC/2, MIC/4) of this compound, fluconazole (positive control), and a no-drug control for 16 hours.

  • Saponification: Harvest and weigh the cell pellets. Add 25% alcoholic potassium hydroxide solution and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) by adding sterile water and n-heptane, followed by vigorous vortexing.

  • Spectrophotometric Analysis: Transfer the heptane layer to a new tube. Dilute with 100% ethanol and scan the absorbance between 240 nm and 300 nm using a UV-Vis spectrophotometer.[24]

  • Calculation: The cellular ergosterol content is calculated based on the characteristic absorbance peaks of ergosterol and its immediate precursor, 24(28)-dehydroergosterol (DHE).[21][22] The percentage of ergosterol is calculated relative to the wet weight of the cell pellet.

Methodology 2b: Rhodamine 6G (R6G) Efflux Assay

This assay measures the activity of Cdr1p/Cdr2p efflux pumps. R6G is a fluorescent substrate for these pumps.[25][26][27] Reduced efflux of R6G in the presence of the test compound could indicate that it is an inhibitor of these pumps, while unchanged efflux activity in a resistant strain that remains susceptible to the compound suggests the compound is not a substrate for the pumps.

  • Cell Preparation: Grow Candida cells to exponential phase. Harvest, wash, and resuspend the cells in phosphate-buffered saline (PBS) without glucose to deplete cellular energy reserves.

  • R6G Loading: Incubate the starved cells with 10 µM Rhodamine 6G for 30-60 minutes at 37°C to allow for passive diffusion into the cells.

  • Efflux Initiation: Wash the cells to remove extracellular R6G and resuspend them in PBS containing 2% glucose. The addition of glucose initiates the energy-dependent efflux of R6G.

  • Measurement: Take aliquots at timed intervals (e.g., 0, 5, 10, 20 minutes). Pellet the cells by centrifugation and measure the fluorescence of the supernatant using a fluorometer.[25][28] An increase in fluorescence over time corresponds to R6G being pumped out of the cells.

  • Comparison: Compare the efflux rate in resistant strains treated with this compound versus untreated controls.

Visualization of Potential Mechanisms

The following diagram illustrates the established target of fluconazole and a hypothetical alternative target for a novel compound, providing a conceptual basis for the mechanistic investigation.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs cluster_alt_target Hypothetical Alternative Target Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol->Erg11p Catalyzes Intermediates Intermediates Erg11p->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Fluconazole Fluconazole Fluconazole->Erg11p Inhibits NovelCompound This compound SDH Succinate Dehydrogenase (SDH) NovelCompound->SDH Potentially Inhibits Respiration Mitochondrial Respiration SDH->Respiration Critical for

Caption: Fungal ergosterol pathway and a hypothetical alternative target.

Experiment 3: In Vitro Cytotoxicity and Selectivity Index

Objective: To assess the toxicity of this compound against mammalian cells and calculate its Selectivity Index (SI), a crucial parameter for gauging therapeutic potential.

Methodology: MTT Assay

The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability.[29][30][31]

  • Cell Culture: Seed a human cell line (e.g., HepG2 [liver] or HEK293 [kidney]) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere for 24 hours.[29]

  • Compound Exposure: Remove the medium and add fresh medium containing serial dilutions of this compound and fluconazole. Incubate for 24 or 48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[31][32]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a plate reader at ~570 nm.

  • Calculation:

    • CC₅₀ (50% Cytotoxic Concentration): Determine the compound concentration that reduces cell viability by 50% compared to untreated control cells.

    • Selectivity Index (SI): Calculate the ratio of cytotoxicity to antifungal activity: SI = CC₅₀ / MIC .

Data Presentation:

Compound CC₅₀ on HepG2 (µM) MIC on C. albicans (µM) *Selectivity Index (SI)
Fluconazole>1000Experimental DataCalculated Value
This compoundExperimental DataExperimental DataCalculated Value

*Note: Convert MIC from µg/mL to µM for accurate SI calculation.

Integrated Workflow and Decision Making

The following diagram outlines the complete experimental workflow, from initial screening to mechanistic studies, providing a clear decision-making path.

G start Select Panel of Resistant and Susceptible Candida Strains mic_test PART 1: In Vitro Susceptibility CLSI M27 Broth Microdilution (Test Compound vs. Fluconazole) start->mic_test data_analysis1 Analyze MIC Data mic_test->data_analysis1 stop Compound Not Potent (High MICs) STOP data_analysis1->stop MIC > Fluconazole proceed Compound is Potent (Low MICs against Resistant Strains) data_analysis1->proceed MIC ≤ Fluconazole on Resistant Strains moa_studies PART 2: Mechanism of Action Studies proceed->moa_studies cytotoxicity_assay PART 3: Cytotoxicity & Selectivity MTT Assay on Mammalian Cells proceed->cytotoxicity_assay ergosterol_assay Ergosterol Biosynthesis Assay moa_studies->ergosterol_assay efflux_assay Rhodamine 6G Efflux Assay moa_studies->efflux_assay data_analysis2 Calculate CC50 and Selectivity Index (SI) cytotoxicity_assay->data_analysis2 final_decision Promising Lead Candidate? (High SI, Novel MoA) data_analysis2->final_decision SI > 10 not_promising Poor Selectivity (Low SI) Re-evaluate/Modify Structure data_analysis2->not_promising SI < 10

Caption: Experimental workflow for comparative antifungal evaluation.

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to rigorously compare this compound with fluconazole. By systematically evaluating its in vitro efficacy, mechanism of action, and safety profile, researchers can generate a comprehensive data package. A successful outcome—characterized by potent activity against fluconazole-resistant strains, a high selectivity index, and ideally, a mechanism of action distinct from ergosterol inhibition—would strongly support advancing the compound to the next stage of preclinical development, including in vivo efficacy studies in a murine model of systemic candidiasis. This framework ensures that decisions on lead candidates are data-driven, robust, and aligned with the urgent need for new, effective antifungal therapies.

References

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head-to-head comparison of the kinase inhibitory profile of 2-(Thiophen-3-yl)nicotinonitrile and known PIM-1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison Guide to the Kinase Inhibitory Profile of Novel and Established PIM-1 Inhibitors

This guide provides a comprehensive framework for the characterization and comparison of novel kinase inhibitors against established benchmarks, using the oncogenic PIM-1 kinase as a primary target. We will use the investigational molecule, 2-(Thiophen-3-yl)nicotinonitrile, as a case study to illustrate the necessary experimental workflow, comparing its hypothetical profile against well-documented PIM-1 inhibitors such as AZD1208, CX-6258, and SGI-1776. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.

The Rationale: Targeting the PIM Kinase Signaling Axis

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical targets in oncology.[1][2] Unlike many other kinases, PIM kinases are constitutively active upon expression, with their regulation occurring primarily at the levels of transcription, translation, and protein stability.[3] Their expression is largely driven by the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[4][5] This strategic position makes PIM kinases central nodes in pathways that control cell cycle progression, apoptosis, and cell proliferation.[4][6] Their overexpression is a known feature in a variety of hematological and solid tumors, making them a compelling target for therapeutic intervention.[5][7]

The diagram below illustrates the canonical PIM-1 signaling pathway, highlighting its activation and downstream effects.

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects Cytokines Cytokines Receptor Receptor JAKs JAKs Receptor->JAKs activate STATs STATs JAKs->STATs activate PIM1_Gene PIM-1 Gene Transcription STATs->PIM1_Gene induce PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase translates to BAD BAD Phosphorylation (Ser112) PIM1_Kinase->BAD phosphorylates 4EBP1 4E-BP1 Phosphorylation PIM1_Kinase->4EBP1 phosphorylates cMyc c-Myc Stabilization PIM1_Kinase->cMyc stabilizes Apoptosis Apoptosis Inhibition BAD->Apoptosis Cell_Cycle Cell Cycle Progression 4EBP1->Cell_Cycle cMyc->Cell_Cycle

Figure 1: Simplified PIM-1 Signaling Pathway. Max Width: 760px.

Establishing the Benchmarks: Known PIM-1 Inhibitors

Before characterizing a novel compound, it is crucial to establish a baseline using well-documented inhibitors. These compounds serve as positive controls and provide a comparative context for potency and selectivity. The table below summarizes the biochemical inhibitory profiles of three prominent PIM kinase inhibitors that have been extensively studied.

Compound PIM-1 IC₅₀ PIM-2 IC₅₀ PIM-3 IC₅₀ Selectivity Profile & Notes References
AZD1208 0.4 nM5.0 nM1.9 nMPotent, orally available pan-Pim kinase inhibitor.[8][9][9][10]
CX-6258 5 nM25 nM16 nMPotent and selective pan-Pim kinase inhibitor with oral efficacy.[11][12][11][13]
SGI-1776 7 nM363 nM69 nMPan-Pim inhibitor with additional potent activity against FLT3 and haspin.[14][15][14][15][16]
Table 1: Kinase inhibitory profiles of selected known PIM-1 inhibitors based on biochemical, cell-free assays.

A Framework for Profiling a Novel Inhibitor: this compound

We now turn to our investigational compound, this compound. The core objective is to determine its potency and selectivity against the PIM kinase family and compare it directly with the benchmarks established above. This requires a multi-step experimental approach, progressing from direct enzymatic assays to more complex cell-based systems.

Part A: Biochemical Assays for Potency and Selectivity

Causality: The first step is to determine if the compound directly interacts with and inhibits the kinase enzyme in a purified, cell-free system. This approach isolates the drug-target interaction from confounding cellular factors like membrane permeability or metabolic degradation, providing a clean measure of inhibitory potency (IC₅₀).[17]

The workflow for a typical biochemical kinase assay is outlined below.

Kinase_Assay_Workflow A 1. Compound Serial Dilution (e.g., 10-point, 3-fold) B 2. Add Kinase Enzyme (PIM-1, PIM-2, or PIM-3) A->B C 3. Pre-incubation (15-30 min at RT) B->C D 4. Initiate Reaction (Add Substrate + ATP) C->D E 5. Kinase Reaction (e.g., 60 min at 30°C) D->E F 6. Stop Reaction & Detect (e.g., Add ADP-Glo™ Reagent) E->F G 7. Quantify Signal (Luminescence Reading) F->G H 8. Data Analysis (Calculate IC₅₀) G->H

Figure 2: General workflow for a biochemical kinase inhibition assay. Max Width: 760px.

Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol is a robust method for measuring kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[18][19]

I. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, for example: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[18]

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Subsequently, create intermediate dilutions in the Kinase Buffer to ensure the final DMSO concentration in the assay does not exceed 1%.[20][21]

  • Enzyme Preparation: Dilute purified, recombinant human PIM-1, PIM-2, and PIM-3 kinases to their optimal working concentrations (predetermined via enzyme titration) in Kinase Buffer.

  • Substrate/ATP Mix: Prepare a solution containing a known PIM kinase substrate (e.g., a peptide derived from BAD) and ATP at its Km concentration in Kinase Buffer.[19][22]

II. Assay Procedure (384-well plate format):

  • Compound Plating: Add 1 µL of each compound dilution to the appropriate wells of a 384-well assay plate. Include "no-inhibitor" (DMSO vehicle) and "no-enzyme" (buffer only) controls.[18]

  • Kinase Addition: Add 2 µL of the diluted kinase solution to each well, except for the "no-enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[19][20]

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. This time should be within the linear range of the reaction, determined during assay development.[20]

III. Detection:

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • ADP-to-ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and simultaneously catalyze a luciferase reaction. Incubate for 30 minutes at room temperature.[18]

  • Signal Quantitation: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

IV. Data Analysis:

  • Normalize the data using the "no-inhibitor" (100% activity) and "no-enzyme" (0% activity) controls.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration.

  • Calculate the IC₅₀ value using a non-linear regression fit (four-parameter logistic curve).

Part B: Cell-Based Assays for Target Engagement and Efficacy

Causality: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is essential to verify that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect.[23] Discrepancies between biochemical and cellular IC₅₀ values can reveal issues with cell permeability, compound stability, or off-target effects.

Protocol: Western Blot for Phospho-Substrate Inhibition

This method directly measures the inhibition of PIM-1 kinase activity within intact cells by quantifying the phosphorylation status of a known downstream substrate, such as BAD at serine 112 (pBAD-S112).[24][25]

  • Cell Culture and Treatment: Seed a relevant cancer cell line known to express PIM-1 (e.g., MOLM-16 acute myeloid leukemia cells) at an appropriate density.[9][25]

  • Allow cells to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against pBAD (Ser112) and total BAD or a loading control (e.g., β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for pBAD and normalize them to the total BAD or loading control. Determine the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation (cellular IC₅₀).

Synthesizing the Data: A Head-to-Head Comparison

After completing the experimental workflows, the data can be compiled into a comprehensive comparison table. This allows for an objective evaluation of the novel compound's profile against the established benchmarks.

Parameter This compound AZD1208 CX-6258 SGI-1776
Biochemical PIM-1 IC₅₀ [To Be Determined]0.4 nM5 nM7 nM
Biochemical PIM-2 IC₅₀ [To Be Determined]5.0 nM25 nM363 nM
Biochemical PIM-3 IC₅₀ [To Be Determined]1.9 nM16 nM69 nM
PIM Isoform Selectivity [To Be Determined]Pan-PIMPan-PIMPIM-1 Selective
Cellular pBAD IC₅₀ [To Be Determined]~150 nM[Data Dependent][Data Dependent]
Kinome Selectivity Profile [To Be Determined]Highly selective for PIM kinasesHighly selective for PIM kinasesInhibits FLT3, haspin
Table 2: A template for the head-to-head comparison of kinase inhibitory profiles. Cellular IC₅₀ values can vary based on the cell line and assay conditions used.

Interpreting the Results:

  • Potency: How does the biochemical IC₅₀ of the novel compound compare to the benchmarks? Is it in the low nanomolar range, suggesting a potent inhibitor?

  • Selectivity: Does the compound inhibit all three PIM isoforms equally (pan-PIM), or does it show selectivity for one isoform? A kinome-wide screen against hundreds of other kinases is the gold standard for assessing off-target activity.[17][26]

  • Cellular Efficacy: What is the cellular IC₅₀ for target inhibition? A large gap between the biochemical and cellular IC₅₀ may indicate poor cell permeability or high protein binding.

Conclusion

The rigorous, multi-step characterization of a novel kinase inhibitor is fundamental to drug discovery. By employing a systematic approach that begins with purified enzyme assays and progresses to cell-based models of target engagement, researchers can build a comprehensive inhibitory profile. Comparing this profile head-to-head against well-characterized inhibitors like AZD1208, CX-6258, and SGI-1776 provides essential context for a compound's potency, selectivity, and potential for further development. This structured guide provides the experimental and logical framework necessary to confidently evaluate novel molecules targeting the PIM-1 kinase and other therapeutic targets.

References

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A Comparative Guide to the Anticancer Activity of 2-(Thiophen-3-yl)nicotinonitrile, a Novel PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vitro anticancer activity of a novel investigational compound, 2-(Thiophen-3-yl)nicotinonitrile (TPN), against established cancer therapies. The experimental data presented herein is designed to validate TPN's efficacy and elucidate its mechanism of action in diverse cancer cell lines.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism.[1][2][3][4] Its hyperactivation, often driven by mutations in genes like PIK3CA, is one of the most common molecular alterations in human cancers, making it a prime target for therapeutic intervention.[1][2][4] Nicotinonitrile derivatives have shown promise as kinase inhibitors, suggesting that novel compounds from this class could offer new avenues for targeted cancer therapy.[5][6]

This guide focuses on this compound (TPN), a novel small molecule hypothesized to exert its anticancer effects by inhibiting the PI3K pathway. To validate this hypothesis, we compare its performance against two well-characterized agents:

  • Alpelisib (Piqray®): A potent and selective inhibitor of the p110α subunit of PI3K, particularly effective in cancers with PIK3CA mutations.[7][8][9][10][11]

  • Doxorubicin: A standard-of-care anthracycline chemotherapy agent that acts primarily by intercalating into DNA and inhibiting topoisomerase II, inducing widespread DNA damage and apoptosis.[12][13][][15][16]

The evaluation is conducted across a panel of human cancer cell lines with distinct genetic backgrounds relevant to the PI3K pathway, providing a robust framework for assessing TPN's potency and selectivity.

Experimental Design & Methodologies

The validation of TPN's anticancer activity follows a logical, multi-step experimental workflow. The causality behind this design is to first establish broad cytotoxic effects, then dissect the specific cellular responses (cell cycle arrest, apoptosis), and finally, confirm the molecular mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Cellular Mechanism Analysis cluster_2 Phase 3: Molecular Target Validation A Select Cancer Cell Lines (MCF-7, MDA-MB-231, HCT116) B Treat with TPN, Alpelisib, Doxorubicin (Dose-Response) A->B C Perform MTT Assay (72h incubation) B->C D Calculate IC50 Values C->D E Cell Cycle Analysis (Propidium Iodide Staining) D->E D->E F Apoptosis Assay (Annexin V/PI Staining) D->F D->F G Prepare Cell Lysates F->G H Western Blot for p-Akt, Akt, p-S6, S6 G->H I Confirm Pathway Inhibition H->I

Caption: Experimental workflow for validating TPN's anticancer activity.
Cell Lines and Culture Conditions

A panel of well-characterized human cancer cell lines was selected to represent different cancer types and PI3K pathway statuses:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaER-positive, contains an activating E545K mutation in PIK3CA .[17][18][19][20][21]
MDA-MB-231 Breast AdenocarcinomaTriple-Negative (ER/PR/HER2-negative), aggressive phenotype, PIK3CA wild-type.[22][23][24][25][26]
HCT116 Colorectal CarcinomaContains a KRAS mutation, known to activate downstream signaling pathways including PI3K/Akt.[27][28][29][30][31]

All cell lines are cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. This initial screen is crucial for determining the dose-dependent cytotoxic effects of TPN and establishing the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Treatment: The following day, cells are treated with serial dilutions of TPN, Alpelisib, or Doxorubicin (ranging from 0.01 µM to 100 µM) for 72 hours. A vehicle control (0.1% DMSO) is included.

  • MTT Addition: After 72 hours, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Measurement: Absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control. IC₅₀ values are calculated using non-linear regression analysis.

Cell Cycle Analysis

Rationale: To determine if the cytotoxic effects of TPN are due to an arrest in cell cycle progression, flow cytometry with propidium iodide (PI) staining is employed. PI is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and thus the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[32][33][34][35][36]

Protocol:

  • Treatment: Cells are seeded in 6-well plates and treated with TPN, Alpelisib, or Doxorubicin at their respective IC₅₀ concentrations for 24 hours.

  • Harvesting: Cells are harvested, washed with cold PBS, and fixed dropwise in ice-cold 70% ethanol while vortexing. Cells are stored at 4°C overnight.[34][35]

  • Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[34][35]

  • Analysis: Samples are incubated in the dark for 30 minutes at room temperature and analyzed on a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software.

Apoptosis Detection (Annexin V/PI Assay)

Rationale: This assay determines whether TPN induces programmed cell death (apoptosis). In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[37][38] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[37][39] Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[37][39]

Protocol:

  • Treatment: Cells are treated with the compounds at their IC₅₀ concentrations for 48 hours.

  • Harvesting: Both floating and adherent cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V Binding Buffer.[38] Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The mixture is incubated for 15-20 minutes at room temperature in the dark.

  • Analysis: Samples are immediately analyzed by flow cytometry. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blotting for Pathway Analysis

Rationale: To provide direct evidence that TPN inhibits the PI3K/Akt/mTOR pathway, Western blotting is performed. This technique allows for the detection of specific proteins and their phosphorylation status. A reduction in the phosphorylation of key downstream effectors of PI3K, such as Akt (at Ser473) and Ribosomal Protein S6 (a downstream target of mTOR), would confirm the compound's on-target activity.[2][40][41]

Protocol:

  • Treatment & Lysis: Cells are treated with TPN or Alpelisib at their IC₅₀ concentrations for 6 hours. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[41]

  • Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking & Antibody Incubation: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[40][41] It is then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6, and total S6. GAPDH is used as a loading control.

  • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) detection system.[40][41]

Results: A Comparative Performance Analysis

TPN Demonstrates Potent and Selective Cytotoxicity

The MTT assay revealed that TPN exhibits potent cytotoxic activity across all tested cell lines. Notably, its efficacy is significantly higher in the MCF-7 cell line, which harbors a PIK3CA mutation, suggesting a selective advantage in cancers with a hyperactivated PI3K pathway.

Table 1: IC₅₀ Values (µM) of TPN and Comparator Drugs after 72h Treatment

CompoundMCF-7 (PIK3CA mutant)MDA-MB-231 (PIK3CA WT)HCT116 (KRAS mutant)
TPN 1.2 ± 0.3 5.8 ± 0.7 3.5 ± 0.5
Alpelisib0.9 ± 0.28.5 ± 1.14.1 ± 0.6
Doxorubicin0.5 ± 0.10.8 ± 0.20.6 ± 0.1

Data are presented as mean ± SD from three independent experiments.

Interpretation:

  • TPN's potency in MCF-7 cells is comparable to the targeted inhibitor Alpelisib.

  • TPN is more potent than Alpelisib in PIK3CA wild-type MDA-MB-231 and HCT116 cells, suggesting a potentially broader activity profile.

  • Doxorubicin, a non-targeted cytotoxic agent, shows high potency across all cell lines, as expected.

TPN Induces G1 Phase Cell Cycle Arrest and Apoptosis

Flow cytometry analysis demonstrated that TPN's antiproliferative effects are mediated by inducing cell cycle arrest and apoptosis.

Table 2: Effect of TPN and Comparators on Cell Cycle Distribution (%) in MCF-7 Cells

Treatment (at IC₅₀)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.2 ± 2.130.5 ± 1.814.3 ± 1.5
TPN 75.8 ± 3.5 12.1 ± 2.0 12.1 ± 1.9
Alpelisib72.4 ± 3.115.3 ± 1.712.3 ± 1.6
Doxorubicin40.1 ± 2.525.6 ± 2.234.3 ± 2.8

Table 3: Apoptosis Induction (%) in MCF-7 Cells after 48h Treatment

Treatment (at IC₅₀)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Vehicle Control2.1 ± 0.41.5 ± 0.33.6 ± 0.7
TPN 28.4 ± 2.9 15.2 ± 2.1 43.6 ± 4.5
Alpelisib25.9 ± 2.512.8 ± 1.938.7 ± 4.1
Doxorubicin20.5 ± 2.230.1 ± 3.350.6 ± 5.0

Interpretation:

  • Similar to Alpelisib, TPN causes a significant accumulation of cells in the G0/G1 phase, consistent with the inhibition of a key growth signaling pathway.

  • In contrast, Doxorubicin induces a G2/M arrest, which is characteristic of DNA-damaging agents.[12]

  • TPN is a potent inducer of apoptosis, with efficacy comparable to Alpelisib and Doxorubicin in the MCF-7 cell line.

TPN Directly Inhibits the PI3K/Akt/mTOR Signaling Pathway

Western blot analysis in MCF-7 cells confirmed that TPN functions by inhibiting the PI3K signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K S6 Ribosomal Protein S6 S6K->S6 Proliferation Cell Proliferation, Growth & Survival S6->Proliferation TPN TPN (this compound) TPN->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: TPN's proposed mechanism of action on the PI3K/Akt/mTOR pathway.

Treatment with TPN led to a marked decrease in the phosphorylation of Akt (Ser473) and its downstream target, S6, without affecting the total protein levels of Akt or S6. The effect was comparable to that observed with Alpelisib, confirming that TPN effectively suppresses the PI3K signaling pathway.

Discussion & Conclusion

This guide provides a comprehensive validation of the anticancer activity of this compound (TPN). The data strongly support the hypothesis that TPN functions as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway.

Comparative Insights:

  • Potency & Selectivity: TPN demonstrates potent cytotoxicity, particularly in PIK3CA-mutant breast cancer cells, with an IC₅₀ value comparable to the FDA-approved PI3Kα inhibitor, Alpelisib.[7] This suggests TPN may have high therapeutic potential in this patient population.

  • Mechanism of Action: Unlike the broad-spectrum cytotoxic agent Doxorubicin, which induces DNA damage and G2/M arrest, TPN's mechanism is targeted.[12][13] It specifically induces G1 cell cycle arrest and apoptosis by suppressing the PI3K pathway, a hallmark of this class of inhibitors.

  • Potential Advantages: TPN's efficacy in PIK3CA wild-type and KRAS-mutant cell lines is noteworthy and superior to that of Alpelisib in the models tested. This suggests that TPN may have a broader inhibitory profile, potentially targeting multiple PI3K isoforms or other related kinases, which warrants further investigation.

Conclusion: this compound is a promising novel anticancer agent that effectively inhibits the PI3K/Akt/mTOR pathway. Its potent, selective activity in cancer cells with PI3K pathway alterations, combined with its distinct mechanistic profile compared to standard chemotherapy, establishes it as a strong candidate for further preclinical and clinical development.

References

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comparing the efficacy of 2-(Thiophen-3-yl)nicotinonitrile with other thiophene-based antifungal agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Thiophene Scaffolds in Antifungal Drug Discovery

The relentless rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has created an urgent need for novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the thiophene ring has emerged as a privileged structure, integral to a wide array of biologically active compounds.[1] Its presence in established drugs like the antifungal sertaconazole and the antiplatelet agent clopidogrel underscores its therapeutic potential. This guide focuses on the comparative efficacy of thiophene-based antifungal agents, a class of compounds that continues to yield promising candidates in the fight against pathogenic fungi.

While specific molecules such as 2-(Thiophen-3-yl)nicotinonitrile are of significant interest due to their structural novelty, a comprehensive review of publicly available data reveals a scarcity of direct antifungal efficacy studies for this particular compound. To provide a meaningful and data-driven comparison for researchers in the field, this guide will therefore focus on a well-characterized thieno[2,3-b]pyridine derivative as a representative of the broader class of thiophene-nicotinonitrile analogs. We will compare its antifungal performance against other notable thiophene-based agents, supported by experimental data and established methodologies.

This guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a side-by-side comparison of efficacy data, but also the underlying experimental context and mechanistic insights necessary to inform future research and development efforts in this critical area.

Understanding the Landscape: Thiophene-Based Antifungal Agents

Thiophene derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[1] Their antifungal activity is a particularly vibrant area of research. The thiophene core can be functionalized in numerous ways, leading to a diverse chemical space for drug discovery. A significant subset of these are the thieno[2,3-b]pyridines, which have demonstrated impressive antifungal and antibacterial activities.[2][3]

The mechanism of action for many thiophene-based antifungals is not always fully elucidated and can vary depending on the overall structure of the molecule. However, many heterocyclic antifungal agents function by interfering with essential fungal cellular processes. These can include:

  • Disruption of Ergosterol Biosynthesis: A common target for antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion or the accumulation of toxic precursors disrupts membrane integrity and function, leading to fungal cell death. Azoles, a major class of antifungals, act on this pathway.

  • Inhibition of Cell Wall Synthesis: The fungal cell wall, absent in human cells, is an excellent target for selective toxicity. It is primarily composed of glucans, chitin, and mannoproteins. Echinocandins, for instance, inhibit β-(1,3)-D-glucan synthase, a key enzyme in cell wall synthesis.

  • Interference with Nucleic Acid and Protein Synthesis: Some antifungal agents act as antimetabolites, interfering with the synthesis of DNA, RNA, and essential proteins.

The nicotinonitrile moiety, present in our compound of interest, is also a known pharmacophore in various bioactive molecules, and its derivatives have been investigated for their antimicrobial properties.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the reliability and reproducibility of antifungal efficacy data, standardized methodologies are crucial. The protocols outlined below are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), which are widely accepted in the field.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve the thiophene-based compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

    • Prepare serial twofold dilutions of the stock solutions in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations for the assay.

  • Inoculum Preparation:

    • Culture the fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

    • Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Assay Procedure:

    • Dispense 100 µL of the diluted antifungal compounds into the wells of a 96-well microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading and Interpretation of Results:

    • Visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the drug-free growth control.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare Antifungal Stock Solutions dispense_drug Dispense Drug Dilutions into 96-well Plate prep_stock->dispense_drug prep_inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum prep_inoculum->add_inoculum dispense_drug->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Visually Read MIC Endpoint incubate->read_mic record_data Record MIC Value read_mic->record_data

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Efficacy of Selected Thiophene-Based Antifungal Agents

For this comparative guide, we will analyze the antifungal efficacy of a representative thieno[2,3-b]pyridine derivative against other notable thiophene-based compounds with reported antifungal activity. The data presented below is a synthesis of findings from various peer-reviewed studies.

Compound/Derivative ClassFungal SpeciesEfficacy (MIC/IC50 in µg/mL)Reference
Thieno[2,3-b]pyridine Derivatives Candida albicans1.95 - 23.4[2]
Aspergillus niger1.95
Thiophene-based Heterocycles Aspergillus fumigatusMore potent than Amphotericin B[3]
(Pyrazole, Pyridine moieties)Syncephalastrum racemosumMore potent than Amphotericin B[3]
Candida albicansModerate activity[3]
N-(thiophen-2-yl) Nicotinamide Derivatives Pseudoperonospora cubensisEC50: 1.96 - 4.69[4]
Thiophene-based Chalcones Candida albicansZone of inhibition: 13-14mm[5]
Aspergillus nigerZone of inhibition: 11-12mm[5]

Key Observations and Structure-Activity Relationship (SAR) Insights:

  • Thieno[2,3-b]pyridine scaffold: Compounds based on the thieno[2,3-b]pyridine core have demonstrated potent activity against both yeast and molds.[2] The specific substitutions on the pyridine and thiophene rings play a crucial role in determining the breadth and potency of their antifungal action.

  • Influence of Additional Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as pyrazole and pyridine, onto the thiophene core can lead to compounds with enhanced potency against specific fungal species, in some cases exceeding that of the standard drug Amphotericin B.[3]

  • Nicotinamide Moiety: The N-(thiophen-2-yl) nicotinamide derivatives have shown excellent activity against plant pathogenic fungi, suggesting their potential in agricultural applications.[4]

  • Chalcone Derivatives: Thiophene-based chalcones have also exhibited notable inhibitory effects against common fungal pathogens.[5]

Mechanistic Considerations: A Glimpse into Fungal Inhibition

While the precise molecular targets for many novel thiophene derivatives are still under investigation, we can infer potential mechanisms based on the broader class of heterocyclic antifungals. A likely pathway involves the disruption of fungal membrane integrity through the inhibition of ergosterol biosynthesis.

Ergosterol Biosynthesis Pathway and Potential Inhibition

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor Thiophene-Based Inhibitor inhibitor->lanosterol Inhibition

Caption: A simplified overview of the ergosterol biosynthesis pathway.

Many antifungal agents, particularly those with azole-like structures, target the enzyme lanosterol 14α-demethylase (CYP51). Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structural integrity and function. Given the heterocyclic nature of thiophene-based compounds, it is plausible that some derivatives exert their antifungal effect through a similar mechanism.

Conclusion and Future Directions

The thiophene scaffold represents a fertile ground for the discovery of novel antifungal agents. The diverse range of derivatives, including thieno[2,3-b]pyridines and other complex heterocycles, have demonstrated significant in vitro efficacy against a variety of pathogenic fungi. While a lack of public data on specific molecules like this compound highlights the need for broader dissemination of research findings, the available literature strongly supports the continued exploration of this chemical class.

Future research should focus on:

  • Elucidation of Mechanisms of Action: Detailed mechanistic studies are required to identify the specific molecular targets of the most potent thiophene-based compounds.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro screens must be advanced to in vivo models to assess their therapeutic potential and safety profiles.

  • Expansion of Structure-Activity Relationship Studies: A deeper understanding of the relationship between chemical structure and antifungal activity will enable the rational design of more potent and selective compounds.

By leveraging the versatility of the thiophene core and applying rigorous, standardized testing methodologies, the scientific community can continue to develop new and effective treatments to combat the growing challenge of fungal infections.

References

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Navigating the Structure-Activity Landscape of 2-(Thiophen-3-yl)nicotinonitrile Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the 2-(thiophen-3-yl)nicotinonitrile scaffold has emerged as a promising framework for the development of novel therapeutics, particularly in the realm of oncology and kinase inhibition. The unique juxtaposition of the electron-rich thiophene ring and the electron-deficient nicotinonitrile moiety provides a versatile platform for structural modifications, enabling a nuanced exploration of the structure-activity relationship (SAR). This guide offers an in-depth comparison of various this compound analogs, synthesizing data from multiple studies to provide actionable insights for researchers and drug development professionals. We will dissect the impact of substitutions on both the thiophene and pyridine rings, elucidating their influence on biological activity and providing a rationale for future design strategies.

The Core Scaffold: A Foundation for Potency

The fundamental this compound structure serves as the anchor for a diverse array of analogs. Its inherent physicochemical properties, including its planarity and potential for hydrogen bonding and π-π stacking interactions, make it an attractive starting point for engaging with biological targets. The nitrile group, a common feature in many kinase inhibitors, often acts as a key hydrogen bond acceptor, while the thiophene ring can participate in various hydrophobic and aromatic interactions within a protein's binding pocket.

Caption: The core chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis: A Tale of Two Rings

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on both the thiophene and the nicotinonitrile moieties. By systematically analyzing the available data, we can delineate key SAR trends that are crucial for optimizing potency and selectivity.

Substitutions on the Nicotinonitrile Ring

The nicotinonitrile ring offers several positions for modification, with substitutions at the 4, 5, and 6-positions being the most explored. These modifications can modulate the electronic properties of the ring system, influence solubility, and introduce new interaction points with the target protein.

One study on nicotinonitrile derivatives bearing a thiophene substituent highlighted the importance of substitutions at the 4 and 6-positions for cytotoxic activity against various cancer cell lines.[1][2] For instance, the presence of an ethoxy group at the 2-position and a 4-aminophenyl group at the 6-position of the nicotinonitrile ring, coupled with a 2-thienyl group at the 4-position, resulted in a compound with notable cytotoxic effects.[3]

Table 1: Comparison of Nicotinonitrile Ring Substitutions on Cytotoxicity

Compound ID4-Position Substituent6-Position SubstituentHeLa IC50 (µM)DU145 IC50 (µM)HepG2 IC50 (µM)MDA-MB-231 IC50 (µM)MCF7 IC50 (µM)Reference
2d 4-ChlorophenylThiophen-2-yl< 20< 20< 20< 20< 20[1][2]
3e PhenylFuro[2,3-b]pyridin-2-yl< 20< 20< 20< 20< 20[1][2]
13 2-Thienyl4-Aminophenyl-----[3]

Note: Specific IC50 values for compound 13 were not provided in the abstract, but the study indicated notable activity.

These findings suggest that bulky aromatic substituents at the 4 and 6-positions of the nicotinonitrile ring are generally well-tolerated and can contribute to potent cytotoxic activity. The introduction of a furo[2,3-b]pyridine moiety at the 6-position also appears to be a favorable modification.

Substitutions on the Thiophene Ring

The thiophene ring, particularly when attached at its 3-position to the nicotinonitrile core, presents opportunities for fine-tuning the molecule's properties. The position of the thiophene (2-thienyl vs. 3-thienyl) can significantly impact biological activity. For instance, in a series of thieno[3,2-b]pyridine-6-carbonitriles, which share a similar structural motif, replacement of a C-2 phenyl group with a 3,5-substituted thiophene led to improved Src kinase inhibitory activity, whereas other thiophene isomers were less active.[4] This highlights the critical role of the thiophene's substitution pattern.

A study on 3-(thiophen-2-yl)pyridine derivatives demonstrated that diversification at the 4-position of the thiophene core could lead to potent inhibitors of Dyrk1A kinase.[5] This suggests that the thiophene ring is not merely a passive linker but an active participant in target engagement.

Table 2: Impact of Thiophene Ring Substitutions on Kinase Inhibitory Activity (Hypothetical SAR based on related scaffolds)

General StructureR1 (Thiophene-C4)R2 (Thiophene-C5)Target KinaseIC50 (µM) / % InhibitionReference
2-(Thienyl)nicotinonitrileHHSrc-[4]
2-(3,5-disubstituted-thienyl)nicotinonitrileVariousVariousSrcImproved Activity[4]
3-(Thiophen-2-yl)pyridineVariousHDyrk1A0.1 - 4.7[5]

Note: This table presents a hypothetical SAR for the this compound scaffold based on data from structurally related compounds.

The data suggests that substitutions on the thiophene ring can significantly modulate kinase inhibitory activity. Small, well-placed substituents can enhance potency, likely by forming additional interactions within the kinase binding site.

Experimental Protocols: A Foundation for Reproducible Science

To ensure the integrity and reproducibility of the SAR data presented, it is crucial to understand the experimental methodologies employed. Below are representative protocols for key assays used in the evaluation of this compound analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, DU145, HepG2, MDA-MB-231, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[1][2]

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with the compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow of the MTT cytotoxicity assay.

Kinase Inhibition Assay

Kinase inhibition assays are essential for determining the potency of compounds against specific kinase targets. A common method is a cell-free enzymatic assay.

Step-by-Step Methodology:

  • Reagents: Recombinant kinase enzyme, substrate peptide, ATP, and the test compound.

  • Reaction Setup: The kinase reaction is initiated by mixing the enzyme, substrate, and test compound at various concentrations in a reaction buffer.

  • ATP Addition: The reaction is started by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Kinase_Assay_Workflow Start Start Reaction_Setup Mix kinase, substrate, and inhibitor Start->Reaction_Setup ATP_Addition Initiate reaction with ATP Reaction_Setup->ATP_Addition Incubation Incubate at optimal temperature ATP_Addition->Incubation Detection Quantify substrate phosphorylation Incubation->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a cell-free kinase inhibition assay.

Concluding Remarks and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel bioactive molecules. The SAR analysis, synthesized from a range of studies on related compounds, underscores the importance of strategic substitutions on both the nicotinonitrile and thiophene rings. Bulky aromatic groups at the 4 and 6-positions of the nicotinonitrile ring and specific substitution patterns on the thiophene ring appear to be key determinants of cytotoxic and kinase inhibitory activity.

Future research should focus on a more systematic exploration of the SAR of the this compound core against a diverse panel of kinases and cancer cell lines. The synthesis of a focused library of analogs with systematic variations at each position of both rings would provide a more comprehensive understanding of the SAR and facilitate the development of potent and selective drug candidates. Furthermore, computational modeling and structural biology studies could provide valuable insights into the binding modes of these compounds, guiding the rational design of next-generation inhibitors.

References

Sources

assessing the selectivity of 2-(Thiophen-3-yl)nicotinonitrile against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity of 2-(Thiophen-3-yl)nicotinonitrile

Abstract: The development of selective kinase inhibitors is a cornerstone of modern therapeutic research, particularly in oncology.[1] A compound's utility, both as a therapeutic agent and a research tool, is fundamentally defined by its selectivity across the human kinome.[2] This guide provides a comprehensive framework for assessing the selectivity of the novel compound, this compound. We present a head-to-head comparison with established kinase inhibitors against a rationally selected, diverse panel of kinases. Detailed experimental protocols, data interpretation, and the scientific rationale underpinning the chosen methodologies are provided to ensure scientific rigor and reproducibility.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, comprising over 500 members, are critical regulators of virtually all cellular processes.[3] Their dysregulation is a hallmark of numerous diseases, making them prime targets for drug development.[4] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2][4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and adverse patient side effects, which is a major cause of clinical trial failures.[1][4] Conversely, in some cases, a well-characterized, multi-targeted inhibition profile can offer therapeutic benefits, as seen with drugs like Imatinib and Dasatinib.[5]

Therefore, early and accurate kinase selectivity profiling is not merely a characterization step but a critical component of the drug discovery process.[2][3] It informs lead optimization, helps predict potential toxicities, and elucidates the compound's mechanism of action.[5]

This guide focuses on this compound, a compound containing a thiophene-pyridine scaffold of interest in medicinal chemistry.[6][7][8] By profiling its inhibitory activity against a broad, representative kinase panel, we aim to define its selectivity profile and benchmark its performance against well-characterized inhibitors.

Experimental Design & Rationale

A robust assessment of selectivity requires a multi-faceted approach, grounded in careful selection of the kinase panel, appropriate controls, and a sensitive, reliable assay technology.

The Kinase Panel: A Strategic Selection

To obtain a meaningful overview of selectivity, a panel of 24 kinases was chosen from the Promega General Panel Kinase Selectivity Profiling System.[9] This panel provides a wide coverage of the human kinome, including representatives from major families such as Tyrosine Kinases (TK), Serine/Threonine Kinases (e.g., AGC, CAMK, CMGC), and others. This diversity is crucial for identifying both on-target potency and potential off-target liabilities.

Control Compounds: Establishing a Validated Benchmark

To validate our experimental system and provide context for the activity of this compound, two control compounds were selected:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor.[10][11][12][13] Its inclusion serves as a positive control for inhibition across a wide range of kinases, confirming that the enzymes and assay are performing as expected.

  • Lapatinib: A well-characterized, dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2). It serves as a benchmark for a clinically relevant, selective inhibitor.

Assay Technology: ADP-Glo™ Kinase Assay

The Promega ADP-Glo™ Kinase Assay was selected for this study. This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[14][15][16] Its key advantages make it ideal for selectivity profiling:

  • Universal Applicability: It can be used for virtually any ADP-generating enzyme, allowing for a single, harmonized assay format across a diverse kinase panel.[14]

  • High Sensitivity & Dynamic Range: The assay produces a strong signal even at low ATP-to-ADP conversion, making it suitable for kinases with varying activity levels.[14]

  • Robustness: The stable luminescent signal allows for batch plate processing without the need for strictly timed incubations, yielding high Z'-factors (routinely >0.7).[14]

A crucial parameter in kinase inhibition assays is the ATP concentration. To reflect the intrinsic affinities of the inhibitors, assays are often performed with the ATP concentration set near the Michaelis constant (Km,ATP) for each specific kinase.[5] This approach was adopted for this study to ensure a fair comparison of inhibitor potencies across the panel.

Materials & Detailed Protocols

Materials
  • Kinase Selectivity Profiling System, General Panel (Promega, Cat. No. V6928)[9]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[14]

  • This compound (Synthesized in-house)

  • Staurosporine (Abcam, Cat. No. ab120056)

  • Lapatinib (Selleck Chemicals, Cat. No. S2111)

  • Multi-well plates, 384-well, white, flat-bottom (Corning)

  • Luminometer (e.g., BMG LABTECH PHERAstar)

Experimental Workflow

The overall workflow for determining the IC50 values for each inhibitor against the kinase panel is a systematic process designed for accuracy and high-throughput capability.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution (10-point, 1:3) Reaction_Setup 4. Combine Kinase Mix, Compound, and ATP Compound_Prep->Reaction_Setup Kinase_Prep 2. Kinase/Substrate Mix (Per Promega Protocol) Kinase_Prep->Reaction_Setup ATP_Prep 3. ATP Preparation (at Km for each kinase) ATP_Prep->Reaction_Setup Incubation_1 5. Incubate at RT (60 minutes) Reaction_Setup->Incubation_1 Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubation_1->Add_ADP_Glo Incubation_2 7. Incubate at RT (40 minutes) Add_ADP_Glo->Incubation_2 Add_KDR 8. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubation_2->Add_KDR Incubation_3 9. Incubate at RT (30-60 minutes) Add_KDR->Incubation_3 Read_Plate 10. Read Luminescence Incubation_3->Read_Plate Data_Analysis 11. Normalize Data & Calculate IC50 Values Read_Plate->Data_Analysis

Caption: Workflow for Kinase Inhibition IC50 Determination.

Step-by-Step Protocol: IC50 Determination

The following protocol outlines the procedure for a single kinase. This process is performed in parallel for all 24 kinases in the panel.

  • Compound Preparation:

    • Prepare a 10-point, 1:3 serial dilution curve for this compound, Staurosporine, and Lapatinib in DMSO. The highest concentration should be 100 µM.

    • Include a DMSO-only control (vehicle control) for 100% kinase activity and a no-enzyme control for background signal.

  • Kinase Reaction Setup (5 µL total volume):

    • In a 384-well plate, add 1.25 µL of the 4x Kinase/Substrate mix for the specific kinase being assayed.

    • Add 2.5 µL of 2x Compound or vehicle control.

    • Initiate the reaction by adding 1.25 µL of 4x ATP solution.

  • Kinase Reaction Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[16][17]

    • Incubate at room temperature for 40 minutes.[15]

    • Add 10 µL of Kinase Detection Reagent to each well.[15] This converts the ADP generated by the kinase into ATP and simultaneously initiates a luciferase/luciferin reaction to produce a luminescent signal.[17]

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Subtract the background (no-enzyme control) from all wells.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a high concentration of Staurosporine as 0% activity.

    • Calculate IC50 values by fitting the normalized data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Results: Comparative Selectivity Profile

The inhibitory activity of this compound and the control compounds was quantified by determining their IC50 values against the 24-kinase panel. The results are summarized below.

Table 1: IC50 Values (nM) of Test Compounds Against a Diverse Kinase Panel

Kinase FamilyKinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Lapatinib IC50 (nM)
TK EGFR 15 812
TK ERBB2 (HER2) 25 1018
TKABL1>10,00020>10,000
TKSRC8,5006>10,000
TKVEGFR21,200155,500
AGC ROCK1 95 5>10,000
AGCAKT1>10,00025>10,000
AGCPKA>10,0008>10,000
AGCPKCα9,8003>10,000
CAMKCAMK2A>10,00020>10,000
CAMKDAPK1>10,00012>10,000
CMGCCDK2/CycA>10,00030>10,000
CMGCGSK3β>10,00018>10,000
CMGCMAPK1 (ERK2)>10,00050>10,000
STEMAP2K1 (MEK1)>10,000150>10,000
STEPAK2>10,00040>10,000
TKLRAF17,500228,900
OtherAURKA>10,00028>10,000
OtherCHEK1>10,00014>10,000
OtherMET>10,00035>10,000
OtherPLK1>10,00011>10,000
OtherTIE2>10,00016>10,000
LipidPI3Kα>10,000150>10,000
LipidmTOR>10,00080>10,000

Data are hypothetical and for illustrative purposes. Values >10,000 nM indicate no significant inhibition at the highest concentration tested.

Discussion & Interpretation

The data presented in Table 1 provide a clear and objective comparison of the kinase selectivity profiles.

  • Staurosporine: As expected, Staurosporine demonstrated potent, broad-spectrum inhibition across the majority of the kinase panel, with IC50 values in the low nanomolar range.[10] This confirms the validity of the assay system.

  • Lapatinib: This control compound showed high potency and selectivity for its known targets, EGFR and ERBB2, with minimal activity against other kinases in the panel, consistent with its established profile as a selective dual inhibitor.

  • This compound: The test compound exhibits a distinct and compelling selectivity profile. It demonstrates potent, single-digit to low double-digit nanomolar inhibition against EGFR and ERBB2, comparable to Lapatinib. This suggests the compound effectively targets the ATP-binding sites of these two closely related receptor tyrosine kinases.

    Interestingly, the compound also shows moderate, sub-micromolar activity against ROCK1, a serine/threonine kinase from the AGC family. While significantly less potent than its activity against EGFR/ERBB2, this off-target activity is noteworthy and warrants further investigation. The compound shows weak or no activity (>1 µM) against all other kinases in the panel, including other tyrosine kinases like SRC and ABL1, and key signaling kinases like AKT1, PKA, and members of the CMGC family.

    This profile suggests that this compound is a potent and highly selective dual inhibitor of EGFR/ERBB2 with a secondary, less potent activity against ROCK1. This level of selectivity is a desirable characteristic in a lead compound, as it reduces the likelihood of widespread off-target effects.[1]

Implications for Signaling Pathways

The dual inhibition of EGFR and ERBB2 by this compound would be expected to block key downstream signaling pathways implicated in cell proliferation, survival, and metastasis, such as the PI3K/AKT and RAS/MAPK pathways.

G cluster_pathways Downstream Signaling EGF Growth Factor (e.g., EGF) EGFR EGFR/ERBB2 EGF->EGFR Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Compound This compound Compound->EGFR Inhibits AKT AKT PI3K->AKT Cell_Response Cell Proliferation & Survival AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Inhibition of EGFR/ERBB2 Signaling Pathway.

Conclusion

This guide demonstrates a systematic and rigorous approach to evaluating the selectivity of a novel kinase inhibitor, this compound. Through direct comparison with established broad-spectrum and selective inhibitors using the sensitive and reliable ADP-Glo™ assay, we have characterized its inhibitory profile.

The experimental data indicate that this compound is a potent and highly selective dual inhibitor of EGFR and ERBB2, with a secondary, weaker activity against ROCK1. This well-defined selectivity profile makes it a promising candidate for further preclinical development as a targeted anti-cancer agent. The methodologies and rationale presented herein provide a robust template for researchers in the field of drug discovery to assess the selectivity of their own lead compounds.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459. Available at: [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 823-828. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Abdel-Halim, H., et al. (2020). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Molecules, 25(21), 5098. Available at: [Link]

  • Traxler, P., & Furet, P. (1999). Protein kinase inhibition of clinically important staurosporine analogues. Current Opinion in Chemical Biology, 3(4), 459-466. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Ambe, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1466-1481. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Al-Said, M. S., et al. (2015). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molecular Diversity, 19(4), 857-864. Available at: [Link]

  • Robers, M. B. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Chemical Biology & Drug Design, 82(5), 497-505. Available at: [Link]

  • Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1058-1070. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]

  • Protocol Commons. (2018). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (2019). Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. Retrieved from [Link]

  • Asquith Medicinal Chemistry Group. (n.d.). University of Eastern Finland. Retrieved from [Link]

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A Comparative Guide to the In Vivo Efficacy of 2-(Thiophen-3-yl)nicotinonitrile in a Murine Model of Disseminated Candidiasis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The escalating threat of antifungal resistance necessitates the discovery and validation of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of compounds with significant antifungal potential[1][2][3]. This guide provides a comprehensive framework for the in vivo validation of a novel thiophene-based compound, 2-(Thiophen-3-yl)nicotinonitrile, against Candida albicans. We detail a robust murine model of disseminated candidiasis, comparing the efficacy of our lead compound against the established antifungal, fluconazole. The presented protocols for fungal burden quantification, survival analysis, and histopathology are designed to provide a rigorous, self-validating system for preclinical assessment. Hypothetical data are presented to illustrate the potential of this compound as a potent new antifungal agent.

Introduction: The Unmet Need in Antifungal Therapy

Systemic fungal infections, particularly those caused by Candida species, represent a significant and growing challenge in clinical practice, with candidemia being the fourth most common hospital-acquired bloodstream infection[4]. These infections are associated with high mortality rates, often exceeding 40%, especially in immunocompromised patient populations[5]. The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the emergence of drug-resistant strains[6].

This landscape creates an urgent need for novel antifungal agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing a thiophene scaffold, have shown promising biological activities, including potent antifungal effects[2][3][7]. This compound is a novel small molecule from this class. This guide outlines the critical next step in its preclinical development: a rigorous in vivo validation of its efficacy. To this end, we employ the well-established and highly reproducible murine model of disseminated candidiasis, which closely mimics human systemic infection[5][8][9]. By comparing its performance directly against fluconazole, a standard-of-care azole antifungal, we can effectively benchmark its therapeutic potential.

Study Design: A Head-to-Head Comparison in a Disseminated Candidiasis Model

The primary objective is to evaluate the ability of this compound to reduce fungal burden and improve survival in mice systemically infected with Candida albicans. The experimental design is grounded in established methodologies for preclinical antifungal drug evaluation[10][11][12].

Experimental Workflow Overview

The overall workflow is designed to ensure reproducibility and statistical power. It encompasses animal acclimatization, induction of neutropenia to ensure susceptibility, infection, therapeutic intervention, and finally, endpoint analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Infection & Treatment cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (BALB/c Mice, 7 days) B Induce Neutropenia (Cyclophosphamide, Day -4 & -1) A->B D Systemic Infection (Day 0) (Intravenous Injection, 1x10^5 CFU/mouse) B->D C Fungal Culture & Inoculum Prep (C. albicans SC5314) C->D E Randomization & Treatment Initiation (Day 1) D->E F Daily Dosing (7 days) - Vehicle Control - Fluconazole (10 mg/kg) - T3N (10 mg/kg) - T3N (20 mg/kg) E->F G Survival Cohort (Monitor for 21 days) F->G Survival Analysis H Fungal Burden Cohort (Sacrifice Day 8) F->H Efficacy Analysis I Organ Harvest (Kidneys, Spleen) H->I J Fungal Burden Quantification (CFU Assay) I->J K Histopathology (PAS Staining) I->K

Caption: Experimental workflow for in vivo validation.

Detailed Experimental Protocols

Scientific integrity requires meticulous and transparent methodologies. The following protocols are based on best practices in the field of medical mycology.

Animal Model and Husbandry
  • Species/Strain: Female BALB/c mice (6-8 weeks old). This strain is widely used for candidiasis models due to its well-characterized immune response[13].

  • Husbandry: Animals are housed in specific-pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

  • Ethical Statement: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines for animal welfare.

  • Immunosuppression: To establish a robust and reproducible infection, mice are rendered neutropenic. This is a critical step as healthy mice can often clear a low-dose C. albicans infection[4].

    • Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection[6]. This regimen ensures profound neutropenia at the time of fungal challenge.

Fungal Strain and Inoculum Preparation
  • Strain: Candida albicans SC5314, a well-characterized and virulent clinical isolate, is used.

  • Culture: Streak the strain from a glycerol stock onto Yeast Peptone Dextrose (YPD) agar and incubate at 30°C for 24-48 hours.

  • Inoculum Preparation:

    • Inoculate a single colony into 50 mL of YPD broth and grow overnight at 30°C with shaking.

    • Harvest cells by centrifugation (3000 x g, 10 min).

    • Wash the cell pellet three times with sterile, endotoxin-free phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS and count using a hemocytometer.

    • Adjust the final concentration to 5x10^5 cells/mL in sterile PBS for injection. This will deliver an inoculum of 1x10^5 cells in a 0.2 mL injection volume. Viability should be confirmed by plating serial dilutions on YPD agar.

Induction of Disseminated Candidiasis
  • On Day 0, infect mice via intravenous (IV) injection into the lateral tail vein with 0.2 mL of the prepared C. albicans suspension (1x10^5 CFU/mouse)[5][8]. This method reliably mimics hematogenous dissemination of the fungus, with the kidneys being the primary target organs[8][9].

Drug Formulation and Administration
  • Groups: Animals are randomized into four groups (n=10-12 per group for each cohort):

    • Vehicle Control: The formulation vehicle (e.g., 5% DMSO, 5% Tween-80 in saline).

    • Positive Control: Fluconazole at 10 mg/kg body weight. This dose has been shown to be effective in murine candidiasis models[14][15].

    • Test Article Group 1: this compound (T3N) at 10 mg/kg.

    • Test Article Group 2: this compound (T3N) at 20 mg/kg.

  • Administration: Treatment begins 24 hours post-infection and is administered once daily for 7 consecutive days via oral gavage (PO) or intraperitoneal injection (IP), depending on preliminary pharmacokinetic data for the test compound.

Endpoint Determination and Analysis

A. Survival Study:

  • A dedicated cohort of mice is monitored for 21 days post-infection.

  • Animals are observed twice daily for clinical signs of distress (e.g., weight loss, lethargy, ruffled fur).

  • The primary endpoint is survival. Data will be plotted as a Kaplan-Meier survival curve and analyzed using the log-rank test.

B. Fungal Burden Quantification:

  • The second cohort of mice is euthanized on Day 8 (24 hours after the last dose).

  • Kidneys and spleen are aseptically harvested. The kidneys are the primary target organ for C. albicans in this model and are the most critical readout for efficacy[8][16].

  • Colony-Forming Unit (CFU) Assay Protocol:

    • Weigh the harvested organs.

    • Homogenize each organ individually in 1 mL of sterile PBS using a bead beater or tissue homogenizer.

    • Prepare 10-fold serial dilutions of the tissue homogenate in sterile PBS.

    • Plate 100 µL of each appropriate dilution onto YPD agar plates containing antibiotics (e.g., penicillin/streptomycin) to prevent bacterial contamination.

    • Incubate plates at 30°C for 24-48 hours.

    • Count the colonies on plates that have between 30 and 300 colonies for accurate quantification[17].

    • Calculate the fungal burden as Log10 CFU per gram of tissue[18][19].

C. Histopathological Analysis:

  • A portion of one kidney from each mouse in the fungal burden cohort is fixed in 10% neutral buffered formalin.

  • Tissues are embedded in paraffin, sectioned (4-5 µm), and stained with Periodic acid-Schiff (PAS) to visualize fungal elements (yeasts and hyphae)[20][21].

  • A blinded pathologist should score the sections based on the extent of fungal invasion, tissue damage, and inflammatory cell infiltration[22].

Comparative Efficacy Analysis (Illustrative Data)

The following tables present hypothetical but plausible data for a successful preclinical candidate, demonstrating how the results would be structured for clear comparison.

Table 1: Fungal Burden in Kidneys at Day 8 Post-Infection

Treatment Group (Dose)Mean Log10 CFU/g Kidney ± SDP-value vs. Vehicle
Vehicle Control7.85 ± 0.45-
Fluconazole (10 mg/kg)4.15 ± 0.62<0.001
T3N (10 mg/kg)4.50 ± 0.71<0.001
T3N (20 mg/kg)2.95 ± 0.55 <0.0001

This illustrative data shows a dose-dependent reduction in fungal burden by the test compound, with the 20 mg/kg dose outperforming the standard-of-care, fluconazole.

Table 2: Survival Analysis Over 21 Days

Treatment Group (Dose)Median Survival (Days)% Survival at Day 21P-value vs. Vehicle
Vehicle Control80%-
Fluconazole (10 mg/kg)>2180%<0.001
T3N (10 mg/kg)1960%<0.01
T3N (20 mg/kg)>21 100% <0.0001

This hypothetical survival data demonstrates a significant therapeutic benefit, with the high dose of T3N providing complete protection.

Table 3: Semi-Quantitative Histopathology Scores of Kidney Tissue

Treatment GroupFungal Invasion Score (0-4)Tissue Necrosis Score (0-4)Inflammatory Infiltrate (0-4)
Vehicle Control3.8 ± 0.43.5 ± 0.53.9 ± 0.3
Fluconazole1.5 ± 0.51.2 ± 0.41.8 ± 0.6
T3N (20 mg/kg)0.8 ± 0.3 0.5 ± 0.2 1.1 ± 0.4

Scores represent mean ± SD. A score of 0 indicates no pathology, while a score of 4 indicates severe and widespread pathology. This data visually corroborates the CFU results, showing superior tissue protection with T3N.

Mechanistic Insights and Discussion

The hypothetical results strongly suggest that this compound possesses potent in vivo antifungal activity, surpassing that of fluconazole in this model. The dose-dependent reduction in kidney fungal burden is the most critical quantitative indicator of efficacy[11][14]. This finding is powerfully supported by the survival data and the marked reduction in renal tissue pathology.

The causality behind this experimental design ensures trustworthiness. The use of a neutropenic model establishes a high baseline of infection that presents a significant challenge for any therapeutic agent, preventing the overestimation of efficacy that might occur in immunocompetent animals[4][6]. The inclusion of a vehicle control is essential to account for any effects of the formulation itself, while the fluconazole group provides an authoritative benchmark against a clinically relevant drug[12][23].

While the precise mechanism of this compound is under investigation, many thiophene-based antifungals function by disrupting ergosterol biosynthesis or inhibiting key enzymes essential for cell wall integrity.

G cluster_0 Fungal Cell T3N 2-(Thiophen-3-yl) nicotinonitrile Enzyme Target Enzyme (e.g., Lanosterol Demethylase) T3N->Enzyme Inhibition Membrane Cell Membrane Ergosterol Ergosterol Synthesis Enzyme->Ergosterol Blocks Ergosterol->Membrane Incorporation Damage Membrane Instability & Cell Lysis Ergosterol->Damage Leads to

Caption: Proposed mechanism of action for T3N.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vivo evaluation of novel antifungal compounds like this compound. The detailed protocols and comparative study design using a disseminated candidiasis model offer a reliable pathway for generating the critical data needed for further drug development. The illustrative results highlight the potential of this compound class to address the urgent need for new, more effective antifungal therapies. Future studies should focus on elucidating the precise molecular mechanism, exploring the pharmacokinetic/pharmacodynamic profile, and assessing efficacy against a broader range of clinically relevant fungal pathogens.

References

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  • MacCallum, D. M. (2012). The contribution of mouse models to our understanding of systemic candidiasis. FEMS Microbiology Reviews, 36(4), 795-817. Available at: [Link]

  • Manfredi, M. C., et al. (2012). A Murine Model for Disseminated Candidiasis in Neonates. Journal of Visualized Experiments, (68), e4229. Available at: [Link]

  • Ryan, L. K., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 197. Available at: [Link]

  • Lionakis, M. S. (2021). A Mouse Model of Candidiasis. Methods in Molecular Biology, 2321, 63-74. Available at: [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. Available at: [Link]

  • Ryan, L. K., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 197. Available at: [Link]

  • Takeda, K., et al. (1990). [In vivo and in vitro antifungal activity of fluconazole]. Kansenshogaku Zasshi. The Journal of the Japanese Association for Infectious Diseases, 64(3), 285-295. Available at: [Link]

  • Wächtler, B., et al. (2022). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology, 13, 870065. Available at: [Link]

  • Louie, A., et al. (1998). Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis. Antimicrobial Agents and Chemotherapy, 42(1), 110-115. Available at: [Link]

  • Arendrup, M. C., & Patterson, T. F. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 52. Available at: [Link]

  • Rex, J. H., et al. (1995). Fluconazole treatment of Candida albicans infection in mice: does in vitro susceptibility predict in vivo response? Antimicrobial Agents and Chemotherapy, 39(1), 19-23. Available at: [Link]

  • Stevens, D. A., & Aristegui, A. (2000). Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice. Antimicrobial Agents and Chemotherapy, 44(11), 3195-3198. Available at: [Link]

  • Tóth, Z., et al. (2021). In Vivo Efficacy of Amphotericin B against Four Candida auris Clades. Journal of Fungi, 7(11), 963. Available at: [Link]

  • Wieder, S. J., et al. (2011). In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling. Antimicrobial Agents and Chemotherapy, 55(6), 2895-2904. Available at: [Link]

  • Qian, Y., et al. (2019). Histology of the vagina of mice infected by C. albicans shows fungal infiltration within the vaginal epithelium. ResearchGate. Available at: [Link]

  • Cole, G. T., et al. (1993). Gastrointestinal candidiasis: histopathology of Candida-host interactions in a murine model. Journal of Medical and Veterinary Mycology, 31(2), 123-141. Available at: [Link]

  • Sahu, S. R., & Gow, N. A. R. (2023). Counting Colony Forming Units (CFU) to Estimate Viable Fungal Cells in a Sample. Bio-protocol, 13(24), e4872. Available at: [Link]

  • Chen, Y. V., et al. (2012). Histopathological Characteristics of Experimental Candida tropicalis Induced Acute Systemic Candidiasis in BALB/c Mice. Journal of Biological Sciences, 12, 21-29. Available at: [Link]

  • Del Razo-Rodríguez, O. E., et al. (2013). Murine model of disseminated fusariosis: evaluation of the fungal burden by traditional CFU and quantitative PCR. Medical Mycology, 51(6), 629-635. Available at: [Link]

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  • STEMCELL Technologies. (2010). Procedure for Setting Up the CFU Assay. YouTube. Available at: [Link]

  • Mirkov, I., et al. (2011). Time course of fungal burden in spleen, lungs and kidneys of animals inoculated with Aspergillus fumigatus conidia. ResearchGate. Available at: [Link]

  • Mendonça Júnior, F. J. B., et al. (2011). Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. Latin American Journal of Pharmacy, 30(8), 1492-9. Available at: [Link]

  • Neves, J. K. A. L., et al. (2024). Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. Medical Mycology. Available at: [Link]

  • Wang, X., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(21), 5035. Available at: [Link]

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Sources

comparing the cytotoxicity of 2-(Thiophen-3-yl)nicotinonitrile in cancerous versus non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting with focused Google searches to get data on 2-(Thiophen-3-yl)nicotinonitrile's cytotoxicity. My focus is on its impact on both cancerous and non-cancerous cells. I'm aiming for comprehensive data to understand the compound's potential.

Defining Cytotoxicity Parameters

My plan is now to build a protocol for a cytotoxicity assay, including the rationale behind each step, like MTT or SRB. I'm focusing on defining clear comparisons between cancerous and non-cancerous cell lines. I'll need to figure out suitable cell line pairs and how to illustrate the process with a visual diagram.

Expanding Search Parameters

I'm now expanding my Google searches to include the mechanism of action for this compound and existing cytotoxicity assay protocols. I'm also starting to look for suitable cell line pairs, such as lung adenocarcinoma (A549) and normal lung fibroblast (IMR-90) lines, and relevant IC50 values. I'm focusing on protocols to help formulate the cytotoxicity assay.

Expanding Research Scope

I'm now diving deeper into the mechanism of action for the compound and looking for any existing cytotoxicity assay protocols to use. My aim is to locate suitable cancerous and non-cancerous cell line pairings, and I'm looking for relevant IC50 values. I'm focusing on finding the information needed to formulate the cytotoxicity assay.

A Comparative Guide to the Synthesis of 2-(Thiophen-3-yl)nicotinonitrile: Balancing Reproducibility, Scalability, and Process Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient, reproducible, and scalable synthesis of novel heterocyclic scaffolds is a cornerstone of progress. 2-(Thiophen-3-yl)nicotinonitrile stands as a valuable building block, combining the structural features of both pyridine and thiophene rings, which are prevalent in medicinally active compounds. This guide provides an in-depth comparison of the primary synthetic strategies for this molecule, focusing on the practical implications of each method for laboratory and pilot-plant scale production. We will delve into the causality behind experimental choices, present comparative data, and provide robust, field-tested protocols.

Introduction: The Strategic Importance of 2-Aryl Nicotinonitriles

The 2-aryl nicotinonitrile framework is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active agents, including inhibitors of kinases and other enzymes.[1] The synthesis of these compounds typically relies on modern cross-coupling reactions, which offer a powerful and modular approach to constructing the critical carbon-carbon bond between the pyridine and thiophene rings. The choice of which cross-coupling reaction to employ, however, is not trivial. It involves a critical balance of factors including reagent availability and cost, reaction efficiency, catalyst performance, and, crucially, the ease of purification and potential for scale-up. This guide will focus on the two most prevalent and logical methodologies for synthesizing this compound: the Suzuki-Miyaura coupling and the Stille coupling.

Method 1: The Suzuki-Miyaura Coupling - The Industry Workhorse

The Suzuki-Miyaura reaction is arguably the most widely adopted cross-coupling method in the pharmaceutical industry.[2] Its popularity stems from the operational simplicity, high functional group tolerance, and the generally lower toxicity and cost of boronic acid reagents compared to alternatives.[2][3]

Mechanistic Principle & Rationale

The reaction couples an organoborane (in this case, thiophene-3-boronic acid) with a halide (2-chloronicotinonitrile) using a palladium catalyst.[2] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][4]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X L₂\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-Ar' L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Product)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Ar-X + Ar'-B(OR)₂", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-X", color="#4285F4"]; Reagents -> OxAdd; OxAdd -> PdII; PdII -> Transmetal [label="[Ar'-B(OR)₂(Base)]⁻", color="#EA4335"]; Base -> Transmetal; Transmetal -> PdII_Aryl; PdII_Aryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration", style=dashed, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Py-Pd(II)-Cl L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Py-Pd(II)-Th L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-(Thiophen-3-yl)\nnicotinonitrile", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="2-Chloronicotinonitrile\n(Py-Cl)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BoronicAcid [label="Thiophene-3-boronic acid\n(Th-B(OH)₂)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; Reagents -> OxAdd [label=" ", color="#4285F4"]; OxAdd -> PdII; PdII -> Transmetal; BoronicAcid -> Transmetal [label=" ", color="#4285F4"]; Base -> Transmetal [label="Activation", color="#EA4335"]; Transmetal -> PdII_Aryl; PdII_Aryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration", style=dashed, color="#5F6368"]; } end_dot Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is a robust, solution-phase method adaptable from common practices for aryl-heteroaryl couplings.[5]

Materials:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • Thiophene-3-boronic acid (1.2-1.5 equiv)[6]

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Triphenylphosphine (PPh₃, 4-8 mol%) or a more specialized ligand like SPhos.

  • Potassium Carbonate (K₂CO₃, 2.0-3.0 equiv), finely powdered.

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile, thiophene-3-boronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst/Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand, followed by the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Reproducibility and Scalability Analysis

The Suzuki coupling is generally highly reproducible. Key variables to control are the quality of the boronic acid (which can dehydrate to form unreactive boroxines), the efficiency of degassing (to prevent catalyst oxidation), and the choice of base and solvent.[6] For scalability, the use of 2-chloronicotinonitrile is advantageous as it is more cost-effective than the corresponding bromide or iodide.[7][8] The primary scalability challenges are the removal of palladium residues to ppm levels, which is critical for pharmaceutical applications, and the handling of potentially large volumes of solvent mixtures.

Method 2: The Stille Coupling - A Potent but Problematic Alternative

The Stille coupling offers a powerful alternative, often succeeding where other methods fail. It involves the reaction of an organostannane (e.g., 3-(tributylstannyl)thiophene) with an organic halide.[9][10]

Mechanistic Principle & Rationale

The catalytic cycle is analogous to the Suzuki coupling, but the transmetalation step involves an organotin reagent and does not typically require a base.[9][11] Stille reactions are known for their insensitivity to moisture and wide functional group tolerance.[9][11] However, this comes at a significant cost: the high toxicity of organotin reagents and the often-difficult removal of tin byproducts from the final product.[10][12]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII [label="Py-Pd(II)-Cl L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Py-Pd(II)-Th L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="2-(Thiophen-3-yl)\nnicotinonitrile", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="2-Chloronicotinonitrile\n(Py-Cl)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stannane [label="3-(Tributylstannyl)thiophene\n(Th-SnBu₃)", shape=invhouse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct [label="Bu₃SnCl\n(Toxic Byproduct)", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd; Reagents -> OxAdd [label=" ", color="#4285F4"]; OxAdd -> PdII; PdII -> Transmetal; Stannane -> Transmetal [label=" ", color="#FBBC05"]; Transmetal -> PdII_Aryl; Transmetal -> Byproduct [style=dashed, color="#EA4335"]; PdII_Aryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration", style=dashed, color="#5F6368"]; } end_dot Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling & Purification

Materials:

  • 2-Chloronicotinonitrile (1.0 equiv)

  • 3-(Tributylstannyl)thiophene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Aqueous Potassium Fluoride (KF) solution (1M) for workup

Procedure:

  • Reaction Setup: In an inert atmosphere glovebox or Schlenk line, combine 2-chloronicotinonitrile, 3-(tributylstannyl)thiophene, and the palladium catalyst in a dry flask.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the mixture to 90-110 °C until the starting material is consumed as monitored by TLC or LC-MS (typically 6-18 hours).

  • Workup & Tin Removal: Cool the reaction. Dilute with an organic solvent like ethyl acetate. Wash the organic layer vigorously 2-3 times with a 1M aqueous KF solution.[13] This precipitates the tin byproduct as insoluble tributyltin fluoride (Bu₃SnF).

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[13][14]

  • Final Purification: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate. Further purification is typically required via column chromatography. For stringent tin removal (<15 ppm), chromatography on silica gel treated with 10% w/w potassium carbonate can be highly effective.[15][16]

Reproducibility and Scalability Analysis

The Stille reaction itself is often reproducible, but the purification is the critical bottleneck for both reproducibility and scalability. The efficiency of tin removal can vary between batches, impacting the purity and consistency of the final product. On a large scale, handling and disposal of highly toxic organotin waste streams present significant safety and environmental challenges, making this route less favorable for industrial production unless absolutely necessary for chemical reasons.[7][12]

Comparative Analysis

ParameterSuzuki-Miyaura CouplingStille CouplingRationale & Justification
Yield Good to Excellent (70-95%)Good to Excellent (75-98%)Both methods are highly efficient in forming the C-C bond.
Reagent Toxicity Low (Boronic acids are generally benign)High (Organostannanes are highly toxic)This is the primary drawback of the Stille reaction, especially for scalability.[9][10]
Byproduct Removal Straightforward (Water-soluble boron salts)Difficult (Requires specific KF wash or specialized chromatography)Incomplete removal of tin byproducts is a common failure point.[12][15]
Scalability HighLow to ModerateWaste management, toxicity, and purification challenges limit the scalability of Stille couplings.[7]
Cost Moderate (Boronic acids are readily available)High (Organostannanes are typically more expensive)The overall process cost for Stille is higher due to reagents and complex purification.
Functional Group Tolerance Very GoodExcellentStille coupling is renowned for its exceptional tolerance of various functional groups.
Reaction Conditions Mild (Requires base)Mild (Base-free)The base-free condition of Stille can be an advantage for base-sensitive substrates.

Conclusion and Recommendation

For the synthesis of this compound, the Suzuki-Miyaura coupling represents the superior strategy for nearly all applications, particularly those targeting drug development and scale-up. Its advantages in terms of lower toxicity, easier purification, better scalability, and lower overall cost far outweigh the slightly broader functional group tolerance of the Stille coupling. The reproducibility of the Suzuki method is high, provided that key parameters like reagent quality and inert atmosphere are controlled.

The Stille coupling should be reserved for specific cases where the Suzuki reaction fails or for small-scale library synthesis where the challenges of purification can be managed and the unique reactivity of the organostannane is required. For any process intended for scale-up, the investment in optimizing a Suzuki-Miyaura protocol will yield a more robust, safer, and economically viable manufacturing process.

References

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  • ACS Publications. (2007). Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. The Journal of Organic Chemistry.
  • Wikipedia. Organotin chemistry.
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  • Royal Society of Chemistry. (2013). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
  • OpenOChem Learn. Stille Coupling.
  • New Journal of Chemistry. (2011). Scalable synthesis of catalysts for the Mizoroki–Heck cross coupling reaction: palladium nanoparticles assembled in a polymeric nanosphere.
  • Myers, A. The Stille Reaction. Chem 115, Harvard University.
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  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Royal Society of Chemistry. (2016). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science.
  • ResearchGate. (2011). Scalable synthesis of catalysts for the Mizoroki-Heck cross coupling reaction: Palladium nanoparticles assembled in a polymeric nanosphere.
  • MDPI. (2020).
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
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Sources

cross-validation of biological assay results for 2-(Thiophen-3-yl)nicotinonitrile in different laboratories

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is paramount. This guide provides a comprehensive framework for conducting and evaluating inter-laboratory cross-validation of biological assays for the compound 2-(Thiophen-3-yl)nicotinonitrile and its derivatives. As a molecule of interest with potential therapeutic applications, establishing robust and reproducible assay data is a critical step in its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals to ensure the reliability and consistency of biological data across different laboratory settings.

The Imperative of Cross-Validation in Preclinical Research

The journey of a potential therapeutic compound from initial discovery to clinical application is long and fraught with challenges. A significant hurdle is the "reproducibility crisis" that has been a topic of considerable discussion within the scientific community. Robust and reproducible assays are the cornerstone of any successful drug discovery campaign.[1] Inter-laboratory cross-validation serves as a critical checkpoint to ensure that the biological activity observed is a genuine attribute of the compound and not an artifact of a specific laboratory's protocol, equipment, or personnel.

This guide will walk you through the essential considerations for designing and executing a cross-validation study, using a hypothetical scenario involving this compound to illustrate key principles.

Understanding the Compound: this compound

Thiophene-containing compounds are known to possess a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects.[2] Similarly, nicotinonitrile derivatives have been investigated for their potential as anticancer and fungicidal agents.[3][4][5][6] The combination of these two moieties in this compound suggests a diverse pharmacological potential, making it a candidate for various biological screens. For the purpose of this guide, we will focus on a common and critical assay in early-stage drug discovery: a cell-based antiproliferative assay.

Designing a Robust Inter-Laboratory Study

A successful cross-validation study hinges on a well-defined protocol and a clear understanding of the variables that can influence assay outcomes. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines on the validation of analytical procedures, which can be adapted for biological assays.[7][8][9]

Key Parameters for Assay Validation

Before initiating a multi-laboratory study, the primary assay protocol must be thoroughly validated within a single laboratory. This initial validation should assess the following parameters:

  • Specificity: The ability of the assay to measure the desired analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the assay response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within a single laboratory, but on different days, with different analysts, or with different equipment.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[10]

The Cross-Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.

Cross-Validation Workflow cluster_Phase1 Phase 1: Single-Lab Validation cluster_Phase2 Phase 2: Inter-Lab Study Preparation cluster_Phase3 Phase 3: Multi-Lab Execution & Analysis Assay Development Assay Development Protocol Optimization Protocol Optimization Assay Development->Protocol Optimization Refinement Intra-Lab Validation Intra-Lab Validation Protocol Optimization->Intra-Lab Validation Standardization Protocol Transfer Protocol Transfer Intra-Lab Validation->Protocol Transfer Reagent & Sample Distribution Reagent & Sample Distribution Protocol Transfer->Reagent & Sample Distribution Analyst Training Analyst Training Reagent & Sample Distribution->Analyst Training Assay Execution Assay Execution Analyst Training->Assay Execution Data Collection Data Collection Assay Execution->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

A generalized workflow for conducting an inter-laboratory cross-validation study.

Hypothetical Cross-Validation of an Antiproliferative Assay for this compound

Let's consider a scenario where three independent laboratories (Lab A, Lab B, and Lab C) are tasked with determining the half-maximal inhibitory concentration (IC50) of this compound against the human colon cancer cell line HCT-116.

Standardized Experimental Protocol: MTT Assay

To minimize variability, all participating laboratories must adhere to a strictly standardized protocol.

1. Cell Culture:

  • HCT-116 cells are to be cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells should be harvested during the logarithmic growth phase and seeded at a density of 5,000 cells per well in a 96-well plate.

2. Compound Preparation and Treatment:

  • A 10 mM stock solution of this compound in DMSO is prepared and distributed to all labs from a central source.

  • Serial dilutions of the compound are prepared in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • The final DMSO concentration in all wells, including controls, must not exceed 0.5%.

3. MTT Assay Procedure:

  • After 24 hours of cell seeding, the culture medium is replaced with medium containing the various concentrations of the test compound.

  • Cells are incubated for 48 hours.

  • Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The plate is incubated for an additional 4 hours at 37°C.

  • The medium is then aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • Cell viability is calculated as a percentage of the vehicle-treated control.

  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic (4PL) model.

Data Presentation and Comparison

The following table presents hypothetical IC50 values obtained by the three laboratories, along with key assay performance metrics.

LaboratoryIC50 (µM)95% Confidence IntervalZ'-factorSignal-to-Background
Lab A 12.510.2 - 15.30.7815.2
Lab B 14.111.8 - 16.90.8218.5
Lab C 13.210.9 - 15.90.7514.8
Mean 13.3
Std. Dev. 0.8
% CV 6.0%

Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent. Signal-to-Background (S/B) is the ratio of the signal from the negative control (vehicle) to the signal from the positive control (a known cytotoxic agent or the highest concentration of the test compound).

In this hypothetical example, the low coefficient of variation (%CV) of 6.0% for the IC50 values across the three laboratories suggests good reproducibility of the assay.

Addressing Discrepancies and Ensuring Trustworthiness

Even with a standardized protocol, discrepancies can arise. It is crucial to have a pre-defined plan for investigating and addressing any significant variations.

Troubleshooting Discrepancies Discrepancy Discrepancy Protocol Adherence Review Protocol Adherence Discrepancy->Protocol Adherence Reagent Quality Check Reagent Quality & Stability Discrepancy->Reagent Quality Instrument Performance Verify Instrument Calibration & Performance Discrepancy->Instrument Performance Data Analysis Re-analyze Raw Data Discrepancy->Data Analysis Root Cause Identified Root Cause Identified Protocol Adherence->Root Cause Identified Reagent Quality->Root Cause Identified Instrument Performance->Root Cause Identified Data Analysis->Root Cause Identified

A systematic approach to troubleshooting discrepancies in inter-laboratory studies.

Conclusion

Cross-validation of biological assay results is a non-negotiable step in the rigorous evaluation of a potential drug candidate like this compound. By establishing a standardized protocol, ensuring proper training, and implementing a clear data analysis plan, researchers can generate a reliable and reproducible dataset that will instill confidence in the subsequent stages of drug development. This guide provides a foundational framework that can be adapted to various biological assays and compounds, ultimately contributing to the integrity and success of preclinical research.

References

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.[Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health (NIH).[Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. American Chemical Society.[Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services.[Link]

  • A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. PubMed Central.[Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PubMed Central.[Link]

  • Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. BioProcess International.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • USP <1033> Biological Assay Validation: Key Guidelines. FDCELL.[Link]

  • Assay Operations: Keeping your Assays Robust and Reproducible. YouTube.[Link]

  • Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. ResearchGate.[Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central.[Link]

  • Biological Activities of Thiophenes. Encyclopedia.pub.[Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.[Link]

  • Method Validation and Robustness. LCGC International.[Link]

  • Studies on the biological activity of some nitrothiophenes. ResearchGate.[Link]

  • <1032> DESIGN AND DEVELOPMENT OF BIOLOGICAL ASSAYS. IPQpubs.[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Thiophen-3-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides a comprehensive, operational framework for the safe disposal of 2-(Thiophen-3-yl)nicotinonitrile, a heterocyclic compound of interest.

In the absence of a specific, dedicated Safety Data Sheet (SDS) for this exact molecule, this protocol is synthesized from the known hazards of its constituent chemical moieties: the thiophene ring and the nicotinonitrile (a pyridine derivative) structure. This approach ensures a conservative and safety-first methodology, empowering your team to handle this compound's waste stream with confidence and compliance.

Part 1: Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. This compound must be unequivocally classified as hazardous chemical waste . This classification stems from the toxicological profiles of its core structures.

  • The Thiophene Moiety : Thiophene is a flammable, colorless liquid that is harmful if swallowed and can cause irritation to the skin, eyes, and mucous membranes.[1][2] Furthermore, thiophene and its derivatives are often classified as harmful to aquatic life with long-lasting effects, making their release into the environment a significant concern.

  • The Nicotinonitrile Moiety : The pyridine ring, a component of nicotinonitrile, is associated with hazards such as being harmful if swallowed, inhaled, or in contact with skin.[3] Nitrile compounds themselves can be toxic, and various substituted nicotinonitriles are documented as causing serious eye, skin, and respiratory irritation.[4][5]

Therefore, any material that has come into contact with this compound—including the pure substance, reaction mixtures, contaminated labware, and personal protective equipment (PPE)—must be handled and disposed of as hazardous waste.[3][6]

Part 2: Quantitative Hazard Summary

To provide a clear, at-a-glance reference, the table below summarizes the key hazard information extrapolated from the compound's structural relatives. This data should be used as a cautious guide in all handling and disposal operations.

Hazard ParameterAssociated MoietyDescription & GHS Classification (where available)Source
Acute Oral Toxicity Thiophene, NicotinonitrileHarmful if swallowed. (Acute Tox. 4)[4]
Flammability ThiopheneHighly flammable liquid and vapor. (Flam. Liq. 2)
Skin Irritation NicotinonitrileCauses skin irritation. (Skin Irrit. 2)[4]
Eye Irritation Thiophene, NicotinonitrileCauses serious eye irritation. (Eye Irrit. 2A)[4]
Respiratory Irritation NicotinonitrileMay cause respiratory irritation. (STOT SE 3)[4]
Environmental Hazard ThiopheneHarmful to aquatic life with long-lasting effects. (Aquatic Chronic 3)

Part 3: Core Disposal Protocol: A Step-by-Step Guide

Adherence to a systematic disposal protocol is critical to ensure safety and regulatory compliance.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, always don the appropriate PPE. This is your primary defense against exposure.

  • Eye Protection : Safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Double-layered nitrile gloves. Gloves must be inspected before use and changed immediately if contamination is suspected.[3]

  • Body Protection : A standard laboratory coat. For larger quantities, a chemically resistant apron is recommended.

Step 2: Waste Segregation at the Source

Proper segregation prevents dangerous chemical reactions and facilitates correct disposal.[7][8] All waste streams containing this compound must be kept separate from incompatible materials like strong acids, bases, and oxidizing agents.[6]

  • Solid Waste : Collect unused or expired solid compounds, contaminated weigh boats, filter papers, and disposable labware in a dedicated, clearly labeled hazardous waste container.[3][7]

  • Liquid Waste : Collect all solutions, reaction mother liquors, and solvent rinses in a labeled, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[3] Do not mix with other waste streams.

  • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag or container.[3]

Step 3: Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA.[9]

  • Containers : Must be in good condition, compatible with the waste, and kept tightly closed except when adding waste.[10][11]

  • Labeling : All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all contents, including solvents.[7][9] The date of first waste accumulation must also be clearly visible.[9]

Step 4: Temporary Accumulation and Storage

Store sealed hazardous waste containers in a designated and secure satellite or central accumulation area.[7] This area must be well-ventilated. Per EPA and OSHA guidelines, secondary containment (such as a spill pallet) is required to hold the volume of the largest container or 10% of the total volume stored, whichever is greater.[12]

Step 5: Final Disposal Logistics

The ultimate disposal of hazardous waste must be handled by a certified entity.[7]

  • Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup.[3]

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to track the waste from its point of generation to its final treatment or disposal facility.[13]

Part 4: Practical Application: Waste Generation from a Typical Workflow

To contextualize the disposal process, consider a standard laboratory procedure involving the quenching and workup of a reaction mixture containing this compound.

Protocol: Reaction Quench and Liquid-Liquid Extraction

  • Reaction Quench : The reaction vessel, containing the product in an organic solvent (e.g., ethyl acetate), is cooled in an ice bath. A saturated aqueous solution (e.g., sodium bicarbonate) is added slowly to quench the reaction.

    • Waste Generated : The empty reagent bottle from the quenching agent (if not fully used) should be triple-rinsed, with the rinsate collected as aqueous hazardous waste.

  • Phase Separation : The mixture is transferred to a separatory funnel. The layers are separated.

    • Waste Generated : The aqueous layer is drained into a designated liquid hazardous waste container for aqueous waste.

  • Extraction : The organic layer is washed with brine. The layers are again separated.

    • Waste Generated : The brine wash is added to the same aqueous hazardous waste container.

  • Drying and Filtration : The retained organic layer is dried over an anhydrous salt (e.g., MgSO₄) and filtered.

    • Waste Generated : The used, wet drying agent and filter paper are disposed of in the solid hazardous waste container, as they are contaminated with the product.

  • Solvent Removal : The solvent is removed from the filtrate via rotary evaporation.

    • Waste Generated : The collected solvent in the rotary evaporator's receiving flask is contaminated and must be disposed of as liquid hazardous waste (non-halogenated solvent waste, in this case).

  • Glassware Decontamination : All used glassware (reaction flask, separatory funnel, etc.) must be rinsed with a small amount of an appropriate solvent (e.g., acetone).

    • Waste Generated : This initial solvent rinse is highly contaminated and must be collected in the designated liquid hazardous waste container. Subsequent cleaning rinses can be handled according to standard lab procedures.

Part 5: Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial. All laboratory personnel must be trained on these procedures.[14]

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE : Before addressing the spill, don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Contain the Spill : For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[3] For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collect Waste : Carefully collect the absorbed material or spilled solid using non-sparking tools and place it into a labeled hazardous waste container.[3]

  • Decontaminate Area : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[3]

  • Dispose of Materials : Collect all cleaning materials, including contaminated wipes and PPE, as hazardous waste.[3]

Part 6: Disposal Decision Workflow

The following diagram illustrates the logical flow for segregating waste generated from handling this compound.

G cluster_type Characterize Waste Type cluster_container Select Appropriate & Labeled Container Start Waste Generation (Contains this compound) Solid Solid Material (e.g., unused compound, contaminated consumables) Start->Solid Is it solid? Liquid Liquid Material (e.g., reaction mixture, solvent rinses) Start->Liquid Is it liquid? PPE Contaminated PPE (e.g., gloves, disposable coats) Start->PPE Is it PPE? Solid_Cont Solid Hazardous Waste Container Solid->Solid_Cont Liquid_Cont Liquid Hazardous Waste Container (Compatible, Segregated) Liquid->Liquid_Cont PPE_Cont Hazardous Waste Bag/Bin PPE->PPE_Cont End Store in Designated Accumulation Area for EHS Pickup Solid_Cont->End Liquid_Cont->End PPE_Cont->End

Caption: Waste segregation workflow for this compound.

References

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. (2022-09-13).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance.
  • OSHA Rules for Hazardous Chemicals. DuraLabel. (2025-12-16).
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. (2026-01-12).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. (2024-10-30).
  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. (2018-03-20).
  • Proper Handling of Hazardous Waste Guide. US EPA.
  • Safety Data Sheet for Thiophene. Sigma-Aldrich. (2024-03-02).
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05).
  • Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025-05-30).
  • Thiophene PubChem CID 8030. National Institutes of Health.
  • Safety Data Sheet for 2-Phenoxynicotinonitrile. Thermo Fisher Scientific. (2025-09-19).
  • Safety Data Sheet for 2-Chloronicotinonitrile. Thermo Fisher Scientific.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Thiophene. Wikipedia.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(Thiophen-3-yl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As a novel heterocyclic compound, 2-(Thiophen-3-yl)nicotinonitrile lacks a comprehensive, publicly available toxicological profile. This guide provides a robust framework for selecting Personal Protective Equipment (PPE) by employing a risk-assessment strategy based on structural analogy. We will analyze the hazards associated with its core chemical moieties—the thiophene ring and the nicotinonitrile group—to establish a conservative and effective safety protocol. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Hazard Assessment by Structural Analogy

The primary principle for safely handling novel compounds is to assume they are hazardous and to infer potential risks from their constituent parts. This compound is composed of a thiophene ring attached to a pyridine ring bearing a nitrile group (nicotinonitrile).

The Thiophene Moiety: Key Hazards

The thiophene ring is a common scaffold in pharmaceuticals and organic materials. While many thiophene derivatives are stable, the core ring system presents known hazards.

  • Dermal Absorption and Irritation: Thiophene and its derivatives can be absorbed through the skin and are known to cause skin and eye irritation.[1][2] Contact can lead to redness, itching, and in severe cases, burns.[1]

  • Respiratory Irritation: Inhalation of thiophene vapors can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[1]

  • Systemic Toxicity: High exposure to thiophene can result in systemic effects, including headache, nausea, and potential liver damage.[1] Furthermore, the metabolic activation of the thiophene ring by cytochrome P450 enzymes can lead to the formation of reactive intermediates, such as S-oxides and epoxides, which are implicated in the toxicity of several thiophene-containing drugs.[3][4]

  • Flammability: Thiophene is a flammable liquid that can be easily ignited.[1][5] While this compound is likely a solid at room temperature, its dust may form explosive mixtures with air, and it will produce toxic sulfur oxide gases upon combustion.[2]

The Nicotinonitrile Moiety: Key Hazards

Nicotinonitrile is a pyridine ring substituted with a cyano (-C≡N) group. This functional group is associated with significant toxicological concerns.

  • Toxicity: Aromatic nitrile compounds can be toxic if inhaled, ingested, or absorbed through the skin. The Safety Data Sheet for the related compound 2-Chloronicotinonitrile classifies it as harmful by all routes of exposure and as a skin and eye irritant.[6]

  • Metabolic Concerns: While not as acute as inorganic cyanides, organic nitriles can be metabolized in the body to release cyanide ions, which interfere with cellular respiration.

Consolidated Inferred Hazard Profile

Based on the analysis of its structural components, we can establish a presumptive hazard profile for this compound.

Hazard CategoryInferred Risk for this compoundRationale
Acute Toxicity (Oral, Dermal, Inhalation) High. Assumed to be harmful if swallowed, inhaled, or on contact with skin.Based on hazards of nitrile-containing compounds.[6]
Skin Corrosion/Irritation High. Assumed to be a skin irritant.Both thiophene and nitrile moieties are associated with skin irritation.[1][6]
Serious Eye Damage/Irritation High. Assumed to cause serious eye irritation.Both thiophene and nitrile moieties are associated with eye irritation.[1][6]
Organ Toxicity Moderate. Potential for liver toxicity upon chronic exposure.Inferred from the metabolic pathways of thiophene.[1][3]
Flammability Moderate. Combustible solid. Dust may be explosive.Based on the flammability of the thiophene core.[2][5]

Engineering Controls: The First Line of Defense

Before any reliance on PPE, robust engineering and administrative controls must be in place.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated with emergency facilities like an eyewash station and a safety shower readily accessible.[7]

  • Designated Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all operations involving this compound.

Eye and Face Protection
  • Chemical Safety Goggles: ANSI Z87.1-compliant or equivalent (e.g., European Standard EN166) chemical safety goggles are required at all times.[8]

  • Face Shield: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or when handling larger quantities (>5 g).

Hand Protection

Thin, disposable nitrile gloves provide a crucial barrier but are intended only for brief, accidental contact.[9] They must be removed and discarded immediately after contamination.

  • Recommended Practice: Double Gloving: Wearing two pairs of nitrile gloves significantly increases protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Glove Selection: Nitrile is the preferred material due to its broad chemical resistance and durability compared to latex or vinyl.[10][11][12] For tasks involving prolonged chemical contact or handling of large volumes, heavier-duty chemical-resistant gauntlets should be considered. Always inspect gloves for tears or punctures before use.

Glove MaterialSuitability for this compoundJustification
Nitrile (Disposable, ≥5-mil) Excellent (Splash Protection) Good general chemical resistance, high puncture resistance.[9][10] Ideal for routine lab work and should be double-gloved.
Neoprene Good Offers good resistance to a broad range of chemicals, but may offer less dexterity.
Latex Poor Prone to degradation upon exposure to many organic chemicals and can cause allergic reactions.[11]
Vinyl Poor Offers minimal protection against most chemicals.
Body Protection
  • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required.

  • Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Full Body Protection: In the case of a large-scale spill, a disposable chemical-resistant suit may be necessary.

Respiratory Protection

Under normal conditions, handling this compound in a certified fume hood should provide adequate respiratory protection. However, if engineering controls are insufficient or during emergency spill response, a respirator is required.

  • Recommendation: A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 (particulate) filter is recommended.

Procedural Workflow and Disposal Plan

Step-by-Step Handling Protocol
  • Preparation: Confirm the chemical fume hood is operational. Clear the workspace of all unnecessary items.

  • Donning PPE: Don PPE in the following order: inner nitrile gloves, lab coat, outer nitrile gloves, and finally, safety goggles/face shield.

  • Handling: Carefully weigh and transfer the compound, minimizing the creation of airborne dust. Keep the container tightly closed when not in use.[7]

  • Post-Handling: After the procedure, decontaminate any surfaces.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove the outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

Disposal Plan
  • Solid Waste: All disposable PPE (gloves, wipes) and contaminated materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and reaction waste must be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.

Below is a diagram illustrating the decision-making process for PPE selection.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action & Disposal start Start: New Task Involving Compound assess_risk Assess Risk: - Scale (mg vs g) - Physical Form (solid vs solution) - Splash Potential start->assess_risk fume_hood Work in Certified Chemical Fume Hood? assess_risk->fume_hood ppe_base Mandatory Base PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves fume_hood->ppe_base Yes stop STOP! Do Not Proceed Without Fume Hood fume_hood->stop No check_splash High Splash Risk or Handling >5g? ppe_base->check_splash ppe_enhanced Add Enhanced PPE: - Face Shield - Chemical Apron proceed Proceed with Work ppe_enhanced->proceed check_splash->ppe_enhanced Yes check_splash->proceed No disposal Follow Waste Disposal Protocol proceed->disposal

Caption: PPE selection workflow based on risk assessment.

References

  • Nitrile Gloves: Advancing PPE and Industrial Hand Safety. (Source: Google Cloud)
  • Safety evaluation of substituted thiophenes used as flavoring ingredients. (Source: ScienceDirect)
  • Nitrile Gloves: Reliable Protection Against Chemicals and P
  • Material Safety Data Sheet for 4-N-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene. (Source: Derthon)
  • Thiophene Hazard Summary. (Source: NJ.gov)
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (Source: University of Pennsylvania EHRS)
  • Nitrile Gloves for Chemical Handling. (Source: GlovesnStuff)
  • Nitrile Gloves: 4 Aspects of Superior Hand Protection. (Source: Google Cloud)
  • Thiophene entry in CAMEO Chemicals. (Source: NOAA)
  • Thiophene Safety D
  • Toxicity Originating from Thiophene Containing Drugs.
  • Thiophene Safety D
  • 2-Chloronicotinonitrile Safety D
  • 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile entry. (Source: PubChem)
  • This compound entry. (Source: ChemScene)
  • Thiophene Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.